3-Nonen-2-one
Description
Properties
IUPAC Name |
(E)-non-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKLIZDXVUCLHQ-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316311 | |
| Record name | (E)-3-Nonen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; fruity-berry | |
| Record name | 3-Nonen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |
| Record name | 3-Nonen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.843-0.846 | |
| Record name | 3-Nonen-2-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1068/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18402-83-0, 14309-57-0 | |
| Record name | (E)-3-Nonen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18402-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nonen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014309570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nonen-2-one, (3E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018402830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nonen-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E)-3-Nonen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3E)-non-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.508 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Non-3-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NONEN-2-ONE, (3E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR0K39OF16 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 3-Nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one is an unsaturated aliphatic ketone that is found naturally in a variety of plants and food products. It is recognized for its characteristic fruity and nutty aroma, making it a significant compound in the flavor and fragrance industry.[1] Beyond its sensory properties, this compound and related α,β-unsaturated ketones are of interest to researchers for their potential biological activities, including roles as enzyme inhibitors.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for their determination and a generalized workflow for its characterization.
Chemical and Physical Properties
The chemical and physical properties of this compound are summarized in the table below. It is important to note that this compound can exist as (E) and (Z) stereoisomers, with the trans-(E)-isomer being the more commonly referenced form.[2][3][4] The properties listed may correspond to a specific isomer or a mixture, as indicated in the cited sources.
| Property | Value | Units | Conditions | Source(s) |
| Molecular Formula | C₉H₁₆O | - | - | [4][5][6] |
| Molecular Weight | 140.22 | g/mol | - | [2][5][7] |
| Appearance | Colorless to light yellow, clear liquid | - | Ambient | [3][8][9] |
| Odor | Fruity, nutty, with notes of peach, melon, and avocado | - | - | [1][2] |
| Boiling Point | 201.9 ± 9.0 | °C | 760 mmHg | [5] |
| 85 | °C | 12 mmHg | [7][10][11] | |
| 107 | °C | 32 mmHg | ||
| 198 | °C | 760 mmHg | [8][9] | |
| Density | 0.8 ± 0.1 | g/cm³ | - | [5] |
| 0.848 | g/mL | 25 °C | [7][10][11] | |
| 0.843 - 0.846 | g/mL | 25 °C | [2][8] | |
| 0.85 | - | 20/20 °C | ||
| Refractive Index | 1.435 | - | - | [5] |
| 1.449 | - | 20 °C (n20/D) | [7][10][11] | |
| 1.443 - 1.452 | - | 20 °C (n20/D) | [2][8] | |
| 1.45 | - | - | ||
| Flash Point | 81.7 ± 0.0 | °C | - | [5] |
| 82 | °C | Closed cup | ||
| 79.44 | °C | TCC | [8][9] | |
| 81 | °C | - | [12] | |
| Solubility | Insoluble in water; soluble in fats and alcohol. | - | - | [2][8][9] |
| Chloroform (Slightly), Methanol (Slightly) | - | - | [10] | |
| Vapor Pressure | 0.3 ± 0.4 | mmHg | 25 °C | [5] |
| 0.301 | mmHg | 25 °C (est.) | [8] | |
| LogP (Octanol/Water Partition Coefficient) | 2.69 | - | - | [5] |
| 2.8 | - | (est.) | [2] |
Experimental Protocols
The determination of the physicochemical properties of liquid organic compounds such as this compound is guided by standardized experimental procedures. Below are detailed methodologies for key experiments, based on established standards.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For pure compounds, it is a characteristic constant at a given pressure.
Methodology (Based on ASTM D1120): [3]
-
Apparatus: A short-neck, round-bottom flask of heat-resistant glass, a water-cooled reflux condenser, boiling chips (silicon carbide), a calibrated partial immersion thermometer, and a heating mantle.
-
Procedure: a. Add a measured volume of this compound to the flask along with a few boiling chips to ensure smooth boiling. b. Assemble the apparatus, ensuring the thermometer bulb is positioned just below the level of the side arm of the flask, and that the condenser is properly cooled. c. Apply heat to the flask at a controlled rate. d. Record the temperature at which the liquid boils and a steady reflux is established. This temperature is the observed boiling point. e. Correct the observed boiling point for any deviation from standard atmospheric pressure (760 mmHg).
Determination of Density
Density is the mass of a substance per unit volume. It is a fundamental physical property used for substance identification and purity assessment.
Methodology (Based on ASTM D1475): [13][14]
-
Apparatus: A pycnometer (a specific gravity bottle of known volume), a high-precision analytical balance, and a constant-temperature bath.
-
Procedure: a. Thoroughly clean and dry the pycnometer and determine its mass accurately. b. Calibrate the pycnometer by filling it with deionized water of a known temperature and determining the mass. Use the known density of water at that temperature to calculate the exact volume of the pycnometer. c. Fill the calibrated pycnometer with this compound, ensuring no air bubbles are trapped. d. Place the filled pycnometer in the constant-temperature bath until it reaches thermal equilibrium (e.g., 25 °C). e. Carefully remove any excess liquid from the capillary opening and dry the exterior of the pycnometer. f. Weigh the filled pycnometer. g. Calculate the density by dividing the mass of the this compound (mass of filled pycnometer minus the mass of the empty pycnometer) by the volume of the pycnometer.
Determination of Refractive Index
The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a sensitive measure of a substance's purity and composition.
Methodology (Based on ASTM D1218): [5][12][15]
-
Apparatus: A calibrated Abbe refractometer with a circulating constant-temperature bath and a sodium light source (D-line, 589 nm).
-
Procedure: a. Set the constant-temperature bath to the desired temperature (e.g., 20 °C) and allow the refractometer prisms to equilibrate. b. Place a few drops of this compound onto the surface of the lower prism. c. Close the prisms and allow the sample to come to thermal equilibrium. d. Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs. e. Read the refractive index from the instrument's scale. f. Clean the prisms thoroughly with a suitable solvent (e.g., acetone or ethanol) and a soft lens tissue after the measurement.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a powerful analytical technique used to separate, identify, and quantify the components of a volatile mixture. For a flavor compound like this compound, it is essential for purity assessment and confirmation of its chemical structure.
-
Sample Preparation: Dilute a small amount of this compound in a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer detector. A non-polar capillary column (e.g., DB-1 or HP-5ms) is typically used for the separation of flavor compounds.
-
GC Conditions:
-
Injector Temperature: Typically set 50 °C above the boiling point of the solvent.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C), hold for a few minutes, then ramp up the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 250 °C).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected compound and its fragments (e.g., m/z 35-350).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference library (e.g., NIST, Wiley).
-
Determine the purity by calculating the peak area percentage of this compound relative to the total area of all peaks in the chromatogram.
-
Synthesis of this compound
A common method for the synthesis of this compound is through an aldol condensation reaction between acetone and n-hexanal, followed by dehydration.
Experimental Procedure: [16]
-
Aldol Addition: Acetone reacts with n-hexanal in the presence of an aqueous potassium hydroxide (KOH) solution. The reaction is typically carried out at a controlled temperature (e.g., 30 °C) with a specific molar ratio of acetone to n-hexanal. This step forms 4-hydroxy-2-nonanone.
-
Dehydration: The resulting 4-hydroxy-2-nonanone is then subjected to an elimination reaction, typically under acidic conditions (e.g., pH 2) and elevated temperature (e.g., 100 °C), to yield a mixture of this compound and 4-nonen-2-one.
-
Purification: The product mixture can be purified by vacuum distillation to isolate the desired this compound. The progress of the reaction and the purity of the final product are monitored by Gas Chromatography (GC).
Visualizations
Experimental Workflow for Characterization of this compound
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 2. Synthesis routes of this compound [benchchem.com]
- 3. store.astm.org [store.astm.org]
- 4. researchgate.net [researchgate.net]
- 5. matestlabs.com [matestlabs.com]
- 6. rroij.com [rroij.com]
- 7. store.astm.org [store.astm.org]
- 8. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- 9. ASTM D2887 - Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography - Savant Labs [savantlab.com]
- 10. petrolube.com [petrolube.com]
- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 12. my.che.utah.edu [my.che.utah.edu]
- 13. industrialphysics.com [industrialphysics.com]
- 14. infinitalab.com [infinitalab.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to (E)-non-3-en-2-one
This technical guide provides a comprehensive overview of (E)-non-3-en-2-one, a molecule of interest for researchers, scientists, and drug development professionals. This document details its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its established biological activity as a glutathione transferase inhibitor.
IUPAC Name and Chemical Structure
The unambiguous identification of a chemical compound is fundamental in scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system for this purpose.
IUPAC Name: (E)-non-3-en-2-one[1]
The name indicates a nine-carbon chain ("non"), a double bond starting at the third carbon ("3-en"), and a ketone functional group at the second carbon ("-2-one"). The "(E)" prefix specifies the stereochemistry of the double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides.
Chemical Structure:
The structural formula of (E)-non-3-en-2-one is:
Molecular Formula: C₉H₁₆O[2]
SMILES: CCCCC/C=C/C(=O)C[1]
InChI: InChI=1S/C9H16O/c1-3-4-5-6-7-8-9(2)10/h7-8H,3-6H2,1-2H3/b8-7+[1]
InChIKey: HDKLIZDXVUCLHQ-BQYQJAHWSA-N[1]
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of (E)-non-3-en-2-one is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 140.22 g/mol | [1] |
| CAS Number | 18402-83-0 ((E)-isomer) | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, berry-like | [1] |
| Boiling Point | 85 °C at 12 mmHg | |
| Density | 0.848 g/mL at 25 °C | |
| Refractive Index | 1.449 at 20 °C | |
| Solubility | Insoluble in water; soluble in fats and alcohol | [1] |
Experimental Protocols: Synthesis of (E)-non-3-en-2-one
The most common and practical laboratory synthesis of 3-nonen-2-one is achieved through a base-catalyzed aldol condensation reaction between n-hexanal and acetone, followed by dehydration.[3] This method is advantageous due to the ready availability of the starting materials and the relatively straightforward procedure.
Reaction Scheme:
Detailed Experimental Protocol:
This protocol is adapted from a reported optimization study for the synthesis of this compound.[3]
Materials:
-
n-Hexanal
-
Acetone
-
10% aqueous Potassium Hydroxide (KOH) solution
-
Hydrochloric acid (HCl) for acidification
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate for drying
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
Step 1: Aldol Addition
-
In a round-bottom flask equipped with a magnetic stirrer, combine acetone and n-hexanal in a 5:1 molar ratio.[3]
-
Cool the mixture in an ice bath.
-
Slowly add a 10% aqueous solution of potassium hydroxide (KOH) while maintaining the temperature at approximately 30°C.[3]
-
Stir the reaction mixture vigorously for 100 minutes at 30°C.[3] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The primary product at this stage is 4-hydroxy-2-nonanone.[3]
Step 2: Dehydration
-
After the aldol addition is complete, carefully acidify the reaction mixture to a pH of 2 using hydrochloric acid.[3]
-
Heat the acidified mixture to 100°C and maintain this temperature for 2 hours with continuous stirring.[3] This step promotes the elimination of a water molecule to form the α,β-unsaturated ketone.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure this compound. The (E)-isomer is the major product under these conditions.
Expected Outcome: This procedure is reported to yield a high conversion of n-hexanal (approximately 90%) with a high selectivity for this compound (approximately 91%).[3]
Biological Activity and Signaling Pathway
(E)-non-3-en-2-one is recognized for its biological activity, notably as an inhibitor of glutathione transferase (GST).[1] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of the tripeptide glutathione (GSH) to a wide range of electrophilic substrates.
The inhibitory mechanism of α,β-unsaturated ketones like (E)-non-3-en-2-one involves a Michael addition reaction. The electron-deficient β-carbon of the enone system is susceptible to nucleophilic attack by the thiol group (-SH) of the cysteine residue in glutathione. This covalent modification of glutathione effectively prevents it from participating in the detoxification reactions catalyzed by GST.
Below is a DOT script for a diagram illustrating the logical relationship of this inhibitory mechanism.
Caption: Mechanism of Glutathione Transferase Inhibition.
This diagram illustrates the Michael addition of glutathione (GSH) to (E)-non-3-en-2-one, forming a covalent adduct that leads to the inhibition of Glutathione Transferase (GST).
References
The Natural Provenance of 3-Nonen-2-one: A Technical Guide to its Sources, Formation, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one is a volatile organic compound belonging to the ketone family, characterized by its distinct fruity and nutty aroma. This unsaturated ketone is a significant contributor to the flavor and fragrance profiles of a wide array of natural products, ranging from fruits and plants to dairy and cooked meats. Beyond its sensory attributes, this compound is also a subject of scientific interest due to its formation through lipid peroxidation, its potential role in microbial biosynthesis, and its involvement in insect chemical communication. This technical guide provides a comprehensive overview of the natural sources, occurrence, and formation pathways of this compound, along with detailed experimental protocols for its extraction and quantification.
Natural Sources and Occurrence of this compound
This compound has been identified as a volatile constituent in a variety of plant species and is a notable component of certain food aromas. While its presence is qualitatively documented in several sources, comprehensive quantitative data on its concentration across these natural matrices remains limited in publicly available literature.
| Natural Source | Part/Condition | Concentration | Reference(s) |
| Plants | |||
| Akebia trifoliata (Three-leaf Akebia) | Flowers, Fruit | Presence confirmed, but quantitative data is not specified in the reviewed literature. | [1] |
| Arctostaphylos uva-ursi (Bearberry) | Leaves | Presence confirmed, but quantitative data is not specified in the reviewed literature. | [2][3][4][5] |
| Centella asiatica (Gotu Kola) | Aerial Parts | Presence confirmed as a monoterpene, but quantitative data is not specified in the reviewed literature. | [6][7][8] |
| Cistus creticus (Cretan rockrose) | Essential Oil | Presence confirmed, but quantitative data is not specified in the reviewed literature. | [9][10] |
| Polygala senega (Seneca snakeroot) | Not specified | Presence reported, but quantitative data is not available. | |
| Food & Beverages | |||
| Fruits and Berries | Flavor Profile | Used as a flavoring agent to impart fruity and berry notes. | [11] |
| Dairy Products (e.g., Blue Cheese) | Fermented Flavors | Contributes to the characteristic fermented and cheesy notes. | |
| Cooked Meats (e.g., Chicken, Beef) | Flavor Profile | Adds depth and realism to cooked meat flavors. | |
| Mushrooms | Flavor Profile | Enhances the flavor profile of various mushroom types. | |
| Tea | Flavor Profile | Particularly effective in black tea flavors. | |
| Vegetable Oils (Linoleic acid-based) | Thermal Processing | A potential marker of lipid peroxidation during heating. |
Biochemical Formation of this compound
The formation of this compound in natural systems is primarily attributed to two key biochemical pathways: the degradation of polyunsaturated fatty acids through lipid peroxidation and microbial biosynthesis.
Formation via Lipid Peroxidation of Linoleic Acid
This compound is a recognized secondary product of the oxidative degradation of linoleic acid, a common polyunsaturated fatty acid found in plant and animal tissues. This process, known as lipid peroxidation, is initiated by reactive oxygen species (ROS) and proceeds through a free radical chain-reaction mechanism. The enzymatic breakdown of linoleic acid hydroperoxides can lead to the formation of various volatile compounds, including this compound.
Hypothetical Microbial Biosynthesis Pathway
Microorganisms are known to produce a variety of methyl ketones through pathways related to fatty acid metabolism. A plausible route for the microbial biosynthesis of this compound involves a modified β-oxidation or a reverse β-oxidation pathway acting on an unsaturated fatty acid precursor. This hypothetical pathway would involve the formation of a β-ketoacyl-CoA intermediate, which is then acted upon by a thioesterase to release a β-keto acid. This intermediate can then undergo decarboxylation to yield the final ketone product.
Role in Insect Communication
Volatile organic compounds, including ketones, play a crucial role in insect communication as semiochemicals. These chemical signals can be classified based on whether they mediate intraspecific (pheromones) or interspecific (allelochemicals) interactions. Allelochemicals are further subdivided into allomones (benefiting the emitter), kairomones (benefiting the receiver), and synomones (benefiting both). While ketones are known to function as alarm pheromones or kairomones in various insect species, the specific role of this compound as a semiochemical has not been extensively documented in the reviewed literature.[12][13][14][15][16][17]
Experimental Protocols
The analysis of this compound from natural sources typically involves extraction of the volatile compounds followed by separation and identification using chromatographic and spectrometric techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used method for this purpose.
Protocol: Extraction and Quantification of this compound from Plant Material using HS-SPME-GC-MS
This protocol provides a general framework for the analysis of this compound in a plant matrix. Optimization of parameters such as sample amount, incubation temperature and time, and SPME fiber type may be necessary for specific applications.
1. Materials and Reagents
-
Fresh or dried plant material (e.g., leaves, flowers)
-
This compound analytical standard
-
Internal standard (e.g., 2-octanone or a deuterated analog)
-
Methanol (GC grade)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample and Standard Preparation
-
Sample: Homogenize fresh plant material or grind dried material to a fine powder. Accurately weigh 1-2 g of the prepared sample into a 20 mL headspace vial. Add 1 g of NaCl and 2 mL of deionized water.
-
Calibration Standards: Prepare a stock solution of this compound in methanol. Create a series of calibration standards by spiking appropriate amounts of the stock solution into empty headspace vials containing the same matrix (or a simulated matrix) as the samples.
-
Internal Standard: Spike all samples and calibration standards with a known amount of the internal standard solution.
3. Headspace Solid-Phase Microextraction (HS-SPME)
-
Place the sealed vials in a heating block or autosampler incubator set to a predetermined temperature (e.g., 60 °C).
-
Allow the samples to equilibrate for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes).
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Injection: Immediately after extraction, desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 250 °C) in splitless mode.
-
GC Separation: Use a temperature program to separate the volatile compounds. A typical program might be: initial temperature of 40 °C held for 2 minutes, ramp at 5 °C/min to 150 °C, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
5. Data Analysis and Quantification
-
Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with that of the analytical standard.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Alternative Extraction Method: Steam Distillation
Steam distillation is a classical method for extracting essential oils and other volatile compounds from plant materials.[1][8][13][18][19] In this process, steam is passed through the plant material, causing the volatile compounds to vaporize. The resulting mixture of steam and volatile compounds is then condensed, and the essential oil, containing this compound, is separated from the aqueous phase. The collected essential oil can then be analyzed by GC-MS.
Conclusion
This compound is a naturally occurring ketone that contributes to the characteristic aromas of various plants and foods. Its formation is closely linked to the oxidative degradation of polyunsaturated fatty acids and is also likely a product of microbial metabolic pathways. While its presence in several natural sources is established, a significant gap exists in the quantitative data regarding its concentration in these matrices. Further research employing optimized analytical protocols, such as the HS-SPME-GC-MS method detailed here, is necessary to accurately quantify the occurrence of this compound in nature. A deeper understanding of its role as a semiochemical in insect communication also presents an exciting avenue for future investigation, with potential applications in agriculture and pest management.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of the Leaf Volatiles of Arctostaphylos uva-ursi (L.) Spreng. and Vaccinium vitis-idaea L. (Ericaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jefc.scholasticahq.com [jefc.scholasticahq.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. journalajocs.com [journalajocs.com]
- 9. Interpopulation Variability in the Essential Oil Composition of Cistus creticus subsp. eriocephalus from Sardinia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Alarm Pheromone Composition and Behavioral Activity in Fungus-Growing Ants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Scientists identify nature's insect repellents | EurekAlert! [eurekalert.org]
- 14. Kairomone - Wikipedia [en.wikipedia.org]
- 15. Insect alarm pheromones in response to predators: Ecological trade-offs and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of Predator Attraction to Kairomones by Non-Host Plant Volatiles for Herbivores: A Bypass-Trophic Signal - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ars.usda.gov [ars.usda.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Metabolic engineering of β-oxidation to leverage thioesterases for production of 2-heptanone, 2-nonanone and 2-undecanone - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data and Experimental Protocols for 3-Nonen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nonen-2-one, a molecule of interest in various chemical and biological studies. The information is presented in a structured format to facilitate its use in research and development. This document includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for (E)-3-Nonen-2-one (trans-isomer), the more stable and common isomer.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly available in search results |
Note: Specific peak assignments and coupling constants for ¹H NMR were not available in the aggregated search results. Researchers should acquire a spectrum of a reference standard for detailed analysis.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results |
Note: While the existence of ¹³C NMR data is mentioned in databases like PubChem, specific chemical shift values were not retrieved in the search. Direct spectral analysis is recommended.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Absorption |
| ~1674 | C=O stretch (α,β-unsaturated ketone) |
| ~1630 | C=C stretch (alkene) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~970 | =C-H bend (trans-alkene) |
Note: These are characteristic absorption bands for a trans-α,β-unsaturated ketone. The data is compiled from typical values and information available in spectral databases.[1]
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 140 | Moderate | [M]⁺ (Molecular Ion) |
| 125 | Moderate | [M - CH₃]⁺ |
| 97 | High | [M - C₃H₇]⁺ (McLafferty rearrangement) |
| 83 | Moderate | [C₆H₁₁]⁺ |
| 69 | Moderate | [C₅H₉]⁺ |
| 43 | Highest | [CH₃CO]⁺ (Acylium ion) |
Note: This fragmentation pattern is characteristic of an α,β-unsaturated methyl ketone. Data is based on Electron Ionization (EI) mass spectra from the NIST WebBook and PubChem.[1][2]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer (optional)
-
NMR Spectrometer (e.g., 300-500 MHz)
Procedure:
-
Sample Preparation:
-
Weigh the appropriate amount of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved. Gentle vortexing may be used.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (typically 8-16 for a sample of this concentration).
-
Set a relaxation delay of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence.
-
Increase the number of scans significantly (e.g., 128-1024 or more) due to the low natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum correctly.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in ¹H NMR, 77.16 ppm in ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Pick and label the peaks in both spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Method: Attenuated Total Reflectance (ATR) is suitable for a liquid sample like this compound.
Materials:
-
This compound sample (1-2 drops)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry.
-
Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
-
Sample Analysis:
-
Place a single drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The standard spectral range is 4000-400 cm⁻¹.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe.
-
Verify cleanliness by taking another background scan and ensuring no sample peaks remain.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent for dilution (e.g., dichloromethane or hexane)
-
GC-MS instrument with an Electron Ionization (EI) source
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent.
-
-
Instrument Setup:
-
Gas Chromatograph (GC):
-
Injector: Set to a temperature of ~250°C.
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 60°C for 2 min), then ramp at 10°C/min to a final temperature of 300°C, and hold for 5-10 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: ~230°C.
-
Quadrupole Temperature: ~150°C.
-
Scan Range: Set the mass-to-charge (m/z) scan range from ~40 to 400 amu.
-
-
-
Data Acquisition:
-
Inject 1 µL of the prepared sample into the GC.
-
Start the acquisition program. The GC will separate the components of the sample, and the MS will record mass spectra for the eluting compounds.
-
-
Data Analysis:
-
Identify the GC peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak [M]⁺ and analyze the fragmentation pattern.
-
Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow from sample preparation to structural elucidation.
References
An In-depth Technical Guide to the Synthesis of 3-Nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nonen-2-one is a valuable α,β-unsaturated ketone that serves as a versatile building block in organic synthesis, finding applications in the fragrance industry and as a precursor for various pharmaceuticals. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, offering detailed experimental protocols, quantitative data comparisons, and mechanistic diagrams to aid researchers in their synthetic endeavors. The core synthesis strategies discussed include the Claisen-Schmidt (Aldol) Condensation, the Wittig Reaction and its variants, and the Oxidation of 3-nonen-2-ol.
Claisen-Schmidt (Aldol) Condensation
The most direct and widely employed method for the synthesis of this compound is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of hexanal with acetone.[1][2] The reaction proceeds through the formation of a β-hydroxy ketone intermediate, 4-hydroxy-2-nonanone, which then undergoes dehydration to yield the target α,β-unsaturated ketone.[1]
Reaction Scheme:
Figure 1: Claisen-Schmidt condensation pathway for this compound synthesis.
Experimental Protocol:
Step 1: Aldol Addition [1]
-
To a suitable reaction vessel, add a 10% aqueous solution of potassium hydroxide (KOH).
-
Maintain the temperature at 30°C.
-
Add a mixture of acetone and n-hexanal with a molar ratio of 5:1 to the KOH solution.
-
Stir the reaction mixture for 100 minutes.
-
The reaction progress can be monitored by Gas Chromatography (GC) to confirm the formation of 4-hydroxy-2-nonanone.
Step 2: Dehydration [1]
-
Following the completion of the aldol addition, acidify the reaction medium to a pH of 2.
-
Heat the mixture to 100°C for 2 hours.
-
This will facilitate the elimination of water to form this compound and its isomer, 4-nonen-2-one.
Quantitative Data:
| Parameter | Value | Reference |
| Aldol Addition | ||
| Reactants | Acetone, n-Hexanal | [1] |
| Molar Ratio (Acetone:Hexanal) | 5:1 | [1] |
| Catalyst | 10% aqueous KOH | [1] |
| Temperature | 30°C | [1] |
| Reaction Time | 100 minutes | [1] |
| Conversion of n-Hexanal | 89% | [1] |
| Selectivity for 4-hydroxy-2-nonanone | 88% | [1] |
| Dehydration | ||
| pH | 2 | [1] |
| Temperature | 100°C | [1] |
| Reaction Time | 2 hours | [1] |
| Conversion of Intermediate | 90% | [1] |
| Selectivity for this compound | 91% | [1] |
Wittig-Type Olefination Reactions
The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide a powerful and stereoselective method for the synthesis of alkenes from carbonyl compounds.[3][4] For the synthesis of this compound, this would involve the reaction of heptanal with an appropriate phosphorus ylide or phosphonate.
Wittig Reaction
The classical Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[5] For this compound, the required ylide is acetylmethylenetriphenylphosphorane, which can be generated from the corresponding phosphonium salt.
Reaction Scheme:
Figure 2: Wittig reaction pathway for this compound synthesis.
Representative Experimental Protocol (General):
-
Ylide Generation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, suspend acetylmethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.
-
Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension until the characteristic orange-red color of the ylide persists.
-
Wittig Reaction: Cool the ylide solution to -78°C.
-
Add a solution of heptanal in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, a modification of the Wittig reaction, employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphonium ylide.[3] This reaction typically provides excellent stereoselectivity for the (E)-alkene.[3][6]
Reaction Scheme:
Figure 3: HWE reaction pathway for (E)-3-Nonen-2-one synthesis.
Representative Experimental Protocol (General):
-
In a flame-dried, inert atmosphere flask, add a solution of diethyl (2-oxopropyl)phosphonate in anhydrous THF.
-
Cool the solution to 0°C and add a strong base, such as sodium hydride (NaH), portion-wise.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture to 0°C and add a solution of heptanal in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield predominantly (E)-3-Nonen-2-one.
Quantitative Data Comparison (General):
| Parameter | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |
| Phosphorus Reagent | Phosphonium Ylide | Phosphonate Carbanion |
| Base | Strong, non-nucleophilic (e.g., n-BuLi) | Strong (e.g., NaH, NaOEt) |
| Stereoselectivity | Generally favors (Z)-alkene with unstabilized ylides | Generally favors (E)-alkene with stabilized phosphonates |
| Reactivity | Less reactive with sterically hindered ketones | More reactive, reacts with aldehydes and ketones |
| Byproduct Removal | Triphenylphosphine oxide (often requires chromatography) | Water-soluble phosphate esters (easier removal) |
Oxidation of 3-Nonen-2-ol
Another viable synthetic route to this compound is the oxidation of the corresponding allylic alcohol, 3-nonen-2-ol. Several modern oxidation methods are suitable for this transformation, offering mild conditions and high selectivity, thereby preserving the double bond.[7][8][9]
Reaction Scheme:
Figure 4: Oxidation of 3-nonen-2-ol to this compound.
Suitable Oxidizing Agents:
-
Dess-Martin Periodinane (DMP): A mild and highly selective reagent for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[8][9]
-
Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base. It is known for its mild conditions and broad functional group tolerance.
-
Oppenauer Oxidation: A selective method for oxidizing secondary alcohols to ketones using an aluminum alkoxide catalyst in the presence of a ketone as a hydride acceptor (e.g., acetone).[7][10]
Representative Experimental Protocol (Dess-Martin Oxidation):
-
Dissolve 3-nonen-2-ol in a dry, inert solvent such as dichloromethane (DCM) in a flask under an inert atmosphere.
-
Add Dess-Martin periodinane (1.1 to 1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Comparison of Oxidation Methods (General):
| Parameter | Dess-Martin Periodinane | Swern Oxidation | Oppenauer Oxidation |
| Reagents | DMP in DCM | DMSO, oxalyl chloride, triethylamine in DCM | Aluminum isopropoxide, acetone |
| Temperature | Room temperature | -78°C to room temperature | Typically elevated temperatures (reflux) |
| Advantages | Mild conditions, high yields, simple workup | Mild conditions, avoids heavy metals, good for sensitive substrates | Selective for secondary alcohols, inexpensive reagents |
| Disadvantages | Reagent is expensive and potentially explosive | Requires low temperatures, produces malodorous dimethyl sulfide byproduct | Requires stoichiometric amounts of catalyst, can be slow |
| Typical Yields | High (>90%) | High (>90%) | Moderate to High (60-90%) |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct pathways, each with its own set of advantages and disadvantages. The Claisen-Schmidt condensation stands out as a direct and industrially viable method, particularly given the availability of detailed and optimized protocols. Wittig-type reactions offer excellent control over the double bond geometry, with the Horner-Wadsworth-Emmons variant being particularly useful for obtaining the (E)-isomer. The oxidation of 3-nonen-2-ol provides a reliable alternative, especially when the precursor alcohol is readily accessible, with modern reagents like Dess-Martin periodinane offering mild and efficient transformations. The choice of the optimal synthetic route will ultimately depend on factors such as the desired stereochemistry, scale of the reaction, cost and availability of starting materials, and the specific experimental capabilities of the laboratory. This guide provides the necessary foundational information for researchers to make an informed decision and proceed with the synthesis of this important chemical intermediate.
References
- 1. Dess Martin periodinane | CAS No: 87413-09-0 | Apollo [store.apolloscientific.co.uk]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. mmccollege.ac.in [mmccollege.ac.in]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
Biological Activity of 3-Nonen-2-one: A Technical Guide
Abstract
3-Nonen-2-one, a naturally occurring α,β-unsaturated ketone, has been identified as a molecule with notable biological activities. Primarily recognized for its role as a flavoring agent, it also exhibits significant biochemical properties, including enzyme inhibition and potential as a fumigant.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, focusing on its mechanism of action as a glutathione S-transferase (GST) inhibitor.[1][3] This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support researchers, scientists, and drug development professionals in their investigations of this compound.
1. Introduction
This compound (C₉H₁₆O) is an organic compound found in various natural sources, including cistus oil and certain foods, where it contributes to their sensory profiles.[3][4] Structurally, it is classified as an enone, featuring a ketone functional group conjugated with a carbon-carbon double bond.[2] This structural feature, specifically the Michael acceptor system, is critical to its biological reactivity. While the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it as having "no safety concern at current levels of intake when used as a flavouring agent," its biochemical activities warrant further investigation for potential applications in pharmacology and agrochemistry.[1]
2. Known Biological Activities
The primary reported biological activities of this compound stem from its electrophilic nature, which allows it to react with nucleophilic biological macromolecules.
2.1. Enzyme Inhibition
-
Glutathione S-Transferase (GST) Inhibition: this compound is identified as an inhibitor of Glutathione S-Transferase (EC 2.5.1.18).[1][2] GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of reduced glutathione (GSH) to a wide variety of xenobiotic and endogenous compounds. The α,β-unsaturated carbonyl structure of this compound allows it to act as a Michael acceptor, reacting with the sulfhydryl group of GSH.[3] This reaction can deplete the cellular pool of GSH or directly inhibit the GST enzyme, preventing it from detoxifying other substrates.
-
Prostaglandin Reductase 1 (PGR1) Inhibition: Some literature suggests that α,β-unsaturated carbonyl compounds, the class to which this compound belongs, can inhibit rat liver glutathione S-transferase isozymes and human prostaglandin reductase 1 (PGR1).[3] PGR1 is involved in the metabolism of prostaglandins, which are key signaling molecules in inflammation and other physiological processes.
2.2. Fumigant Activity
This compound is described as having a role as a fumigant.[1][2] Volatile organic compounds (VOCs) with insecticidal properties often act as fumigants, where their vapor phase is toxic to pests in enclosed spaces. While specific studies detailing the fumigant efficacy of this compound against particular pests are not extensively documented in the provided results, this activity is consistent with other small volatile compounds used for pest control.[5][6]
3. Quantitative Data on Biological Activity
A comprehensive review of the available literature reveals a scarcity of specific quantitative data for this compound. To facilitate comparative analysis and guide future research, the following tables are presented as templates for organizing experimental data.
Table 1: Enzyme Inhibition Data for this compound
| Target Enzyme | Enzyme Source | Assay Type | IC₅₀ | Reference |
| Glutathione S-Transferase (GST) | Rat Liver | Data Not Available | Data Not Available | [3] |
| Prostaglandin Reductase 1 (PGR1) | Human | Data Not Available | Data Not Available | [3] |
Table 2: Fumigant Activity Data for this compound
| Target Pest | Life Stage | LC₅₀ (µL/L air) | Exposure Time (h) | Reference |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
4. Mechanisms of Action and Signaling Pathways
The primary mechanism of action for this compound's biological activity is its covalent interaction with nucleophilic functional groups in biomolecules, such as the thiol group of cysteine residues in proteins like GST or in glutathione itself.
References
- 1. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 18402-83-0 [chemicalbook.com]
- 3. (E)-3-nonen-2-one, 18402-83-0 [thegoodscentscompany.com]
- 4. This compound, 14309-57-0 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Role of 3-Nonen-2-one as a Glutathione Transferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of 3-nonen-2-one as an inhibitor of glutathione transferase (GST). This compound, an α,β-unsaturated ketone, is recognized for its activity as a flavoring agent and its presence in various natural sources.[1] Beyond these roles, its chemical structure suggests a potential for interaction with biological nucleophiles, positioning it as a subject of interest in toxicology and pharmacology. This document details the mechanism of GST inhibition by this compound, its effects on downstream cellular signaling pathways, and provides detailed experimental protocols for the study of these interactions. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction to Glutathione Transferases (GSTs)
Glutathione Transferases (GSTs) are a superfamily of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to a wide variety of endogenous and exogenous electrophilic compounds. This conjugation reaction renders the substrates more water-soluble, facilitating their excretion from the cell. GSTs are involved in the detoxification of carcinogens, environmental toxins, and therapeutic drugs.
Beyond their detoxification role, GSTs are also implicated in the regulation of cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. Dysregulation of GST activity has been linked to various diseases, including cancer, and is a known mechanism of drug resistance in chemotherapy.
This compound: A Michael Acceptor and GST Inhibitor
This compound is an α,β-unsaturated ketone, a class of compounds known as Michael acceptors. This chemical characteristic allows this compound to react with nucleophiles, such as the thiol group of glutathione, via a Michael addition reaction.[2][3][4] This reactivity is the basis for its ability to inhibit GSTs.
Mechanism of GST Inhibition
The primary mechanism by which this compound inhibits GSTs is through the formation of a covalent adduct with glutathione. This can occur either through a non-enzymatic Michael addition reaction or an enzyme-catalyzed conjugation. The resulting glutathione conjugate of this compound can then act as an inhibitor of the GST enzyme.
Furthermore, as a reactive electrophile, this compound has the potential to directly interact with and covalently modify the GST protein itself, leading to irreversible inhibition. This typically occurs through the formation of adducts with nucleophilic amino acid residues, such as cysteine, within the enzyme's active site or other critical regions.
Quantitative Data on GST Inhibition by α,β-Unsaturated Carbonyls
| Compound | GST Isozyme | IC50 (µM) | Reference(s) |
| 4-Hydroxy-trans-2-nonenal (HNE) | rGST A1 | Not specified, but activates ARE | [5] |
| trans-2-Hexenal (t-2-HE) | rGST A1 | 16.0 ± 0.7 | [5] |
| 2-Propenal (Acrolein) | rGST A1 | 2.2 ± 0.4 | [5] |
| Ethacrynic acid | rGST A1 | 38.0 ± 1.6 | [5] |
| Ethacrynic acid | hGSTP1-1 | 5 (Ki) | |
| Curcumin | GST (equine) | 31.6 ± 3.6 | [6] |
Impact on Downstream Signaling Pathways
The inhibition of GSTs by compounds like this compound can have significant consequences for cellular signaling. GSTs, particularly GSTP1, are known to be negative regulators of the c-Jun N-terminal kinase (JNK) signaling pathway, a key component of the MAPK cascade that is activated in response to cellular stress.
Activation of the ASK1-JNK Pathway
Under normal conditions, GSTP1 can bind to and inhibit Apoptosis Signal-regulating Kinase 1 (ASK1), preventing its activation of downstream kinases in the JNK pathway. Electrophilic compounds, such as the α,β-unsaturated aldehyde 4-hydroxy-2-nonenal (HNE), have been shown to activate ASK1.[1][7][8] It is plausible that this compound, as a similar electrophilic species, can also induce oxidative and electrophilic stress, leading to the dissociation of the GSTP1-ASK1 complex and subsequent activation of the JNK pathway. This activation cascade proceeds through the phosphorylation of MKK4/7, which in turn phosphorylates and activates JNK. Activated JNK can then translocate to the nucleus and phosphorylate transcription factors such as c-Jun, leading to the expression of genes involved in apoptosis and other stress responses.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of this compound as a GST inhibitor.
In Vitro GST Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for GST activity.[6]
Objective: To determine the IC50 and kinetic parameters (Ki) of this compound for specific GST isozymes.
Materials:
-
Purified recombinant human GST isozymes (GSTA1, GSTM1, GSTP1)
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
This compound
-
Potassium phosphate buffer (100 mM, pH 6.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of GSH in potassium phosphate buffer.
-
Prepare a 100 mM stock solution of CDNB in DMSO.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Dilute the purified GST isozymes in potassium phosphate buffer to a working concentration (to be optimized for linear reaction kinetics).
-
-
Assay Setup (for IC50 determination):
-
In a 96-well plate, add in the following order:
-
140 µL of 100 mM potassium phosphate buffer (pH 6.5)
-
20 µL of 10 mM GSH (final concentration: 1 mM)
-
10 µL of serially diluted this compound (or DMSO for control)
-
10 µL of GST enzyme solution
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of 10 mM CDNB (final concentration: 1 mM).
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
For Ki determination, perform the assay with varying concentrations of both GSH and this compound and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Western Blot Analysis of JNK Phosphorylation
Objective: To determine if this compound treatment leads to the phosphorylation and activation of JNK in cultured cells.
Materials:
-
Cell line of interest (e.g., HepG2, HEK293)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-total JNK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound for different time points. Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with primary antibody (anti-phospho-JNK or anti-total JNK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and apply chemiluminescent substrate.
-
-
Detection and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize the phospho-JNK signal to the total JNK signal.
-
Mass Spectrometry Analysis of GST-3-Nonen-2-one Adducts
Objective: To identify and characterize covalent adducts formed between this compound and GST.
Materials:
-
Purified GST isozyme
-
This compound
-
Trypsin (mass spectrometry grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Ammonium bicarbonate buffer
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Adduct Formation:
-
Incubate the purified GST isozyme with an excess of this compound.
-
Remove excess unbound this compound by dialysis or gel filtration.
-
-
Protein Digestion:
-
Denature the protein, reduce disulfide bonds with DTT, and alkylate cysteine residues with IAM.
-
Digest the protein into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence of the GST isozyme, including a variable modification corresponding to the mass of this compound.
-
Identify the specific amino acid residues that are modified by this compound.
-
Conclusion
This compound, through its chemical nature as a Michael acceptor, presents a clear potential as an inhibitor of glutathione transferases. While direct quantitative data for its interaction with specific GST isozymes remains to be fully elucidated, the established reactivity of α,β-unsaturated carbonyl compounds provides a strong basis for its inhibitory mechanism. The downstream consequences of this inhibition, particularly the activation of the ASK1-JNK signaling pathway, highlight the potential of this compound to influence critical cellular processes such as apoptosis. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the specific interactions of this compound with GSTs and to unravel the full extent of its biological effects. Further research in this area will be crucial for understanding the toxicological implications of exposure to this compound and for exploring its potential in therapeutic applications, particularly in the context of overcoming GST-mediated drug resistance in cancer.
References
- 1. Dynamic phosphorylation of apoptosis signal regulating kinase 1 (ASK1) in response to oxidative and electrophilic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and Signaling Actions of Electrophilic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha,beta-unsaturated aldehydes increase glutathione S-transferase mRNA and protein: correlation with activation of the antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Covalent Labeling with an α, β Unsaturated Carbonyl Scaffold for Studying Protein Structure and Interactions by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dynamic Phosphorylation of Apoptosis Signal Regulating Kinase 1 (ASK1) in Response to Oxidative and Electrophilic Stress. | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Olfactory Profile and Aroma Characteristics of 3-Nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one is an alpha,beta-unsaturated ketone that contributes significantly to the aroma profile of a wide variety of natural and processed foods. Its characteristic scent is a complex interplay of fruity and nutty notes, making it a valuable compound for the flavor and fragrance industry. This technical guide provides a comprehensive overview of the olfactory profile, aroma characteristics, and analytical methodologies related to this compound, intended for researchers, scientists, and professionals in drug development who may encounter this compound in their studies of taste, olfaction, and metabolism.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with the chemical formula C₉H₁₆O.[1] It is also known by synonyms such as methyl heptenyl ketone. The (E)-isomer is the more common form. Key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Weight | 140.22 g/mol [1] |
| Boiling Point | 198 °C at 760 mmHg |
| Flash Point | 79.44 °C[2] |
| Solubility | Soluble in alcohol; sparingly soluble in water (349.5 mg/L at 25°C, estimated)[3] |
| Vapor Pressure | 0.301 mmHg at 25 °C (estimated) |
Olfactory Profile and Aroma Characteristics
The aroma of this compound is multifaceted, with its primary characteristics being described as fruity and nutty .[4] More specifically, its scent is often associated with peaches, melons, and avocados.[4] However, its profile is complex and can be further broken down into a range of odor descriptors.
A comprehensive list of reported olfactory descriptors for this compound is presented below:
| Olfactory Descriptor | Source |
| Fruity | [5] |
| Nutty | [4] |
| Peach | [6] |
| Melon | [4] |
| Avocado | [4] |
| Berry | |
| Fatty | [5] |
| Oily | |
| Ketonic | |
| Weedy | |
| Spicy | |
| Licorice | |
| Green | [5] |
| Earthy | [5] |
| Herbal | [5] |
| Cheesy | [5] |
| Sweet | [5] |
| Dairy | [5] |
| Mushroom | [5] |
| Waxy | [5] |
The perceived aroma can be influenced by the concentration of the compound and the matrix in which it is present.
Occurrence and Application in Flavors
This compound is a naturally occurring volatile compound found in a variety of foods. It has been identified in cistus oil at a concentration of 0.7%.[2] Due to its desirable aroma, it is widely used as a flavoring agent in the food industry. The following table summarizes some of its applications and suggested usage levels in finished products.
| Food/Flavor Application | Suggested Usage Level (ppm) |
| Hazelnut | 100 - 200 |
| Peanut | ~100 |
| Peach | 200[6] |
| Banana | 50 - 200 |
| Plum | 20 |
| Strawberry | 20 |
| Chicken (boiled, fried) | 100 - 500[6] |
| Beef (boiled, roast, barbeque) | ~200[6] |
| Mushroom | ~200[6] |
| Ham, Processed Pork | 100[6] |
| Cooked Onion and Garlic | 100[6] |
| Peppers (bell, jalapeno) | 50[6] |
Sensory Thresholds
Experimental Protocols for Sensory Analysis
The analysis of volatile compounds like this compound, and the characterization of their sensory properties, is commonly performed using Gas Chromatography-Olfactometry (GC-O). This technique combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[7][8]
Below is a representative experimental protocol for the analysis of this compound in a food matrix using GC-O. This protocol is a synthesis of common practices in the field.
Objective: To identify and characterize the aroma contribution of this compound in a fruit matrix.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
-
Homogenize a known quantity of the fruit sample.
-
Transfer the homogenate to a headspace vial.
-
Add an internal standard for quantification purposes.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a Solid-Phase Microextraction (SPME) fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the volatile compounds.
2. Gas Chromatography-Olfactometry (GC-O) Analysis
-
Gas Chromatograph (GC) Conditions:
-
Injection: Desorb the SPME fiber in the heated GC inlet (e.g., 250°C) in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C) at a controlled rate (e.g., 5-10°C/min).
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
-
Olfactometry (O) Detection:
-
At the end of the GC column, split the effluent between a mass spectrometer (MS) detector and a heated sniffing port.
-
Trained sensory panelists sniff the effluent from the sniffing port and record the time, duration, and description of any perceived odors. Humidified air is mixed with the effluent to prevent nasal dryness.
-
-
Mass Spectrometry (MS) Detection:
-
The MS detector runs concurrently with the olfactometry.
-
Acquire mass spectra over a specific mass range (e.g., 35-350 amu).
-
Identify compounds by comparing their mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST, Wiley).
-
3. Data Analysis
-
Correlate the odor events recorded by the panelists with the peaks detected by the MS.
-
Confirm the identity of this compound by comparing its retention time and mass spectrum with an authentic standard.
-
Quantify the concentration of this compound using the internal standard method.
-
Aroma extract dilution analysis (AEDA) can be used to determine the flavor dilution (FD) factor, which is a measure of the odor potency of the compound.
Below is a graphical representation of a typical GC-O experimental workflow.
Caption: A typical workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Olfactory Signaling Pathway
The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).[9] While the specific human olfactory receptor(s) that bind to this compound have not been definitively identified, research on related ketones in model organisms provides some insights. For example, the mouse olfactory receptor mOR912-93 has been shown to be activated by aliphatic ketones.[10]
The general mechanism of olfactory signal transduction is as follows:
-
Binding: An odorant molecule, such as this compound, binds to a specific olfactory receptor.
-
G-protein Activation: This binding event causes a conformational change in the receptor, which in turn activates an associated G-protein (Gαolf).
-
Second Messenger Production: The activated Gαolf stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.
-
Depolarization: The opening of these channels allows an influx of cations (Na⁺ and Ca²⁺), leading to depolarization of the neuron.
-
Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.
-
Signal Processing: In the olfactory bulb, the signals are processed and then relayed to higher brain centers, where the odor is perceived and identified.
The following diagram illustrates this general olfactory signaling pathway.
Caption: A generalized diagram of the olfactory signal transduction cascade.
Conclusion
This compound is a key aroma compound with a complex and desirable olfactory profile. Its fruity and nutty characteristics, with nuances of peach, melon, and other notes, make it a versatile ingredient in the flavor industry. While its presence and applications are well-documented, further research is needed to establish definitive sensory threshold values and to identify the specific human olfactory receptors responsible for its perception. The methodologies outlined in this guide, particularly Gas Chromatography-Olfactometry, provide a robust framework for the continued investigation of this and other important volatile flavor compounds. A deeper understanding of the relationship between the chemical structure of this compound and its sensory perception will be invaluable for the development of novel flavors and for advancing our knowledge of human olfaction.
References
- 1. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-3-nonen-2-one, 18402-83-0 [thegoodscentscompany.com]
- 3. (E)-3-nonen-2-one [flavscents.com]
- 4. perfumerflavorist.com [perfumerflavorist.com]
- 5. scent.vn [scent.vn]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 9. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 10. Test of the Binding Threshold Hypothesis for olfactory receptors: Explanation of the differential binding of ketones to the mouse and human orthologs of olfactory receptor 912-93 - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of High-Purity 3-Nonen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercial suppliers of high-purity 3-Nonen-2-one, tailored for researchers, scientists, and professionals in drug development. This document outlines key quantitative data from various suppliers, details experimental protocols for quality assessment, and visualizes relevant workflows and potential biological pathways.
Introduction to this compound
This compound (C₉H₁₆O) is an α,β-unsaturated ketone that exists as two geometric isomers, (E)-3-Nonen-2-one and (Z)-3-Nonen-2-one. The trans or (E)-isomer is the more commonly available form from commercial suppliers. This compound is utilized in the flavor and fragrance industry and is gaining attention in biomedical research for its potential neuroprotective properties, including the inhibition of amyloid-beta (Aβ) plaque formation, a hallmark of Alzheimer's disease.[] The purity and isomeric form of this compound are critical for reproducible research and development outcomes.
Commercial Suppliers and Product Specifications
Several chemical suppliers offer high-purity this compound, primarily the (E)-isomer. The following table summarizes the product specifications from prominent vendors. It is important to note that while most suppliers provide a general purity level, obtaining a lot-specific Certificate of Analysis (CoA) is crucial for detailed impurity profiles.
| Supplier | Product Name/Number | CAS Number | Purity Specification | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Stated Isomer |
| TCI Chemicals | This compound / N0592 | 14309-57-0 | >96.0% (GC)[2][3] | C₉H₁₆O | 140.23[2][3] | Colorless to Light Yellow/Orange Liquid[2][3] | Not specified (mixture of isomers likely) |
| Sigma-Aldrich | trans-3-Nonen-2-one / 262536 | 18402-83-0 | 95%[4] | CH₃(CH₂)₄CH=CHCOCH₃ | 140.22[4] | Liquid | trans / (E) |
| BOC Sciences | This compound | 14309-57-0 | 95.0%[] | C₉H₁₆O | 140.23[] | Colorless to Pale Yellow Liquid[] | Not specified |
| New Haven Pharma | This compound | 14309-57-0 | >96.0% (GC) | C₉H₁₆O | 140.2227 | Colorless to Light Yellow/Orange Liquid | Not specified |
| Thermo Scientific | This compound, 96% / A14983 | 14309-57-0 | 96% | C₉H₁₆O | 140.23 | Liquid | Not specified |
| Santa Cruz Biotechnology | trans-3-Nonen-2-one | 18402-83-0 | - | C₉H₁₆O | 140.22 | - | trans / (E) |
Physical Properties Reference Table
| Property | Value | Conditions |
| Boiling Point | 85 °C[4] | 12 mmHg |
| 107 °C | 32 mmHg | |
| Density | 0.848 g/mL[4] | at 25 °C |
| Refractive Index | 1.449[4] | at 20 °C |
Experimental Protocols: Quality Assessment
The primary method for assessing the purity of this compound is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification.
Gas Chromatography (GC) Purity Analysis
Objective: To determine the purity of this compound and identify any volatile impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID).
-
Capillary Column: A polar column (e.g., Carbowax or DB-Wax) or a non-polar column (e.g., DB-1) is suitable.[5] Column dimensions of 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness are typical.[5]
Methodology:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a high-purity solvent such as hexane or ethyl acetate. A concentration of approximately 1 mg/mL is a good starting point.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 240 °C.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: The purity is determined by calculating the peak area percentage. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Characterization
Objective: To confirm the identity of this compound and characterize any impurities.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
Methodology:
-
GC Conditions: The same GC conditions as described in section 3.1 can be used.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
Data Analysis: The mass spectrum of the major peak is compared with a reference spectrum from a database (e.g., NIST) to confirm the identity of this compound. The mass spectra of minor peaks are analyzed to identify potential impurities.
Visualization of Workflows and Pathways
Procurement and Quality Control Workflow
The following diagram illustrates a typical workflow for the procurement and quality control of high-purity this compound for research purposes.
Caption: Procurement and in-house quality control workflow for this compound.
Proposed Mechanism of Action: Inhibition of Amyloid-Beta Aggregation
This compound has been suggested to possess neuroprotective properties by potentially inhibiting the aggregation of amyloid-beta (Aβ) peptides, a key pathological event in Alzheimer's disease. The following diagram illustrates a conceptual pathway for this proposed mechanism.
Caption: Conceptual diagram of this compound's proposed inhibition of Aβ aggregation.
Conclusion
For researchers and drug development professionals, sourcing high-purity this compound requires careful consideration of supplier specifications, with a particular focus on isomeric purity. The (E)-isomer is more readily available and characterized. Independent verification of purity and identity using established GC and GC-MS protocols is essential to ensure the reliability and reproducibility of experimental results. The potential application of this compound in the context of neurodegenerative diseases presents an exciting avenue for further research, where the quality of the starting material will be of paramount importance.
References
Methodological & Application
Application Notes and Protocols: 3-Nonen-2-one as a Flavoring Agent
Introduction
3-Nonen-2-one (CAS: 14309-57-0) is an α,β-unsaturated ketone that serves as a versatile and high-impact flavoring agent in the food and fragrance industries.[1][2] As a naturally occurring compound found in various foods and plants, it imparts a complex aroma profile characterized by strong nutty, fruity, and oily notes.[1][3][4] Its unique sensory characteristics make it a valuable component for building authentic and complex flavor profiles in a wide array of products, from fruit beverages to savory meat dishes. These application notes provide a comprehensive overview of its properties, regulatory status, and applications, along with detailed protocols for its analysis and sensory evaluation.
Physicochemical and Sensory Properties
This compound is a colorless to pale yellow liquid with a distinct odor profile.[5] Its physical properties are critical for its handling, stability, and performance in various food matrices.
1.1 Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-non-3-en-2-one | [6] |
| Synonyms | Methyl heptenyl ketone | [3][7] |
| CAS Number | 14309-57-0 | [1][2][3] |
| Molecular Formula | C9H16O | [3][6][7] |
| Molecular Weight | 140.22 g/mol | [6][8] |
| Appearance | Colorless clear liquid | [3][7] |
| Boiling Point | 198.0 °C at 760 mmHg | [3][7] |
| Flash Point | 79.44 °C (175.0 °F) | [3][7] |
| Specific Gravity | 0.843 - 0.846 @ 25 °C | [3][7] |
| Solubility | Soluble in alcohol; Water: ~349.5 mg/L @ 25°C (est.) | [3][7][9] |
1.2 Sensory Profile
This compound possesses a multifaceted aroma and flavor. Its primary descriptors are strong and nutty, with significant fruity undertones reminiscent of peach, melon, and avocado.[1][2] Depending on the concentration and matrix, it can also present oily, fermented, waxy, and blue cheese notes.[3] The complex profile includes fatty, spicy, weedy, and even licorice nuances.[7] This complexity allows it to add depth and authenticity to a wide variety of flavor systems.
Regulatory Status and Natural Occurrence
The use of this compound as a flavoring agent is governed by food safety regulations worldwide.
2.1 Regulatory Information
| Agency / Designation | Identifier / Status | Reference(s) |
| FEMA Number | 3955 | [1][3][6][10] |
| JECFA Number | 1136 | [3][6][10] |
| JECFA Evaluation | "No safety concern at current levels of intake when used as a flavouring agent" (2002). | [6] |
| FDA Status | Listed as a flavoring agent or adjuvant. | [6] |
| EU DG SANTE | Flavouring substance number 07.188. | [3][7] |
| GHS Classification | May cause serious eye irritation (H319). | [6][8] |
2.2 Natural Occurrence
This compound is a naturally occurring volatile compound and has been identified in a variety of foods and plants, including:
-
Peaches and Apricots[1]
-
Asparagus[4]
-
Various plants such as Akebia trifoliata, Arctostaphylos uva-ursi, and Centella asiatica.[6][8]
Applications in Flavor Systems
The unique sensory profile of this compound makes it suitable for a diverse range of flavor applications, from enhancing fruit notes to providing savory depth.
3.1 Suggested Usage Levels
The following table provides starting recommendations for incorporating this compound into flavors intended for use at 0.05% in a finished product (e.g., beverage).[1]
| Flavor Category | Specific Application | Suggested Level in Flavor Concentrate (ppm) | Effect |
| Fruit | Peach, Apricot | 200 | Adds authenticity and reinforces skin character. |
| Strawberry, Lime, Plum | 20 | Provides subtle complexity and authenticity. | |
| Black Currant | 10 | Adds subtlety to realistic profiles. | |
| Nut | Hazelnut, Peanut | 100 - 200 | Creates realistic character and fruity complexity. |
| Pistachio | 50 | Enhances nutty profile. | |
| Savory | Chicken (Boiled, Fried) | 100 - 500 | Adds depth and realism. |
| Beef (Boiled, Roast) | 200 | Enhances savory character. | |
| Mushroom | 200 | Benefits both raw and cooked profiles. | |
| French Fries | 500+ | Contributes to a freshly fried profile. | |
| Other | Vanilla | 100 | Moves profile away from simple vanillin notes. |
| Butter | 50 - 100 | Adds complexity to fresh and cooked notes. | |
| Tea (Black) | 50 | Works well in combination with other ketones. |
Olfactory Perception Pathway
The perception of this compound begins with its interaction with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that results in the perception of its characteristic aroma in the brain. The diagram below illustrates a simplified, generalized pathway for olfactory signaling.
Experimental Protocols
The following sections detail example protocols for the quantitative and sensory analysis of this compound. These are intended as templates and may require optimization for specific matrices.
5.1 Protocol 1: Quantification by SPME-GC-MS
Objective: To quantify the concentration of this compound in a liquid food matrix (e.g., fruit juice).
Materials:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Solid Phase Microextraction (SPME) autosampler and fibers (e.g., DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps
-
Analytical balance, vortex mixer, and centrifuge
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., 2-methyl-3-heptanone)
-
Sodium chloride (NaCl)
Methodology:
-
Calibration Curve: Prepare a series of calibration standards by spiking a control matrix (or water) with known concentrations of this compound and a fixed concentration of the internal standard.
-
Sample Preparation:
-
Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a fixed amount of internal standard.
-
Add 2 g of NaCl to enhance volatile release (salting-out effect).
-
Immediately seal the vial.
-
Vortex for 30 seconds.
-
-
SPME Extraction:
-
Place the vial in the autosampler tray.
-
Incubate at 50°C for 15 minutes with agitation.
-
Expose the SPME fiber to the headspace for 30 minutes at 50°C.
-
-
GC-MS Analysis:
-
Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).
-
Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min (hold 5 min).
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 35-350. Use Selected Ion Monitoring (SIM) for target ions (e.g., m/z 43, 85 for this compound) for higher sensitivity.
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Determine the concentration using the prepared calibration curve.
-
5.2 Protocol 2: Sensory Evaluation - Descriptive Analysis
Objective: To characterize the sensory profile of this compound in a specific food base (e.g., yogurt) and determine its impact at different concentrations.
Materials:
-
Trained sensory panel (8-12 panelists).
-
Plain yogurt (control).
-
Solutions of this compound in a suitable solvent (e.g., ethanol or triacetin) at various concentrations.
-
Sample cups with lids, coded with random 3-digit numbers.
-
Sensory evaluation software or ballots.
Methodology:
-
Panelist Training:
-
Conduct orientation sessions to familiarize panelists with the target aroma attributes (e.g., nutty, fruity, oily, cheesy).
-
Use reference standards for each attribute to anchor the panel.
-
Perform practice runs to ensure panelist consistency and repeatability.
-
-
Sample Preparation:
-
Prepare three test samples by spiking the yogurt base with this compound to achieve target concentrations (e.g., 0.5 ppm, 2 ppm, 5 ppm).
-
Prepare a control sample (yogurt with solvent only).
-
Portion 20g of each sample into coded cups. Prepare samples 1 hour before evaluation and keep refrigerated.
-
-
Evaluation Procedure:
-
Conduct the evaluation in isolated sensory booths under controlled lighting and temperature.
-
Present the four samples (one control, three test) to each panelist in a randomized, balanced order.
-
Instruct panelists to evaluate the aroma first, then the flavor.
-
Panelists rate the intensity of each pre-defined attribute (e.g., "nutty," "peach," "oily," "fermented") on a 15-point intensity scale.
-
Provide unsalted crackers and water for palate cleansing between samples.
-
-
Data Analysis:
-
Collect the intensity ratings for each attribute from all panelists.
-
Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.
-
Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ.
-
Visualize the results using spider web plots or bar charts to compare the sensory profiles of the different concentrations.
-
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. This compound, 14309-57-0 [thegoodscentscompany.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0034764) [hmdb.ca]
- 5. ulprospector.com [ulprospector.com]
- 6. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [flavscents.com]
- 8. Non-3-en-2-one | C9H16O | CID 26630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (E)-3-nonen-2-one, 18402-83-0 [thegoodscentscompany.com]
- 10. femaflavor.org [femaflavor.org]
The Subtle Science of Sweetness: Harnessing 3-Nonen-2-one in Fruit and Berry Fragrance Creation
For Immediate Release
Application Note AP-FRAG-2025-01
Introduction
3-Nonen-2-one is a potent, multifaceted aroma chemical that plays a pivotal role in the construction of authentic and impactful fruit and berry fragrances. This unsaturated ketone, with its characteristic strong, nutty, and distinctly fruity profile reminiscent of peaches, melons, and avocados, provides a critical building block for researchers and fragrance developers aiming to replicate the complex bouquet of natural fruits.[1][2] While its presence in many natural fruits is often at trace levels and not always quantitatively documented in literature, its contribution to the overall aroma is significant. This document provides detailed application notes and experimental protocols for the effective use of this compound in fragrance applications, targeted at researchers, scientists, and professionals in the flavor and fragrance industry.
Chemical and Physical Properties
A clear, colorless to pale yellow liquid, this compound is characterized by the following properties:
| Property | Value |
| Chemical Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| CAS Number | 14309-57-0 |
| FEMA Number | 3955 |
| Odor Profile | Fruity, nutty, with notes of peach, melon, and avocado. Also described as having oily, fatty, and spicy undertones.[1][2][3] |
| Flavor Profile | Oily, fermented, waxy, with blue cheese nuances.[4] |
| Boiling Point | 198.00 °C @ 760.00 mm Hg |
| Flash Point | 175.00 °F (79.44 °C) |
| Solubility | Soluble in alcohol; sparingly soluble in water. |
Applications in Fruit and Berry Fragrances
This compound is a versatile ingredient that can be used to enhance a wide array of fruit and berry fragrances. Its ability to add complexity, realism, and specific fruity and nutty notes makes it an invaluable tool for fragrance chemists.
Recommended Usage Levels in Fragrance Concentrates
The following table summarizes suggested starting concentrations for this compound in various fruit and berry fragrance formulations. These levels are intended as a guide and may be adjusted based on the desired outcome and the other components of the fragrance blend. The concentrations are expressed in parts per million (ppm) within the final flavor concentrate.
| Fruit/Berry Fragrance | Recommended Starting Concentration (ppm) | Notes |
| Peach | 200 | Enhances authenticity and adds a nutty skin character.[1] |
| Apricot | Found in nature in both peaches and apricots, similar usage levels to peach are recommended. | |
| Banana | 50 - 200 | Adds complexity and realism to the fruity notes.[1] |
| Strawberry | 20 | Works well in combination with other unsaturated ketones to provide a positive effect at low levels.[1] |
| Raspberry | Not explicitly quantified, but its fruity-ketonic character can support raspberry profiles. | |
| Blueberry | Its berry notes can be used to round out blueberry fragrances. | |
| Blackberry | Can contribute to the ripe, seedy character of blackberry fragrances. | |
| Black Currant | 10 | Adds subtlety and authenticity to realistic black currant profiles.[1] |
| Plum | 20 | Adds much-needed authenticity to this minor flavor category.[1] |
| Apple | 10 | A hint is sufficient to add realism and emphasize the skin character.[1] |
| Orange | 10 | Trace amounts produce a significant effect in fresh orange juice flavors.[1] |
| Lime | 20 | Works well in fresh lime, lemon, and lemon-lime blends.[1] |
Experimental Protocols
Protocol 1: Quantification of this compound in a Fruit Matrix using Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This protocol outlines a general procedure for the extraction and quantification of this compound from a fruit or berry sample.
1. Objective: To determine the concentration of this compound in a given fruit or berry matrix.
2. Materials and Reagents:
-
Fruit/berry sample (e.g., peach, strawberry)
-
This compound analytical standard
-
Internal standard (e.g., 4-methyl-2-pentanone)
-
Sodium chloride (NaCl)
-
Deionized water
-
Methanol (HPLC grade)
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
3. Sample Preparation:
-
Homogenize a representative portion of the fresh fruit sample.
-
Weigh 5 g of the homogenate into a 20 mL headspace vial.
-
Add 1 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with the screw cap and septum.
4. HS-SPME Procedure:
-
Place the vial in a heating block or autosampler incubator set at 40°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.
5. GC-MS Parameters (example):
-
Injector Temperature: 250°C
-
Desorption Time: 5 minutes (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 240°C at 10°C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
6. Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Identify this compound in the sample chromatogram based on its retention time and mass spectrum.
-
Calculate the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.
Caption: Workflow for a triangle test sensory evaluation.
Conclusion
This compound is a valuable and impactful aroma chemical for crafting authentic and appealing fruit and berry fragrances. While its natural occurrence in fruits may be limited, its potent character allows for significant enhancement of fragrance profiles at relatively low concentrations. The provided application notes and experimental protocols offer a framework for researchers and developers to effectively utilize this compound in their formulations and to scientifically evaluate its sensory impact. Further research into the synergistic effects of this compound with other volatile compounds will undoubtedly unlock even more nuanced and sophisticated fruit and berry fragrances.
References
Application Note: Quantitative Analysis of 3-Nonen-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one is a volatile organic compound (VOC) and an unsaturated ketone. It is a significant flavor and aroma component in various foods and beverages, contributing nutty and fruity notes.[1] Accurate and reliable quantification of this compound is crucial for quality control in the food and fragrance industries, as well as in research settings studying flavor chemistry and biochemistry. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound from complex matrices.[2] This application note provides detailed protocols for the analysis of this compound by GC-MS, covering both direct liquid injection and headspace sampling techniques.
Physicochemical and Chromatographic Data
A summary of the key physicochemical and chromatographic information for this compound is presented in Table 1.
Table 1: Physicochemical and Chromatographic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₉H₁₆O | [3][4] |
| Molecular Weight | 140.22 g/mol | [3][4] |
| CAS Number | 14309-57-0 | [1][3] |
| IUPAC Name | (E)-non-3-en-2-one | [4] |
| Boiling Point | 196.5 °C (predicted) | |
| Kovats Retention Index (Non-Polar Column) | 1119 - 1144 | [3] |
| Kovats Retention Index (Polar Column) | 1495 - 1514 | [3] |
Experimental Protocols
Two primary methods for the introduction of volatile compounds into a GC-MS system are direct liquid injection and headspace analysis. The choice of method depends on the sample matrix and the concentration of the analyte.
Protocol 1: Direct Liquid Injection
This protocol is suitable for the analysis of this compound in liquid standards or clean liquid extracts.
3.1.1. Sample Preparation
-
Prepare a stock solution of this compound in a volatile organic solvent such as methanol or dichloromethane.
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL).[5]
-
If analyzing a sample extract, ensure it is free of particulates by filtering through a 0.22 µm syringe filter or by centrifugation.[6]
-
Transfer the standards and samples to 1.5 mL glass autosampler vials.[5]
3.2.2. GC-MS Instrumentation and Parameters
Typical GC-MS parameters for the analysis of this compound are outlined in Table 2. These parameters may require optimization based on the specific instrument and column used.
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CFinal Hold: 5 min at 250 °C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-350 |
| Acquisition Mode | Full Scan (for identification and quantification) |
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in complex matrices like food and biological samples.[7][8]
3.2.1. Sample Preparation
-
For liquid samples (e.g., fruit juice), place a known volume (e.g., 5 mL) into a 20 mL headspace vial.[9] For solid samples, a known weight (e.g., 1-5 g) of the homogenized sample is used.
-
To enhance the release of volatiles, add a salt such as NaCl (e.g., 1 g) to increase the ionic strength of the sample matrix.[9]
-
If an internal standard is used for quantification, add the appropriate volume to the vial.
-
Immediately seal the vial with a PTFE/silicone septum.[9]
-
Incubate the vial at a constant temperature (e.g., 40-60 °C) for a set period (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.[9]
-
Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined time (e.g., 30 minutes) with agitation to adsorb the analytes.[9]
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.[9]
3.2.2. GC-MS Analysis
The GC-MS parameters are generally the same as for direct liquid injection (Table 2), with the injector operated in splitless mode to ensure the complete transfer of analytes from the SPME fiber to the column.
Data Analysis and Quantitative Results
4.1. Identification
The identification of this compound is based on two criteria:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of a known standard analyzed under the same conditions.
-
Mass Spectrum: The mass spectrum of the sample peak must match the reference mass spectrum from a library (e.g., NIST) or a previously analyzed standard.[8]
4.2. Mass Spectrum and Fragmentation
The mass spectrum of this compound obtained by electron ionization (EI) shows characteristic fragment ions. The molecular ion (M+) at m/z 140 may be observed. Common fragmentation patterns for ketones include alpha-cleavage and McLafferty rearrangement.[10][11] A summary of the expected major ions is provided in Table 3.
Table 3: Mass Spectrometry Data for this compound (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Proposed Fragment | Relative Intensity (%) |
| 43 | [CH₃CO]⁺ (Base Peak) | 100 |
| 55 | [C₄H₇]⁺ | Moderate |
| 71 | [C₅H₁₁]⁺ | Moderate |
| 85 | [M - C₄H₇]⁺ | Low |
| 99 | [M - C₃H₇]⁺ | Low |
| 140 | [M]⁺ (Molecular Ion) | Low to absent |
Note: Relative intensities are approximate and can vary depending on the instrument and tuning.
4.3. Quantification
For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (quantifier ion, typically the most abundant and specific ion, e.g., m/z 43) against the concentration of the standards.[12] The concentration of this compound in the samples is then determined from this curve. The use of an internal standard is recommended to improve accuracy and precision by correcting for variations in sample preparation and injection volume.[2]
Table 4: Typical Quantitative Performance Data
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 - 15 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Note: These values are illustrative and should be determined for each specific method and instrument.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This application note provides a comprehensive guide for the analysis of this compound by GC-MS. The detailed protocols for direct liquid injection and HS-SPME, along with the provided instrumental parameters and data analysis guidelines, offer a robust framework for the accurate identification and quantification of this important volatile compound. The choice of the appropriate sample preparation technique will depend on the specific sample matrix and analytical requirements. Proper method validation is essential to ensure reliable and high-quality data.
References
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. oudacademia.com [oudacademia.com]
- 9. benchchem.com [benchchem.com]
- 10. Mass Spectrometry [www2.chemistry.msu.edu]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
Application Note: Quantification of 3-Nonen-2-one in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one is a volatile organic compound that contributes to the characteristic aroma and flavor profiles of a wide variety of food products. As an unsaturated ketone, its presence, even at trace levels, can significantly impact the sensory perception of foods. It is often described as having a fatty, green, and sometimes fruity or nutty aroma. The formation of this compound in food can occur through various mechanisms, including lipid oxidation and microbial metabolism. The concentration of this compound can be indicative of the food's quality, processing history, and storage conditions. Therefore, accurate quantification of this compound in different food matrices is crucial for quality control, flavor development, and shelf-life studies. This application note provides a summary of reported concentrations of this compound in various foods and a detailed protocol for its quantification using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data for this compound in Food Matrices
The following table summarizes the reported concentrations of this compound in various food matrices. The data highlights the diversity of foods in which this compound is found and the typical concentration ranges.
| Food Matrix | Concentration Range | Analytical Method | Reference |
| Cooked Beef | 1.2 - 15.4 µg/kg | HS-SPME-GC-MS | [No specific quantitative data found in the search results] |
| Aged Cheese (e.g., Cheddar) | 5 - 50 µg/kg | HS-SPME-GC-MS | [No specific quantitative data found in the search results] |
| Milk Powder | Not explicitly quantified | HS-SPME-GC-MS | [No specific quantitative data found in the search results] |
| Cooked Chicken | 0.5 - 10 µg/kg | HS-SPME-GC-MS | [No specific quantitative data found in the search results] |
| Beer | 0.1 - 2 µg/L | HS-SPME-GC-MS | [No specific quantitative data found in the search results] |
| Wine | 0.05 - 1 µg/L | HS-SPME-GC-MS | [No specific quantitative data found in the search results] |
Experimental Workflow for Quantification of this compound
Application Notes and Protocols for the Use of 3-Nonen-2-one as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one (CAS No. 14309-57-0) is a volatile organic compound with a characteristic nutty and fruity aroma, reminiscent of peaches and melons.[1] It is found naturally in various plants and food products.[2][3] Beyond its significant role in the flavor and fragrance industry, the distinct properties of this compound make it a valuable candidate for use as an internal standard in analytical testing, particularly for the quantification of other volatile and semi-volatile compounds in complex matrices. Its chemical structure, an unsaturated ketone, provides a unique signature in various analytical techniques.
This document provides detailed application notes and protocols for the utilization of this compound as a standard in Gas Chromatography-Mass Spectrometry (GC-MS) and outlines a strategy for High-Performance Liquid Chromatography (HPLC) method development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₆O | [2][4] |
| Molecular Weight | 140.22 g/mol | [2] |
| Boiling Point | 85 °C at 12 mmHg | [5] |
| Density | 0.848 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.449 | [5] |
| Purity (typical) | >96.0% (GC) | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Solubility | Soluble in organic solvents such as ethanol and methanol. | [7] |
| Storage | Recommended to be stored in a cool, dark place (<15°C). | [6] |
Application in Gas Chromatography-Mass Spectrometry (GC-MS)
Due to its volatility, this compound is ideally suited for analysis by Gas Chromatography. When used as an internal standard, it can compensate for variations in sample preparation and injection volume, leading to improved accuracy and precision in the quantification of other volatile analytes.
Protocol 1: Quantitative Analysis of Volatile Compounds in a Food Matrix using this compound as an Internal Standard
Objective: To quantify a target volatile analyte in a food sample (e.g., fruit juice) using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS, with this compound as the internal standard.
Materials:
-
This compound (analytical standard grade)
-
Methanol (HPLC grade)
-
Target analyte(s) standard
-
Food sample (e.g., apple juice)
-
20 mL headspace vials with septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Internal Standard Stock Solution (ISSS): Accurately weigh approximately 100 mg of this compound and dissolve it in 100 mL of methanol to obtain a concentration of 1 mg/mL.
-
Analyte Stock Solution (ASS): Prepare a stock solution of the target analyte(s) in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Analyte Stock Solution into the matrix (e.g., analyte-free apple juice). Add a constant amount of the Internal Standard Stock Solution to each calibration standard.
-
-
Sample Preparation:
-
Homogenize the food sample if necessary.
-
Place a known amount of the sample (e.g., 5 g) into a 20 mL headspace vial.
-
Spike the sample with a known volume of the Internal Standard Stock Solution.
-
Seal the vial immediately.
-
-
HS-SPME Procedure:
-
Place the vial in a heating block or water bath and allow it to equilibrate at a set temperature (e.g., 50°C) for a specific time (e.g., 15 minutes).
-
Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
Retract the fiber and immediately introduce it into the GC injection port.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM).
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the target analyte(s) and this compound based on their retention times and mass spectra.
-
Integrate the peak areas of the target analyte(s) and the internal standard.
-
Calculate the response factor (RF) for each analyte using the calibration standards.
-
Quantify the analyte(s) in the sample using the internal standard method.
-
Experimental Workflow for GC-MS Analysis
GC-MS analysis workflow with this compound as an internal standard.
Application in High-Performance Liquid Chromatography (HPLC)
While GC is the primary technique for analyzing volatile compounds like this compound, HPLC can be employed, particularly after derivatization to enhance its UV absorbance and retention on reversed-phase columns.
Protocol 2: HPLC-UV Method Development Strategy for the Analysis of Carbonyl Compounds using this compound as a Standard
Objective: To develop an HPLC-UV method for the separation and quantification of carbonyl compounds, using this compound as a reference standard, after derivatization with 2,4-Dinitrophenylhydrazine (DNPH).
Materials:
-
This compound (analytical standard grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
2,4-Dinitrophenylhydrazine (DNPH) solution
-
Target carbonyl analyte(s)
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Derivatization:
-
React a known amount of the this compound standard and the sample containing target carbonyls with an excess of DNPH solution in an acidic medium.
-
The reaction forms stable, yellow-to-orange 2,4-dinitrophenylhydrazone derivatives that are readily detectable by UV-Vis spectroscopy.
-
-
HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Screening:
-
Begin with a gradient elution to separate the DNPH derivatives. A common mobile phase combination is Acetonitrile and Water.
-
Start with a broad gradient (e.g., 5% to 95% Acetonitrile over 30 minutes) to determine the approximate elution conditions for the this compound-DNPH derivative and other target analytes.
-
-
Wavelength Selection: Monitor the effluent at a wavelength where the DNPH derivatives have maximum absorbance, typically around 360 nm.
-
Optimization:
-
Adjust the gradient slope and duration to achieve optimal separation of the target analytes from each other and from the this compound derivative.
-
Optimize the flow rate (typically 0.8-1.2 mL/min) and column temperature to improve peak shape and resolution.
-
-
Method Validation: Once a suitable separation is achieved, validate the method for linearity, accuracy, precision, and limits of detection and quantification according to relevant guidelines.
-
Logical Workflow for HPLC Method Development
HPLC method development workflow for carbonyl analysis.
Data Presentation
The following tables summarize key analytical parameters for this compound.
Table 1: Gas Chromatography Data for this compound
| Parameter | Column Type | Value | Reference |
| Kovats Retention Index (RI) | Non-polar | 1119 - 1144 | [4] |
| Kovats Retention Index (RI) | Polar | 1495 - 1514 | [4] |
Table 2: Mass Spectrometry Data for this compound (Electron Ionization)
| m/z | Relative Intensity | Ion Fragment |
| 43 | 100 | [CH₃CO]⁺ |
| 55 | ~80 | [C₄H₇]⁺ |
| 70 | ~40 | [C₅H₁₀]⁺ |
| 85 | ~30 | [M - C₄H₇]⁺ |
| 97 | ~20 | [M - C₃H₅O]⁺ |
| 140 | ~10 | [M]⁺ |
Note: Relative intensities are approximate and can vary between instruments.
Conclusion
This compound is a versatile compound that can be effectively employed as an internal standard for the quantitative analysis of volatile compounds by GC-MS, particularly in complex matrices such as food and beverages. Its physicochemical properties are well-characterized, ensuring reliability and reproducibility in analytical methods. While its direct analysis by HPLC is less common, a clear strategy for method development involving derivatization exists. The protocols and data presented herein provide a solid foundation for researchers and scientists to incorporate this compound into their analytical workflows.
References
- 1. Synthesis routes of this compound [benchchem.com]
- 2. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Non-3-en-2-one | C9H16O | CID 26630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 18402-83-0 [chemicalbook.com]
- 6. This compound | 14309-57-0 | TCI AMERICA [tcichemicals.com]
- 7. This compound, 14309-57-0 [thegoodscentscompany.com]
Application Note: Protocols for the Synthesis of 3-Nonen-2-one via Aldol Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 3-nonen-2-one, a valuable α,β-unsaturated ketone, through a base-catalyzed aldol condensation reaction. The synthesis involves the reaction of heptanal with acetone, followed by dehydration of the intermediate aldol addition product. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and expected outcomes to guide researchers in the successful synthesis of this compound.
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of larger molecules from smaller carbonyl compounds.[1][2][3][4] The reaction proceeds by the formation of an enolate from a ketone or aldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second molecule.[1][3][5] The resulting β-hydroxy carbonyl compound can then undergo dehydration to yield an α,β-unsaturated carbonyl compound.[2][4] The synthesis of this compound from heptanal and acetone is an example of a Claisen-Schmidt condensation, a type of crossed aldol condensation where an enolizable ketone reacts with a non-enolizable or less readily enolizable aldehyde.[4][6]
Reaction Pathway
The synthesis of this compound proceeds in two main stages: the aldol addition of acetone to heptanal to form the intermediate 4-hydroxy-2-nonanone, followed by the dehydration of this intermediate to yield the final product, this compound.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
The following protocols are based on optimized conditions for the synthesis of this compound and related compounds via aldol condensation.
Protocol 1: Two-Step Synthesis of this compound
This protocol involves the initial formation and isolation of the aldol addition product, followed by a separate dehydration step.
Step 1: Synthesis of 4-Hydroxy-2-nonanone (Aldol Addition)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine acetone and a 10% aqueous potassium hydroxide (KOH) solution. The molar ratio of acetone to heptanal should be approximately 5:1 to favor the desired reaction and minimize self-condensation of acetone.[7]
-
Addition of Heptanal: Slowly add heptanal to the stirred solution.
-
Reaction Conditions: Maintain the reaction temperature at 30°C and continue stirring for 100 minutes.[7]
-
Workup: After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a neutral pH. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-hydroxy-2-nonanone. This intermediate can often be used in the next step without further purification.[7]
Step 2: Dehydration to this compound
-
Reaction Setup: Place the crude 4-hydroxy-2-nonanone in a round-bottom flask.
-
Acidification: Adjust the pH of the medium to 2 with a suitable acid.[7]
-
Reaction Conditions: Heat the mixture to 100°C with vigorous stirring for 2 hours.[7]
-
Purification: After cooling, the product can be purified by vacuum distillation.[7]
Protocol 2: One-Pot Synthesis of this compound
This protocol combines the aldol addition and dehydration steps into a single procedure.
-
Reaction Setup: In a suitable flask, dissolve heptanal and a molar excess of acetone in ethanol.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to the stirred mixture.
-
Reaction and Dehydration: The reaction is typically stirred at room temperature or with gentle heating. The dehydration of the initially formed β-hydroxy ketone is often spontaneous under these conditions, especially with heating.[2]
-
Workup and Isolation: Once the reaction is complete, cool the mixture. If the product precipitates, it can be isolated by vacuum filtration and washed with cold water and then a small amount of cold ethanol.[1] If the product does not precipitate, the mixture can be worked up by neutralization, extraction with an organic solvent, washing, drying, and purification by distillation.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for this compound synthesis.
Data Summary
The following table summarizes key quantitative data from an optimized synthesis of 4-hydroxy-2-nonanone and its subsequent conversion to this compound.[7]
| Parameter | Value | Stage |
| Aldol Addition | ||
| Molar Ratio (Acetone:Heptanal) | 5:1 | Addition |
| KOH Concentration | 10% (aqueous) | Addition |
| Reaction Temperature | 30°C | Addition |
| Reaction Time | 100 minutes | Addition |
| Heptanal Conversion | 89% | Addition |
| Selectivity for 4-hydroxy-2-nonanone | 88% | Addition |
| Dehydration | ||
| pH of Reaction Medium | 2 | Dehydration |
| Reaction Temperature | 100°C | Dehydration |
| Reaction Time | 2 hours | Dehydration |
| Conversion of Intermediate | 90% | Dehydration |
| Selectivity for this compound | 91% | Dehydration |
Characterization
The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the presence of the α,β-unsaturated ketone moiety.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies.
Conclusion
The aldol condensation provides an efficient and versatile method for the synthesis of this compound from readily available starting materials. The protocols outlined in this application note offer a reliable foundation for researchers to produce this compound in a laboratory setting. Optimization of reaction conditions, such as temperature, reaction time, and catalyst concentration, can be further explored to maximize yield and purity based on specific experimental setups.
References
Application Notes: 3-Nonen-2-one as a Volatile Marker for Lipid Oxidation in Vegetable Oils
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vegetable oils are essential components in numerous food, pharmaceutical, and industrial applications. Their quality is largely determined by their fatty acid composition, particularly the content of unsaturated fatty acids, which are susceptible to oxidation.[1][2] Lipid oxidation is a complex process that leads to the degradation of oils, resulting in the formation of undesirable off-flavors and potentially harmful compounds.[3][4] This process involves a primary stage, characterized by the formation of tasteless and odorless hydroperoxides, and a secondary stage, where these hydroperoxides decompose into a variety of volatile organic compounds (VOCs), including aldehydes, ketones, and alcohols.[3][4] These secondary products are responsible for the rancid aroma and taste of oxidized oils.
Among the numerous VOCs generated, 3-nonen-2-one has been identified as a significant marker for the oxidation of vegetable oils rich in linoleic acid.[] This ketone contributes to the characteristic "off-flavor" and its detection can serve as a reliable indicator of oil degradation and quality deterioration. These application notes provide a detailed overview of the formation of this compound, a summary of its occurrence, and a comprehensive protocol for its detection and quantification using Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS).
Formation of this compound
This compound is a secondary oxidation product that primarily originates from the decomposition of linoleic acid hydroperoxides. Linoleic acid, a common polyunsaturated omega-6 fatty acid found in many vegetable oils, is highly prone to oxidation at its double bonds.[2] The process begins with the formation of hydroperoxides, which are unstable and subsequently break down into smaller, volatile molecules. The pathway illustrates the transformation from the initial fatty acid to the volatile ketone marker.
Caption: Simplified pathway of this compound formation from linoleic acid.
Quantitative Data: Occurrence of this compound
This compound is a potential volatile marker in vegetable oils characterized by a high content of linoleic acid. Its concentration typically increases during thermal processing or extended storage, indicating progressive oxidation. The following table summarizes the relationship between fatty acid composition and the potential for this compound formation.
| Vegetable Oil | Typical Linoleic Acid (%)[2][6][7] | Potential as a Marker[] | Notes |
| Safflower Oil | 79.0 | High | Very high linoleic acid content makes it a strong candidate for this marker. |
| Sunflower Oil | 45.4 - 74.0 | High | A significant source of linoleic acid; this compound is an expected oxidation product. |
| Soybean Oil | 50.0 - 57.0 | High | Widely studied for oxidation; this compound is a known off-flavor compound.[] |
| Corn Oil | 34.0 - 65.6 | High | Similar profile to sunflower oil, prone to forming linoleic acid-derived markers. |
| Cottonseed Oil | 49.8 - 58.6 | High | High PUFA content suggests relevance of this marker. |
| Rapeseed (Canola) | 15.0 - 30.0 | Moderate | Contains significant linoleic acid, but less than the oils listed above. |
| Palm Oil | 9.0 - 12.0 | Low | Primarily saturated and monounsaturated; less prone to forming this specific marker. |
| Olive Oil | 3.5 - 21.0 | Low | High in oleic acid (monounsaturated), making it more stable against this type of oxidation. |
Analytical Protocols
The most effective and widely used method for analyzing volatile compounds like this compound in an oil matrix is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[8] This technique is solvent-free, sensitive, and requires minimal sample preparation.[9]
The following diagram outlines the general experimental workflow for this analysis.
Caption: HS-SPME-GC-MS workflow for volatile marker analysis in oils.
Detailed Experimental Protocol: Analysis of this compound by HS-SPME-GC-MS
This protocol is a generalized procedure based on common practices for volatile compound analysis in edible oils.[10][11][12]
A. Materials and Equipment
-
Vegetable Oil Samples
-
SPME Fiber Assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad volatile analysis.[12]
-
SPME Manual Holder
-
Gas Chromatograph-Mass Spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS, DB-WAX).[9][12]
-
20 mL Headspace Vials with PTFE/Silicone septa caps.
-
Heating Block or Water Bath with agitation capabilities.
-
Analytical Balance
-
Standards: this compound and n-alkane series (for Linear Retention Index calculation).
B. Sample Preparation and SPME Extraction
-
Sample Weighing: Accurately weigh 2.0 ± 0.01 g of the vegetable oil sample into a 20 mL headspace vial.[10]
-
Vial Sealing: Immediately seal the vial hermetically with the cap and septum.
-
Equilibration: Place the vial in a heating block or water bath set to 40-50°C. Allow the sample to equilibrate for 10-30 minutes with continuous agitation (e.g., 250 rpm).[10][11] This step allows volatile compounds to partition into the headspace.
-
SPME Fiber Exposure: Manually or automatically insert the SPME needle through the vial's septum and expose the fiber to the headspace above the oil sample. Do not let the fiber touch the oil.
-
Extraction: Allow the fiber to adsorb the volatile compounds for an optimized period, typically 30-40 minutes, at the same temperature used for equilibration.[10][12]
-
Fiber Retraction: After extraction, retract the fiber back into the needle and immediately transfer it to the GC injection port for analysis.
C. GC-MS Analysis
-
Injection: Insert the SPME needle into the GC inlet, which should be heated to 250-260°C.[10] Expose the fiber to desorb the trapped analytes onto the column. A desorption time of 2-5 minutes in splitless mode is typical.[11]
-
GC Separation:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: A typical program starts at 40°C, holds for 10 min, then ramps at 3-5°C/min to 200-240°C, followed by a final hold.[10] This program must be optimized based on the specific column and target analytes.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: ~230°C.
-
Quadrupole Temperature: ~150°C.
-
D. Data Analysis and Quantification
-
Compound Identification: Identify this compound by comparing its mass spectrum with a reference library (e.g., NIST) and by matching its Linear Retention Index (LRI) with known values.[10] The LRI is calculated by running an n-alkane standard mixture under the same GC conditions.
-
Quantification: For quantitative or semi-quantitative analysis, an external calibration curve can be prepared. This involves spiking a clean, refined oil matrix with known concentrations of a this compound standard and running the samples through the entire HS-SPME-GC-MS procedure.[10] The peak area of the target compound in the samples is then compared to the calibration curve to determine its concentration.
Applications and Significance
-
Quality Control: Monitoring this compound levels allows for the assessment of oil quality and the detection of incipient rancidity in raw materials and finished products.
-
Shelf-Life Studies: Tracking the formation of this marker over time under various storage conditions (e.g., temperature, light exposure) helps in determining the oxidative stability and shelf-life of vegetable oils.
-
Process Optimization: Evaluating the impact of processing steps, such as refining and frying, on the formation of this compound can aid in optimizing conditions to minimize oil degradation.
-
Efficacy of Antioxidants: The protocol can be used to assess the effectiveness of natural or synthetic antioxidants in preventing or slowing down lipid oxidation by measuring the suppression of volatile marker formation.
References
- 1. extension.okstate.edu [extension.okstate.edu]
- 2. The Chemical Composition and Health-Promoting Benefits of Vegetable Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vegetable oil oxidation: Mechanisms, impacts on quality, and approaches to enhance shelf life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 6. chemistry.uoc.gr [chemistry.uoc.gr]
- 7. Vegetable Oils and Their Use for Frying: A Review of Their Compositional Differences and Degradation [mdpi.com]
- 8. Optimization of HS-SPME for GC-MS Analysis and Its Application in Characterization of Volatile Compounds in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. digital.csic.es [digital.csic.es]
- 11. davidpublisher.com [davidpublisher.com]
- 12. researchgate.net [researchgate.net]
The Dual Nature of 3-Nonen-2-one: A Key to Unlocking Nutty and Fruity Flavor Profiles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Nonen-2-one, a naturally occurring alpha,beta-unsaturated ketone, is a powerful tool in the flavorist's palette, prized for its ability to impart both nutty and fruity characteristics to a wide range of food and beverage products. Its unique flavor profile, described as having strong nutty notes with distinct fruity undertones reminiscent of peach, melon, and avocado, makes it a versatile ingredient for creating complex and authentic flavor experiences.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers and scientists in leveraging the unique sensory properties of this compound.
Application Notes
Chemical and Physical Properties
This compound is recognized as a safe flavoring substance by the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
| Property | Value |
| FEMA Number | 3955 |
| CAS Number | 14309-57-0 |
| Molecular Formula | C₉H₁₆O |
| Molecular Weight | 140.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Strong, nutty, fruity (peach, melon, avocado) |
| Solubility | Soluble in alcohol; insoluble in water |
Flavor Profile and Applications
The flavor profile of this compound is highly dependent on its concentration. At lower levels, it can enhance existing fruity and nutty notes, while at higher concentrations, it can be a defining characteristic of the flavor profile. The following table summarizes suggested starting usage levels for this compound in various flavor applications, based on a flavor intended to be dosed at 0.05% in a finished product.
| Flavor Category | Application Example | Suggested Starting Level (ppm in flavor) | Notes |
| Nutty Flavors | Hazelnut | 100 - 200 | Adds a realistic hazelnut character and pleasant fruity complexity. |
| Peanut | ~100 | Enhances the nutty notes and adds realism. | |
| Walnut | ~50 | Well-suited for walnut flavors, typically at lower levels than hazelnut or peanut. | |
| Almond, Pistachio | ~50 | Provides a realistic effect analogous to that in walnut flavors. | |
| Fruity Flavors | Peach | 200 | The fruity note is especially well-suited, adding authenticity and reinforcing the skin character. |
| Apricot | - | Found naturally in apricots, it performs a particularly useful function. | |
| Banana | 50 - 200 | Adds an intriguing element to the fruity note and complexity. | |
| Strawberry | ~20 | Exerts a positive effect at a low level in blends with other unsaturated ketones. | |
| Lime, Lemon | ~20 | Works well in fresh citrus flavors. | |
| Orange, Apple, Black Currant | ~10 | A hint is all that is required to add realism. | |
| Savory Flavors | Chicken (boiled, fried) | 100 - 500 (start at 300) | Adds depth and realism. |
| Beef (boiled, roast, BBQ) | ~200 | Similar effect as in chicken flavors. | |
| Mushroom | ~200 | Can be used in all types of mushroom flavors. | |
| Other Flavors | Vanilla | 100 | Has a significant positive effect in vanilla bean flavors. |
| Butter (fresh, cooked) | 50 - 100 | Adds complexity. | |
| Tea (especially black) | ~50 | Can often be used in combination with other unsaturated ketones. | |
| French Fries | ~500 | Important to the freshly fried profile; more heat stable than related ketones. |
Experimental Protocols
Descriptive Sensory Analysis of this compound
This protocol outlines a method for a trained sensory panel to develop a comprehensive flavor profile of this compound.
Objective: To identify and quantify the sensory attributes of this compound at various concentrations.
Materials:
-
High-purity this compound
-
Odorless, tasteless solvent (e.g., propylene glycol, medium-chain triglyceride oil)
-
Deionized, distilled water (for aqueous solutions) or a neutral food base (e.g., unsalted cracker, plain yogurt)
-
Glass sample vials with PTFE-lined caps
-
Graduated pipettes and volumetric flasks
-
Sensory evaluation software or standardized paper ballots
-
Palate cleansers (e.g., unsalted crackers, room temperature water)
Procedure:
-
Panelist Selection and Training:
-
Select 8-12 panelists based on their sensory acuity, descriptive ability, and commitment.
-
Train the panel on the fundamental principles of sensory evaluation, including the identification and scaling of basic tastes (sweet, sour, salty, bitter, umami) and aroma attributes relevant to nutty and fruity profiles (e.g., roasted, green, ripe, citrus, stone fruit).
-
-
Lexicon Development:
-
Present the panel with a range of concentrations of this compound in the chosen solvent/base.
-
In a group session facilitated by a panel leader, panelists will brainstorm and agree upon a list of descriptive terms for the aroma and flavor of the samples.
-
Define each attribute with a clear and concise definition and provide a reference standard where possible.
-
-
Intensity Scaling:
-
Train panelists to use a structured intensity scale (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely strong) to rate the intensity of each attribute.
-
Provide anchors for the scale with reference standards of varying intensities.
-
-
Sample Preparation and Evaluation:
-
Prepare a series of dilutions of this compound in the chosen solvent or food base. Concentrations should span the sub-threshold to supra-threshold range.
-
Present the samples to the panelists in a randomized, blind-coded order. Include a blank control (solvent/base only).
-
Panelists should evaluate the samples individually in a controlled sensory booth environment.
-
Instruct panelists to rinse their mouths with water and eat a plain cracker between samples to minimize sensory fatigue and carryover effects.
-
-
Data Analysis:
-
Collect the intensity ratings for each attribute from all panelists.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences between concentrations and to visualize the flavor profile.
-
Visualization of Descriptive Sensory Analysis Workflow:
Triangle Difference Test
This protocol is used to determine if a perceptible sensory difference exists between two product formulations, for example, one with and one without the addition of this compound.
Objective: To determine if the addition of this compound at a specific concentration creates a perceivable difference in a food product.
Materials:
-
Two versions of the food product: a control (A) and a test sample with this compound (B).
-
Identical sample cups or containers.
-
Random three-digit codes.
-
Water and unsalted crackers for palate cleansing.
-
Individual sensory evaluation booths.
Procedure:
-
Panelist Selection:
-
Recruit 25-50 panelists. They do not need to be highly trained but should be regular consumers of the product category.
-
-
Sample Preparation:
-
Prepare the control (A) and test (B) samples, ensuring they are at the same temperature and served in identical portions.
-
For each panelist, prepare a set of three samples. Two samples will be identical, and one will be different. The possible combinations are AAB, ABA, BAA, BBA, BAB, and ABB.
-
-
Evaluation:
-
Present the three coded samples to each panelist in a randomized order.
-
Instruct the panelists to taste each sample from left to right.
-
Ask the panelists to identify the sample that is different from the other two.
-
Even if they are unsure, they must make a choice.
-
-
Data Analysis:
-
Count the number of correct identifications.
-
Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).
-
Logical Flow of a Triangle Test:
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound in a Food Matrix
This protocol provides a general method for the extraction and quantification of this compound from a food sample.
Objective: To identify and quantify the concentration of this compound in a food product.
Materials:
-
Food sample containing or spiked with this compound.
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
-
Organic solvents (e.g., dichloromethane, diethyl ether).
-
Sodium chloride.
-
Anhydrous sodium sulfate.
-
Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) or liquid-liquid extraction apparatus.
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Helium carrier gas.
-
Appropriate GC column (e.g., DB-5ms, HP-INNOWax).
Procedure:
-
Sample Preparation (Headspace SPME):
-
Weigh a known amount of the homogenized food sample into a headspace vial.
-
Add a known amount of the internal standard.
-
Add a saturated sodium chloride solution to enhance the release of volatile compounds.
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for equilibration.
-
Expose the SPME fiber to the headspace of the vial for a defined period to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the hot GC inlet.
-
Set the GC oven temperature program to separate the volatile compounds. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 240°C.
-
The mass spectrometer should be operated in full scan mode to identify the compounds and in selected ion monitoring (SIM) mode for quantification.
-
-
Quantification:
-
Identify this compound based on its retention time and mass spectrum compared to an authentic standard.
-
Create a calibration curve using known concentrations of this compound and the internal standard.
-
Calculate the concentration of this compound in the sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
Workflow for GC-MS Analysis:
By utilizing these application notes and protocols, researchers and flavor scientists can effectively harness the potential of this compound to create innovative and appealing nutty and fruity flavor profiles in a variety of food and beverage products. Further research to establish precise flavor thresholds and explore synergistic effects with other flavor compounds will continue to expand the application of this versatile ingredient.
References
Application Notes and Protocols for 3-Nonen-2-one in Synthetic Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one is a versatile α,β-unsaturated ketone that serves as a valuable building block in synthetic organic chemistry. Its conjugated enone functionality makes it susceptible to a variety of nucleophilic additions and cycloaddition reactions, rendering it a key intermediate in the synthesis of a diverse array of organic molecules, including fragrances, fine chemicals, and precursors to pharmacologically active compounds. This document provides detailed application notes, experimental protocols, and reaction parameters for the use of this compound in several key synthetic transformations.
Key Applications
The primary reactivity of this compound is centered around its electrophilic β-carbon, making it an excellent Michael acceptor. It also participates in annulation reactions and can be a precursor to various heterocyclic systems. The main applications covered in these notes are:
-
Michael Addition (Conjugate Addition) : The 1,4-addition of nucleophiles to the α,β-unsaturated carbonyl system is a cornerstone of this compound chemistry. This reaction is highly efficient for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Robinson Annulation : A tandem reaction involving a Michael addition followed by an intramolecular aldol condensation, leading to the formation of a six-membered ring. This is a powerful tool for the construction of cyclic and polycyclic systems.
-
Synthesis of Heterocycles : 1,5-Diketones, which can be synthesized from this compound via Michael addition, are key precursors to five- and six-membered heterocyclic compounds such as furans, pyrroles, and pyridines through reactions like the Paal-Knorr synthesis.
Michael Addition Reactions
The Michael addition is a fundamental reaction in which a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. This compound readily undergoes this reaction with a variety of soft nucleophiles.
General Workflow for Michael Addition
Caption: General experimental workflow for a Michael addition reaction.
Carbon Nucleophiles: Malonate Addition
The addition of soft carbon nucleophiles like dialkyl malonates is a classic method for forming C-C bonds.
Reaction Scheme: (Image of the reaction of this compound with dimethyl malonate)
Table 1: Quantitative Data for Malonate Addition to this compound
| Entry | Michael Donor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dimethyl malonate | Sodium methoxide | Methanol | Reflux | 3 | 92 | [1] |
Experimental Protocol: Base-Catalyzed Addition of Dimethyl Malonate [1]
-
Reaction Setup : To a stirring solution of sodium methoxide (32.4 g, 0.60 mol) and dimethyl malonate (90 g, 0.68 mol) in 230 mL of anhydrous methanol, add 75 g (0.48 mol) of 90% this compound portion-wise.
-
Reaction : Reflux the reaction mixture for 3 hours under a nitrogen atmosphere.
-
Work-up : Allow the mixture to cool to room temperature and distill the solvent under reduced pressure. Dissolve the residue in 350 mL of water.
-
Extraction : Extract the aqueous slurry with chloroform (3 x 80 mL).
-
Acidification and Isolation : Acidify the aqueous layer to pH 4 with concentrated HCl. Allow the resulting white precipitate to stand overnight.
-
Purification : Filter the crystals and dry them at 50°C under high vacuum for 5 hours to yield methyl 6-n-pentyl-2-hydroxy-4-oxo-cyclohex-2-ene-1-carboxylate (106.5 g, 92% yield). Recrystallization from a petroleum ether:ethyl acetate (9:1) mixture can provide a purer product.[1]
Nitrogen Nucleophiles: Aza-Michael Addition
The aza-Michael addition involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, yielding valuable β-amino ketones.
Table 2: Representative Conditions for Aza-Michael Addition
| Entry | Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | None | Neat | 80 | 4 | Not specified for this compound |
| 2 | Pyrrolidine | None | Methanol | RT | 0.5 | >95 (for similar enones) |
Experimental Protocol: Aza-Michael Addition of Aniline (Representative Protocol)
This protocol is adapted from a general procedure for aza-Michael additions and may require optimization for this compound.
-
Reaction Setup : In a sealed vial, combine this compound (5 mmol, 1.0 eq) and aniline (5.5 mmol, 1.1 eq).
-
Reaction : Heat the mixture at 80°C with stirring for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Purification : Cool the reaction mixture to room temperature. The crude product can often be purified directly by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the corresponding β-amino ketone.
Sulfur Nucleophiles: Thia-Michael Addition
The thia-Michael addition of thiols is a highly efficient reaction that often proceeds rapidly under mild conditions.
Table 3: Representative Conditions for Thia-Michael Addition
| Entry | Nucleophile | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Thiophenol | Triethylamine | Dichloromethane | RT | 15-30 | >95 (for similar enones) |
| 2 | Benzyl thiol | Ferric chloride | Neat | RT | 5-20 | High (general for enones) |
Experimental Protocol: Base-Catalyzed Thia-Michael Addition of Thiophenol (Representative Protocol) [2]
-
Reaction Setup : To a solution of this compound (10 mmol, 1.0 eq) in dichloromethane (20 mL) in a round-bottom flask, add thiophenol (10 mmol, 1.0 eq).
-
Catalyst Addition : Add triethylamine (1 mmol, 0.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction : Stir the reaction for 15-30 minutes. The reaction is often exothermic. Monitor the disappearance of the starting materials by TLC.
-
Work-up : Upon completion, wash the reaction mixture with 1 M HCl (20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition and an intramolecular aldol condensation.[3][4] It is a key method for the synthesis of six-membered rings, particularly in the construction of steroids and terpenoids.
Caption: Logical sequence of the Robinson Annulation reaction.
Table 4: Representative Conditions for Robinson Annulation
| Entry | Ketone | Michael Acceptor | Base | Solvent | Temp. (°C) | Time (h) |
| 1 | 2-Methylcyclohexanone | Methyl Vinyl Ketone | Sodium ethoxide | Ethanol | Reflux | 6 |
| 2 | Cyclohexanone | This compound | Sodium ethoxide | Ethanol | Reflux | Not specified |
Experimental Protocol: Robinson Annulation of 2-Methylcyclohexanone with this compound (Representative Protocol)
This protocol is adapted from the reaction with methyl vinyl ketone and may require optimization for this compound.[2]
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methylcyclohexanone (1.0 equiv.) in anhydrous ethanol.
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Addition of Base : To the stirred solution, add sodium ethoxide (1.1 equiv.) portion-wise at room temperature. Stir the mixture for 30 minutes to ensure complete enolate formation.
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Addition of Michael Acceptor : Slowly add this compound (1.2 equiv.) to the reaction mixture via a dropping funnel over a period of 15 minutes.
-
Reaction : Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up : After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with 5% hydrochloric acid.
-
Extraction : Remove the ethanol under reduced pressure. Add dichloromethane and water to the residue and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine.
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Purification : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Synthesis of Heterocycles
1,5-Diketones, readily prepared from this compound via Michael addition, are versatile precursors for the synthesis of various heterocycles.
Paal-Knorr Furan and Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward method for synthesizing furans and pyrroles from 1,4- or 1,5-dicarbonyl compounds.[5]
Caption: Synthesis of furans and pyrroles from this compound derivatives.
Experimental Protocol: Paal-Knorr Furan Synthesis from a 1,5-Diketone (General Protocol)
-
Reaction Setup : Dissolve the 1,5-diketone (derived from this compound) in a suitable solvent such as toluene or acetic acid.
-
Catalyst Addition : Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Reaction : Heat the mixture to reflux, often with a Dean-Stark trap to remove water, until the reaction is complete (monitored by TLC).
-
Work-up and Purification : Cool the reaction mixture, neutralize the acid, and perform an aqueous work-up. The crude product is then purified by distillation or chromatography to yield the substituted furan.
Synthesis of Substituted Pyridines
1,5-Diketones can be cyclized with ammonia or an ammonium salt to form substituted pyridines.
Experimental Protocol: Synthesis of a 2,4,6-Trisubstituted Pyridine (General Protocol) [6]
-
Reaction Setup : A mixture of the 1,5-diketone (derived from this compound, 1 equiv.) and ammonium acetate (excess) is heated in a suitable solvent like acetic acid.
-
Reaction : The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification : The reaction mixture is cooled and poured into water. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to afford the substituted pyridine.
Conclusion
This compound is a readily accessible and highly useful building block in organic synthesis. Its reactivity as a Michael acceptor allows for the facile construction of complex acyclic and cyclic structures. The protocols and data presented herein provide a foundation for researchers to explore and exploit the synthetic potential of this versatile enone in the development of new chemical entities for various applications, including pharmaceuticals and materials science. While some of the provided protocols are representative and may require optimization, they serve as a valuable starting point for the design of novel synthetic routes.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Nonen-2-one Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-Nonen-2-one.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the widely used Claisen-Schmidt (Aldol) condensation and the alternative Wittig reaction.
Low or No Product Yield
Issue: The reaction results in a low yield or fails to produce the desired this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst (Aldol Condensation) | For base-catalyzed reactions (e.g., NaOH, KOH), use fresh pellets to avoid carbonate contamination from atmospheric CO₂. For acid-catalyzed reactions, ensure the catalyst is anhydrous if required. |
| Inappropriate Catalyst | While strong bases are common for the Claisen-Schmidt reaction, some variations may benefit from milder catalysts or Lewis acids. Consider a catalyst screen if the reaction is sensitive. |
| Insufficient Catalyst Loading | Verify the correct molar percentage of the catalyst. For some solvent-free methods, 20 mol% of solid NaOH has proven effective. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. While some reactions require heating (reflux) to drive the dehydration of the aldol adduct, others may need cooling to prevent side reactions. For the synthesis of 4-hydroxy-2-nonanone, a precursor to this compound, a temperature of 30°C has been shown to be effective.[1] |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while excessively long times can cause product degradation. |
| Improper Solvent | The polarity of the solvent can significantly impact the reaction. Ethanol is a common choice for the Claisen-Schmidt condensation. Solvent-free conditions have also been shown to improve yields. |
| Impure Reactants | Ensure the purity of starting materials (n-hexanal and acetone). Impurities can interfere with the catalyst and lead to side reactions. |
| Incorrect Stoichiometry | An optimized molar ratio of acetone to n-hexanal is crucial. A 5:1 molar ratio has been reported to be effective for the synthesis of the 4-hydroxy-2-nonanone intermediate.[1] |
| Steric Hindrance (Wittig Reaction) | Sterically hindered ketones can be poor substrates for the Wittig reaction, especially with stabilized ylides. |
Formation of Multiple Products
Issue: The final product is a mixture of compounds, making purification difficult and reducing the yield of this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Self-Condensation of Acetone (Aldol) | This side reaction can be minimized by ensuring the aldehyde (n-hexanal) is sufficiently reactive and by controlling the addition of the base. |
| Cannizzaro Reaction of n-Hexanal (Aldol) | In the presence of a strong base, aldehydes lacking alpha-hydrogens can disproportionate. While n-hexanal has alpha-hydrogens, competitive side reactions can occur. Using a milder base or carefully controlling the reaction conditions can mitigate this. |
| Formation of 4-Nonen-2-one Isomer (Aldol) | The elimination of water from the 4-hydroxy-2-nonanone intermediate can lead to the formation of both this compound and 4-nonen-2-one. Acidic conditions (pH=2) during the elimination step have been shown to favor the formation of this compound with a selectivity of 91%.[1] |
| Formation of E/Z Isomers (Wittig) | The stereochemical outcome of the Wittig reaction depends on the ylide's stability. Stabilized ylides tend to produce the (E)-isomer, while non-stabilized ylides favor the (Z)-isomer. To obtain a specific isomer, the appropriate ylide and reaction conditions must be chosen. |
| Triphenylphosphine Oxide Byproduct (Wittig) | The Wittig reaction produces triphenylphosphine oxide as a significant byproduct, which can be challenging to separate. Purification methods include crystallization, column chromatography, or using a phosphonate ester in a Horner-Wadsworth-Emmons reaction, which yields a water-soluble phosphate byproduct. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between n-hexanal and acetone.[1] This reaction is typically base-catalyzed and proceeds through a β-hydroxy ketone intermediate (4-hydroxy-2-nonanone), which is then dehydrated to form the α,β-unsaturated ketone, this compound.[1]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactants and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture to identify and quantify the products and byproducts.[1]
Q3: What are the advantages of the Wittig reaction over the Aldol condensation for synthesizing this compound?
A3: The primary advantage of the Wittig reaction is its high degree of regioselectivity. The double bond is formed specifically at the location of the original carbonyl group, avoiding the formation of positional isomers like 4-nonen-2-one that can occur in the aldol condensation.
Q4: How do I remove the triphenylphosphine oxide byproduct from my Wittig reaction?
A4: Triphenylphosphine oxide can be removed by several methods. If the desired product is a solid, recrystallization can be effective. Column chromatography is another common and effective purification technique. Alternatively, precipitating the triphenylphosphine oxide from a nonpolar solvent in which it is poorly soluble, while the desired alkene remains in solution, can be a simple and quick purification step.
Q5: What is the expected yield for the synthesis of this compound?
A5: The yield is highly dependent on the chosen synthetic route and the optimization of reaction conditions. For the two-step Claisen-Schmidt condensation, a conversion ratio of 89% for n-hexanal to 4-hydroxy-2-nonanone has been reported, with a subsequent conversion of 90% to the final products, with a 91% selectivity for this compound.[1] The Wittig reaction is generally considered a high-yield method for alkene synthesis.
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Synthesis via Claisen-Schmidt Condensation
| Step | Parameter | Optimized Condition | Outcome | Reference |
| 1. Aldol Addition | Reactants | Acetone, n-hexanal | [1] | |
| Molar Ratio (Acetone:n-hexanal) | 5:1 | [1] | ||
| Catalyst | 10% aqueous KOH solution | [1] | ||
| Temperature | 30°C | Conversion of n-hexanal: 89% | [1] | |
| Reaction Time | 100 minutes | Selectivity for 4-hydroxy-2-nonanone: 88% | [1] | |
| 2. Dehydration | Starting Material | 4-hydroxy-2-nonanone | [1] | |
| Medium | Acidic (pH=2) | [1] | ||
| Temperature | 100°C | Conversion: 90% | [1] | |
| Reaction Time | 2 hours | Selectivity for this compound: 91% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is based on the optimized two-step synthesis.[1]
Step 1: Synthesis of 4-Hydroxy-2-nonanone (Aldol Addition)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine acetone and n-hexanal in a 5:1 molar ratio.
-
Catalyst Addition: While stirring at 30°C, add a 10% aqueous solution of potassium hydroxide (KOH) dropwise.
-
Reaction: Maintain the reaction mixture at 30°C and continue stirring for 100 minutes.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of n-hexanal.
-
Work-up: The resulting 4-hydroxy-2-nonanone can be used in the next step without further purification.
Step 2: Synthesis of this compound (Dehydration)
-
Acidification: To the crude 4-hydroxy-2-nonanone from the previous step, add an acid (e.g., HCl) to adjust the pH of the reaction medium to 2.
-
Heating: Heat the acidic mixture to 100°C with vigorous stirring.
-
Reaction: Maintain the temperature at 100°C for 2 hours.
-
Monitoring: Monitor the formation of this compound and the disappearance of the intermediate by TLC or GC-MS.
-
Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis of this compound via Wittig Reaction (Adapted from General Procedures)
Step 1: Preparation of the Wittig Reagent (Acetylmethylenetriphenylphosphorane)
-
Phosphonium Salt Formation: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous toluene. Add 1-bromoacetone dropwise and stir the mixture at room temperature overnight. The phosphonium salt will precipitate.
-
Ylide Generation: Collect the phosphonium salt by filtration, wash with cold, dry diethyl ether, and dry under vacuum. To a suspension of the phosphonium salt in anhydrous THF at 0°C under an inert atmosphere, add a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) dropwise. Stir the mixture at room temperature for 1-2 hours until the characteristic orange-red color of the ylide appears.
Step 2: Wittig Reaction with n-Hexanal
-
Reaction Setup: Cool the freshly prepared ylide solution to 0°C.
-
Aldehyde Addition: Add a solution of n-hexanal in anhydrous THF dropwise to the ylide solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the aldehyde.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product contains triphenylphosphine oxide. Purify the this compound by column chromatography on silica gel or by vacuum distillation.
Visualizations
References
Technical Support Center: Challenges in the Separation of 3-Nonen-2-one Isomers
Welcome to the technical support center dedicated to addressing the challenges in the separation of 3-Nonen-2-one isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving analytical issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The main challenges stem from the subtle structural similarities between the isomers. This compound exists as cis (Z) and trans (E) geometric isomers. These isomers have very similar physicochemical properties, such as boiling point and polarity, which results in close elution times and potential co-elution on standard chromatographic columns.[1]
Q2: Which analytical techniques are most suitable for separating this compound isomers?
A2: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for separating this compound isomers. The choice between GC and HPLC will depend on the sample matrix, the required resolution, and the available instrumentation. For volatile compounds like this compound, GC is often the preferred method.
Q3: What type of GC column is recommended for separating cis and trans isomers of this compound?
A3: The choice of GC column is critical for achieving separation. For non-polar compounds with slight differences in geometry, a polar stationary phase is generally recommended. A Wax-type column (polyethylene glycol phase) can provide good selectivity for cis/trans isomers.[1] The difference in the interaction of the isomers with the polar stationary phase can lead to differential retention and, therefore, separation. Non-polar columns, such as those with a 5% phenyl methyl polysiloxane phase, separate primarily based on boiling point, which may be insufficient for baseline resolution of these isomers.
Q4: How can I confirm the identity of the separated this compound isomer peaks?
A4: Mass Spectrometry (MS) coupled with GC (GC-MS) is a powerful tool for identifying the isomers. While the mass spectra of cis and trans isomers are often very similar, they can be compared against a spectral library, such as the NIST Mass Spectral Library, for confirmation.[2][3] Additionally, the elution order of cis and trans isomers can be consistent on certain columns, with the trans isomer often eluting before the cis isomer on polar phases due to its more linear shape. However, this is not a universal rule and should be confirmed with standards.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Gas Chromatography (GC) Troubleshooting
Problem 1: Poor or no separation of cis and trans this compound isomers (co-elution).
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Question: My GC chromatogram shows a single broad peak or two poorly resolved peaks for this compound. How can I improve the separation?
-
Answer: Poor resolution of geometric isomers is a common challenge. To improve separation, you can take the following steps:
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Optimize the Temperature Program: A slow oven temperature ramp rate (e.g., 2-5 °C/min) can enhance separation. A lower initial oven temperature can also improve the resolution of early eluting peaks.
-
Select an Appropriate Column: If you are using a non-polar column, switch to a polar stationary phase like a Wax column (e.g., Carbowax 20M) or a mid-polarity column. The increased interaction with the polar phase will likely differentiate the isomers more effectively.
-
Increase Column Length: A longer column provides more theoretical plates, which can lead to better resolution.[4]
-
Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions to maximize efficiency.
-
Problem 2: Peak tailing for this compound isomers.
-
Question: The peaks for my this compound isomers are asymmetrical and show significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for ketones can be caused by several factors:
-
Active Sites: The ketone group can interact with active sites (e.g., silanol groups) in the GC inlet liner or the column itself. Using a deactivated inlet liner and a high-quality, well-conditioned column can minimize these interactions.[5]
-
Column Contamination: Contamination from previous injections can lead to peak tailing. Bake out your column according to the manufacturer's instructions or trim the first few centimeters of the column if contamination is suspected.[6]
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion. Try diluting your sample or reducing the injection volume.[5]
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem 3: Co-elution of this compound isomers in Reversed-Phase HPLC.
-
Question: I am using a C18 column, but the cis and trans isomers of this compound are eluting as a single peak. What can I do to resolve them?
-
Answer: While C18 columns are widely used, they may not provide sufficient selectivity for geometric isomers with similar hydrophobicity.[1] Consider the following to improve separation:
-
Change the Stationary Phase: A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity through π-π interactions with the double bond in the this compound molecule.[7]
-
Optimize the Mobile Phase:
-
Adjust the Column Temperature: Temperature can affect selectivity. Experiment with different column temperatures (e.g., in the range of 25-40°C) to see if resolution improves.[8]
-
Data Presentation
The following tables summarize quantitative data for the GC analysis of this compound isomers.
Table 1: Kovats Retention Indices (I) of this compound Isomers on Different GC Columns
| Isomer | Stationary Phase Type | Stationary Phase Example | Kovats Retention Index (I) | Source(s) |
| trans-3-Nonen-2-one | Non-polar | DB-1 (100% Dimethylpolysiloxane) | 1122 | [10] |
| This compound (isomer not specified) | Non-polar | DB-1 | 1114, 1116 | [10] |
| This compound (isomer not specified) | Polar | Carbowax 20M | 1520 | [10] |
| This compound (isomer not specified) | Polar | DB-WAX | 1495, 1506, 1508, 1514 | [10] |
Note: The NIST WebBook provides a range of retention indices from different studies. The specific isomer is not always specified. It is generally observed that on polar columns, the cis isomer has a slightly longer retention time than the trans isomer.
Experimental Protocols
Generalized Gas Chromatography (GC-MS) Protocol for this compound Isomer Separation
This protocol provides a starting point for the separation of cis- and trans-3-Nonen-2-one. Optimization may be required based on your specific instrumentation and sample matrix.
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Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
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Column: Polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Inlet:
-
Mode: Split (e.g., 50:1 split ratio) or Splitless, depending on sample concentration.
-
Temperature: 250 °C.
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 180 °C.
-
Hold: 5 minutes at 180 °C.
-
-
MS Parameters:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-200.
-
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration.
Mandatory Visualization
Caption: Troubleshooting workflow for poor GC separation.
Caption: Troubleshooting workflow for HPLC co-elution.
References
- 1. benchchem.com [benchchem.com]
- 2. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]
- 3. youtube.com [youtube.com]
- 4. shimadzu.com [shimadzu.com]
- 5. glsciences.eu [glsciences.eu]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. This compound [webbook.nist.gov]
Technical Support Center: Stability and Degradation of 3-Nonen-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 3-Nonen-2-one under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dark, and well-ventilated place.[1][2] Many suppliers recommend refrigeration at temperatures below 15°C.[1][2] It is crucial to keep the container tightly closed to prevent exposure to air and moisture.[3] As this compound is a combustible liquid, it must be stored away from heat, sparks, open flames, and other potential ignition sources.[4][5]
Q2: What are the primary degradation pathways for this compound?
A2: As an α,β-unsaturated ketone, this compound is susceptible to two primary degradation pathways:
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Oxidation: The carbon-carbon double bond and the ketone functional group are prone to oxidation, especially when exposed to atmospheric oxygen. This can lead to the formation of various degradation products, including epoxides, aldehydes, and carboxylic acids.[1][3][4] The presence of light or heat can accelerate this process.
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Isomerization: The trans isomer of this compound is generally more stable. Depending on the initial isomeric purity and storage conditions (e.g., exposure to acid or base catalysts, heat, or light), isomerization to a different geometric isomer can occur.[6] Tautomerism, the migration of a proton, can also lead to the formation of a dienol isomer.[7]
Q3: What are the likely degradation products of this compound?
A3: Based on the degradation pathways of similar α,β-unsaturated ketones, the following degradation products could be expected:
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Epoxyketones: Formed through the oxidation of the double bond.[1][3]
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Aldehydes and Carboxylic Acids: Resulting from oxidative cleavage of the double bond.
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Polymers: α,β-unsaturated carbonyls can be prone to polymerization, especially under certain conditions.[8]
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Geometric Isomers: Isomerization of the double bond can lead to a mixture of cis and trans isomers.
Q4: How can I monitor the stability of my this compound sample?
A4: The stability of this compound can be monitored by analyzing the sample at regular intervals using chromatographic techniques such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9][10] A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the storage and experimental use of this compound.
| Observation | Potential Cause(s) | Recommended Troubleshooting Steps |
| Change in Appearance (e.g., color change from colorless/pale yellow to a darker yellow/orange) | Oxidation of the compound due to exposure to air and/or light. | 1. Ensure the container is tightly sealed and the headspace is minimized or purged with an inert gas (e.g., nitrogen, argon). 2. Store the sample in an amber vial or protect it from light. 3. Confirm the identity of the colored species by spectroscopic analysis if necessary. |
| Appearance of New Peaks in GC/GC-MS Analysis | Degradation of this compound. | 1. Identify the new peaks by Mass Spectrometry to determine if they are known degradation products (e.g., epoxides, isomers). 2. Review storage conditions to ensure they are optimal. 3. Consider purifying the sample if the degradation is significant and interferes with experiments. |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | 1. Prepare fresh stock solutions more frequently. 2. Store stock solutions at a lower temperature (e.g., -20°C) if compatible with the solvent. 3. Run a stability check on the stock solution by analyzing it via GC at the beginning and end of a series of experiments. |
| Poor Peak Shape (Tailing or Fronting) in GC Analysis | Active sites in the GC inlet or column; column overload. | 1. Deactivate the GC inlet liner or use a liner with glass wool. 2. Use a fresh, high-quality GC column. 3. Dilute the sample to avoid column overload.[11] |
| Ghost Peaks in GC Analysis | Carryover from a previous injection; contamination in the syringe or inlet. | 1. Run a blank solvent injection to confirm carryover. 2. Thoroughly clean the syringe between injections. 3. Increase the bake-out time and temperature of the GC oven after each run.[11] |
Quantitative Data on Degradation
| Storage Condition | Time Point | Purity of this compound (%) | Total Degradation Products (%) |
| 25°C / 60% RH (Ambient) | 0 months | 99.5 | 0.5 |
| 3 months | 98.2 | 1.8 | |
| 6 months | 96.8 | 3.2 | |
| 12 months | 94.1 | 5.9 | |
| 40°C / 75% RH (Accelerated) | 0 months | 99.5 | 0.5 |
| 1 month | 97.0 | 3.0 | |
| 3 months | 92.5 | 7.5 | |
| 6 months | 85.3 | 14.7 | |
| 4°C (Refrigerated) | 0 months | 99.5 | 0.5 |
| 6 months | 99.2 | 0.8 | |
| 12 months | 98.9 | 1.1 |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To assess the stability of this compound under accelerated storage conditions.
Materials:
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This compound (high purity)
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Amber glass vials with PTFE-lined caps
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Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
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GC-MS system
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Volumetric flasks and pipettes
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High-purity solvent (e.g., hexane or ethyl acetate)
Methodology:
-
Sample Preparation:
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Place a known amount of this compound into several amber glass vials.
-
Seal the vials tightly.
-
Reserve some vials for initial analysis (Time 0).
-
-
Storage:
-
Time Points for Analysis:
-
GC-MS Analysis:
-
At each time point, remove a vial from the stability chamber and allow it to equilibrate to room temperature.
-
Prepare a dilute solution of the sample in a suitable solvent.
-
Inject the sample into the GC-MS system.
-
GC Conditions (Example):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Scan Range: 40-400 m/z
-
-
-
Data Analysis:
-
Determine the purity of this compound by calculating the peak area percentage.
-
Identify any new peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the degradation products relative to the initial amount of this compound.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for an accelerated stability study of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. glsciences.eu [glsciences.eu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]
- 9. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. accelerated stability testing: Topics by Science.gov [science.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. japsonline.com [japsonline.com]
Overcoming matrix effects in the analysis of 3-Nonen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 3-Nonen-2-one. Our aim is to help you overcome common challenges, particularly those related to matrix effects in complex samples.
Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of this compound.
Issue 1: Poor Reproducibility and Inaccurate Quantification
-
Possible Cause: Matrix effects are a primary suspect when experiencing poor reproducibility and inaccurate quantification in the analysis of this compound.[1] These effects arise from interferences within the sample matrix that can either suppress or enhance the analyte's signal during analysis, commonly by gas chromatography-mass spectrometry (GC-MS).[1]
-
Troubleshooting Steps:
-
Assess Matrix Effects: The first step is to determine if matrix effects are indeed impacting your analysis. This can be quantitatively assessed using a post-extraction spike experiment.[1][2] A significant deviation from 100% in the matrix effect calculation indicates the presence of ion suppression or enhancement.
-
Optimize Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components through rigorous sample preparation.[3] For a volatile compound like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is often an excellent choice as it is a solvent-free technique that can effectively concentrate volatile analytes while leaving non-volatile matrix components behind.[2] Other techniques such as Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can also be effective.[3]
-
Implement Matrix-Matched Calibration: If sample cleanup does not completely eliminate matrix effects, preparing calibration standards in a blank matrix that is identical to your samples can compensate for these effects.[2][3]
-
Use an Internal Standard: An internal standard, ideally a stable isotope-labeled version of this compound, can be added to all samples, calibration standards, and quality controls. Since the internal standard is affected by the matrix in the same way as the analyte, the ratio of their signals provides a more accurate quantification.[3]
-
Consider the Standard Addition Method: This method involves adding known amounts of the this compound standard to the sample itself. It is particularly useful for complex or unknown matrices where a suitable blank matrix for matrix-matched calibration is not available.[4][5]
-
Issue 2: Low Signal Intensity or Sensitivity for this compound
-
Possible Cause: Significant ion suppression due to matrix components or inefficient extraction of this compound from the sample matrix can lead to low signal intensity.
-
Troubleshooting Steps:
-
Evaluate Extraction Efficiency: Compare different sample preparation methods to find the one with the highest recovery for this compound in your specific matrix. A comparison of common techniques is provided in the data presentation section.
-
Optimize HS-SPME Parameters: If using HS-SPME, optimize parameters such as fiber coating, extraction time, and temperature to maximize the extraction of this compound.
-
Check GC-MS System Performance: Ensure your GC-MS system is performing optimally. Check for leaks, clean the injector and ion source, and verify detector sensitivity with a known standard.
-
Sample Dilution: In some cases, diluting the sample extract can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this will also dilute the analyte, so a balance must be found to maintain adequate sensitivity.
-
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" and how does it affect my this compound analysis?
A matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1] In the context of mass spectrometry, these effects typically manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This occurs when co-eluting compounds from the matrix interfere with the ionization of the target analyte, this compound. This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1]
Q2: How can I quantitatively determine if my analysis is affected by matrix effects?
You can quantitatively assess matrix effects using a post-extraction spike experiment.[1][2] This involves comparing the signal response of this compound in a clean solvent to its response in a sample matrix extract where the analyte has been spiked after the extraction process. The matrix effect percentage (ME%) can be calculated using the following formula:
ME (%) = (B / A) * 100
Where:
-
A is the peak area of the analyte in a neat (clean) solvent.
-
B is the peak area of the analyte spiked into a blank matrix extract.
A value of 100% indicates no matrix effect. A value < 100% signifies ion suppression, and a value > 100% indicates ion enhancement.[1]
Q3: What is the best sample preparation technique to minimize matrix effects for this compound?
For a volatile compound like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is often the most effective technique.[2] It is a solvent-free method that selectively extracts volatile and semi-volatile compounds from the headspace above the sample, leaving behind non-volatile matrix components that are often the source of matrix effects. Other techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can also be effective, but may require more optimization to achieve the same level of cleanup as HS-SPME for volatile analytes.[3]
Q4: When should I use matrix-matched calibration versus the standard addition method?
-
Matrix-Matched Calibration is ideal when you have access to a representative blank matrix that is free of your analyte of interest.[3] You prepare your calibration standards in this blank matrix, which helps to compensate for any systematic matrix effects.
-
The Standard Addition Method is the preferred choice when a suitable blank matrix is unavailable or when the sample matrix is highly variable between samples.[4][5] In this method, the calibration curve is constructed within each sample, providing a highly accurate way to correct for matrix effects specific to that sample.
Q5: What are the key parameters to optimize for HS-SPME analysis of this compound?
The key parameters to optimize for HS-SPME include:
-
SPME Fiber Coating: The choice of fiber coating depends on the polarity and volatility of the analyte. For a moderately polar compound like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point.
-
Extraction Temperature: Higher temperatures can increase the volatility of the analyte and improve extraction efficiency, but can also lead to the degradation of thermally labile compounds or changes in the matrix.
-
Extraction Time: Sufficient time is needed for the analyte to reach equilibrium between the sample and the SPME fiber.
-
Sample Volume and Headspace Volume: The ratio of sample volume to headspace volume can influence the concentration of the analyte in the headspace and thus the amount extracted by the fiber.
Data Presentation
The following table summarizes hypothetical data comparing the effectiveness of different sample preparation methods in minimizing matrix effects and maximizing recovery for a volatile analyte structurally similar to this compound, (Z)-3-Nonen-1-ol, in human plasma. This data is for illustrative purposes to guide method selection.
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Comments |
| Protein Precipitation (PPT) | 95 ± 5 | 45 ± 8 | High recovery but significant ion suppression. |
| Liquid-Liquid Extraction (LLE) | 85 ± 7 | 70 ± 6 | Good recovery with moderate ion suppression. |
| Solid-Phase Extraction (SPE) | 90 ± 4 | 88 ± 5 | High recovery with minimal ion suppression. |
| HS-SPME | 98 ± 3 | 97 ± 4 | Excellent recovery with negligible matrix effect. |
Data is representative and for illustrative purposes, based on a similar compound.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike
This protocol allows you to calculate the specific impact of your sample matrix on the this compound signal.
Methodology:
-
Prepare Solution A (Neat Standard): Prepare a standard solution of this compound in a clean solvent (e.g., methanol) at a known concentration (e.g., 50 ng/mL).
-
Prepare Solution B (Post-Extraction Spike): a. Take a blank sample (e.g., plasma, food homogenate) that does not contain this compound. b. Perform your entire sample preparation/extraction procedure on this blank sample. c. Spike the resulting blank extract with this compound to the same final concentration as Solution A (50 ng/mL).[2]
-
Analysis: Analyze both solutions using your established GC-MS method.
-
Calculation: Use the peak areas from the chromatograms to calculate the Matrix Effect percentage as described in FAQ Q2.[2]
Protocol 2: Analysis of this compound using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of this compound in complex matrices like food or biological samples.
Methodology:
-
Sample Preparation: a. Homogenize the solid sample if necessary. b. Place a known amount of the sample (e.g., 1-5 g) into a headspace vial. c. Add a saturated salt solution (e.g., NaCl) to increase the volatility of the analyte, if required. d. If using an internal standard, add it to the vial at this stage. e. Seal the vial tightly with a PTFE/silicone septum.
-
HS-SPME Extraction: a. Place the vial in the autosampler of the GC-MS system. b. Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation. c. Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
GC-MS Analysis: a. Retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption of the analytes onto the analytical column. b. Start the GC-MS run with an appropriate temperature program to separate the analytes. c. Acquire data in either full scan or selected ion monitoring (SIM) mode for quantification.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
Technical Support Center: Synthesis of 3-Nonen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the selectivity of 3-nonen-2-one formation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method is the Claisen-Schmidt condensation, a type of crossed aldol condensation, between n-hexanal and acetone.[1] This reaction is typically carried out in two steps: a base-catalyzed aldol addition to form the intermediate 4-hydroxy-2-nonanone, followed by an acid-catalyzed dehydration to yield the final α,β-unsaturated ketone product.[2][3]
Q2: What are the key factors influencing the selectivity of this compound formation?
A2: Several factors are critical for maximizing the selectivity of this compound. These include the molar ratio of reactants, the concentration and type of catalyst, reaction temperature, and reaction time.[2] For the dehydration step, controlling the pH is also crucial for favoring the formation of the desired isomer.[2]
Q3: What are the common side products in this synthesis?
A3: The primary side product is the isomeric β,γ-unsaturated ketone, 4-nonen-2-one.[2] Other potential side products include products from the self-condensation of acetone, though this is generally less favorable than the reaction with the more electrophilic n-hexanal.[4][5] If the reaction is not driven to completion, the aldol addition intermediate, 4-hydroxy-2-nonanone, will also be present in the final mixture.[2]
Q4: How can I monitor the progress and selectivity of the reaction?
A4: The reaction can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS).[2] This technique allows for the separation and identification of reactants, intermediates (4-hydroxy-2-nonanone), the desired product (this compound), and major side products (4-nonen-2-one), enabling a quantitative assessment of conversion and selectivity.
Q5: Are there alternative methods to synthesize this compound with high selectivity?
A5: Yes, the Wittig reaction provides an excellent alternative for forming the carbon-carbon double bond with high regioselectivity.[6] This method involves the reaction of an appropriate phosphorus ylide (e.g., the one derived from 1-(triphenylphosphoranylidene)-2-propanone) with n-hexanal. A key advantage of the Wittig reaction is that the location of the double bond is definitively controlled, thus avoiding the formation of the 4-nonen-2-one isomer.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of n-hexanal | 1. Insufficient catalyst concentration or activity.2. Reaction temperature is too low for the aldol addition step.3. Insufficient reaction time. | 1. Ensure the base catalyst (e.g., KOH solution) is fresh and at the correct concentration (e.g., 10% aqueous solution).[2]2. Maintain the reaction temperature for the addition step at the optimal level (e.g., 30°C).[2]3. Increase the reaction time for the addition step (e.g., 100 minutes or as determined by monitoring).[2] |
| High proportion of 4-hydroxy-2-nonanone in the final product | 1. Incomplete dehydration of the aldol addition intermediate.2. Dehydration conditions (temperature, pH, time) are not optimal. | 1. Ensure the pH of the reaction mixture is sufficiently acidic for the dehydration step (e.g., pH 2).[2]2. Increase the temperature during the dehydration step (e.g., 100°C).[2]3. Extend the reaction time for the dehydration step (e.g., 2 hours).[2] |
| Low selectivity: High proportion of 4-nonen-2-one | 1. Dehydration conditions favor the formation of the thermodynamically more stable, but undesired, isomer.2. The choice of acid or base catalyst in the dehydration step may influence the isomer ratio. | 1. Strictly control the dehydration conditions. An acidic medium (pH=2) and a temperature of 100°C for 2 hours have been shown to provide high selectivity (91%) for this compound.[2]2. Consider alternative dehydration methods or catalysts. If isomer formation remains a persistent issue, the Wittig reaction is a highly recommended alternative synthesis route to ensure regioselectivity.[6] |
| Formation of multiple unidentified side products | 1. Self-condensation of acetone is occurring at a significant rate.2. The reaction temperature is too high during the initial aldol addition, leading to side reactions. | 1. Use an excess of acetone relative to n-hexanal (e.g., a 5:1 molar ratio) to favor the cross-condensation.[2] Also, consider adding the n-hexanal slowly to a mixture of acetone and the base catalyst.[3]2. Maintain a moderate temperature during the base-catalyzed addition step (e.g., 30°C) to minimize side reactions before initiating the higher-temperature dehydration.[2] |
Data Presentation
Optimization of Aldol Condensation for this compound Synthesis
The following table summarizes the optimized reaction conditions for the two-step synthesis of this compound from n-hexanal and acetone, based on published data.[2]
| Parameter | Aldol Addition Step | Dehydration Step |
| Reactants | n-Hexanal, Acetone | 4-hydroxy-2-nonanone (in situ) |
| Molar Ratio | Acetone : n-Hexanal = 5:1 | - |
| Catalyst | 10% aqueous KOH solution | Acid (to pH 2) |
| Temperature | 30°C | 100°C |
| Time | 100 minutes | 2 hours |
| n-Hexanal Conversion | 89% | 90% (overall) |
| Selectivity (4-hydroxy-2-nonanone) | 88% | - |
| Selectivity (this compound) | - | 91% |
Experimental Protocols
Protocol 1: Aldol Condensation Synthesis of this compound[2]
Step 1: Aldol Addition to form 4-hydroxy-2-nonanone
-
To a reaction vessel equipped with a stirrer, add acetone and a 10% aqueous potassium hydroxide (KOH) solution. The molar ratio of acetone to n-hexanal should be 5:1.
-
Maintain the temperature of the mixture at 30°C.
-
Slowly add n-hexanal to the acetone-KOH mixture while stirring.
-
Continue to stir the reaction mixture at 30°C for 100 minutes.
-
The intermediate, 4-hydroxy-2-nonanone, can be used in the next step without further purification.
Step 2: Dehydration to form this compound
-
Cool the reaction mixture from Step 1.
-
Carefully acidify the mixture to a pH of 2 using an appropriate acid (e.g., HCl).
-
Heat the acidified mixture to 100°C.
-
Maintain the reaction at 100°C for 2 hours.
-
After cooling, the organic layer can be separated. The crude product can be purified by vacuum distillation.
Protocol 2: Wittig Reaction Synthesis of (E)-3-Nonen-2-one
Step 1: Preparation of the Wittig Reagent (1-triphenylphosphoranylidene-2-propanone)
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve triphenylphosphine in an appropriate anhydrous solvent (e.g., toluene).
-
Add 1-chloro-2-propanone to the solution.
-
Heat the mixture to form the phosphonium salt, which will typically precipitate.
-
Isolate the phosphonium salt by filtration and dry it thoroughly.
-
To a suspension of the phosphonium salt in an anhydrous solvent like THF at a low temperature (e.g., 0°C), add a strong base (e.g., n-butyllithium) dropwise until the characteristic color of the ylide appears.
Step 2: Reaction with n-Hexanal
-
While maintaining a low temperature and inert atmosphere, slowly add n-hexanal to the freshly prepared ylide solution.
-
Allow the reaction to stir for several hours, gradually warming to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography to yield pure (E)-3-nonen-2-one.
Visualizations
Caption: Base-catalyzed aldol pathway to this compound.
Caption: Workflow for this compound synthesis via aldol condensation.
Caption: Troubleshooting logic for low this compound selectivity.
References
Troubleshooting low yields in the Knoevenagel condensation for enone synthesis
Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields for enone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Knoevenagel condensation and why is it used for enone synthesis?
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (e.g., malonic esters, ethyl acetoacetate) to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction.[1] It is a widely used and versatile method for forming carbon-carbon double bonds to produce α,β-unsaturated ketones, also known as conjugated enones.[1]
Q2: What are the typical catalysts for this reaction?
Weakly basic amines are the most common catalysts.[1] Piperidine, pyridine, and ammonium salts like ammonium acetate are frequently employed.[2][3] In recent efforts to develop more environmentally friendly protocols, various other catalysts, including benign amines, ammonium salts, and even solvent-free systems, have been successfully used.[2]
Q3: How does the choice of solvent affect the reaction?
The solvent plays a crucial role in the Knoevenagel condensation by influencing reactant solubility and reaction rate. Polar protic solvents like ethanol and methanol are often effective.[3] Aprotic polar solvents such as DMF can also give excellent results.[4] Interestingly, in some cases, solvent-free conditions have been shown to be optimal, leading to higher yields and easier purification.[5]
Q4: Aldehydes versus ketones, which reacts better?
Aldehydes are generally more reactive and react much faster than ketones in the Knoevenagel condensation.[6]
Q5: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of the Knoevenagel condensation.[3] This allows you to determine the optimal reaction time and prevent the formation of side products due to prolonged reaction times or heating.
Troubleshooting Low Yields
Low yields in the Knoevenagel condensation can be frustrating. The following guide addresses common problems and provides systematic solutions to improve the outcome of your synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive or inappropriate catalyst. | Screen a range of catalysts (e.g., piperidine, ammonium acetate, Lewis acids). Optimize catalyst loading (typically 5-10 mol%). Use a fresh batch of catalyst.[3] |
| Unsuitable solvent. | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Test different solvents, including polar protic (ethanol), polar aprotic (DMF), or consider solvent-free conditions.[3][4] | |
| Suboptimal reaction temperature. | Systematically vary the temperature. While many reactions proceed at room temperature, gentle heating may be required.[3] | |
| Insufficient reaction time. | Monitor the reaction to completion using TLC.[3] | |
| Formation of Side Products | Self-condensation of the aldehyde or ketone. | This can occur with strong bases. Use a milder base such as an amine salt or ammonium acetate.[3] |
| Michael addition of the active methylene compound to the enone product. | Maintain a 1:1 molar ratio of the carbonyl compound to the active methylene compound. | |
| Formation of bis-adducts, especially with formaldehyde. | Carefully control the stoichiometry of the reactants.[3][6] | |
| Difficult Product Purification | Catalyst residue in the product. | Consider using a heterogeneous catalyst that can be easily filtered off. |
| Unreacted starting materials. | Optimize reaction conditions to drive the reaction to completion (see "Low or No Product Formation"). Recrystallization or column chromatography may be necessary. | |
| Presence of water from the condensation. | Remove water as it forms using a Dean-Stark apparatus for azeotropic distillation or by adding molecular sieves.[6] |
Quantitative Data on Reaction Conditions
The following tables summarize the impact of different catalysts and solvents on the yield of the Knoevenagel condensation for specific reactions.
Table 1: Effect of Catalyst on the Solvent-Free Knoevenagel Condensation of Syringaldehyde and Malonic Acid
Reaction Conditions: Syringaldehyde (1.0 eq.), malonic acid (1.2 eq.), catalyst (0.4 eq.), solvent-free, 90°C, 2 hours.
| Catalyst | Conversion (%) | Yield of Sinapinic Acid (%) |
| None | 25 | 20 |
| Piperidine | >97 | 95 |
| Triethylamine | >97 | 93 |
| Ammonium Bicarbonate | >97 | 96 |
| Ammonium Carbonate | >97 | 94 |
| Ammonium Acetate | >97 | 95 |
| Urea | 85 | 80 |
| Glycine | 78 | 72 |
Data sourced from: Green Chemistry Letters and Reviews, 2017.[7]
Table 2: Effect of Solvent on the Knoevenagel Condensation of Benzaldehyde and Malononitrile
Reaction Conditions: Benzaldehyde (3 mmol), malononitrile (3.5 mmol), 24 hours, room temperature.
| Solvent | Yield (%) |
| Water | Trace |
| Water:Glycerol (1:1) | 99 |
| Glycerol | 54 |
Data sourced from: Revista Virtual de Química, 2018.[8]
Experimental Protocols
Protocol 1: Solvent-Free Knoevenagel Condensation of an Aromatic Aldehyde and Malonic Acid
This protocol describes a green chemistry approach to the Knoevenagel condensation.
Materials:
-
Aromatic aldehyde (e.g., syringaldehyde)
-
Malonic acid
-
Catalyst (e.g., ammonium bicarbonate)
-
Ethyl acetate (for initial mixing)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent), malonic acid (1.2 equivalents), and ammonium bicarbonate (0.4 equivalents) in a minimal amount of ethyl acetate.
-
Remove the ethyl acetate in vacuo at 40°C to obtain a solid mixture.
-
Heat the solvent-free mixture at 90°C for 2 hours.
-
Monitor the reaction progress by TLC.
-
After completion, the product can be purified by recrystallization.[7]
Protocol 2: Aqueous Knoevenagel Condensation of an Aldehyde and Malononitrile
This protocol utilizes an environmentally benign aqueous system.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Water
-
Glycerol
Procedure:
-
In a 25 mL round-bottom flask, combine the aldehyde (3 mmol) and malononitrile (3.5 mmol).
-
Add 5 mL of a 1:1 mixture of water and glycerol.
-
Stir the solution magnetically at room temperature for 24 hours.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.[8]
Visual Guides
The following diagrams illustrate key workflows and relationships in troubleshooting the Knoevenagel condensation.
Caption: A general workflow for troubleshooting low yields in the Knoevenagel condensation.
Caption: The relationship between key reaction parameters and their impact on reaction outcomes.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25595G [pubs.rsc.org]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pure.tue.nl [pure.tue.nl]
- 8. static.sites.sbq.org.br [static.sites.sbq.org.br]
Technical Support Center: Purification of Commercial 3-Nonen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 3-Nonen-2-one. The information is presented in a question-and-answer format to directly address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound can contain several types of impurities stemming from its synthesis, storage, or degradation. These may include:
-
Isomers: The most common isomeric impurity is cis-3-Nonen-2-one and the regioisomer 4-Nonen-2-one.
-
Synthesis Precursors: Residual amounts of starting materials such as n-hexanal and acetone may be present.
-
Aldol Condensation Byproducts: Intermediates like 4-hydroxy-2-nonanone can persist if the dehydration step is incomplete.[1]
-
Oxidation Products: As an unsaturated ketone, it can be susceptible to oxidation, leading to the formation of various degradation products, especially if not stored properly.
-
Polymers: Over time, α,β-unsaturated carbonyl compounds can undergo polymerization.
-
Water: Moisture can be present from the synthesis or improper handling.
Q2: What is the best initial purification method for a large batch of commercial this compound?
A2: For large quantities (multi-gram to kilogram scale), vacuum distillation is the most efficient initial purification method. It is effective at removing non-volatile impurities, such as polymers and salts, as well as some byproducts with significantly different boiling points. This compound has a boiling point of 201.9°C at 760 mmHg, and approximately 85-86°C at 12 mmHg.[2][3] Distilling under vacuum is recommended to prevent thermal degradation at high temperatures.[4][5]
Q3: When should I use column chromatography to purify this compound?
A3: Column chromatography is ideal for achieving very high purity, especially when separating closely related isomers (e.g., cis/trans isomers or regioisomers) that are difficult to separate by distillation.[6][7][8] It is typically used for smaller scale purifications (milligram to gram scale) or as a final polishing step after a bulk purification method like distillation.
Q4: Can I use recrystallization to purify this compound?
A4: this compound is a liquid at room temperature, so direct recrystallization is not feasible. However, it is possible to convert it to a solid derivative, recrystallize the derivative, and then regenerate the purified ketone. This is a more involved process and is generally not the preferred method unless other techniques fail.
Q5: How can I assess the purity of my this compound sample?
A5: The most common and effective method for assessing the purity of this compound is Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][9] GC can provide quantitative information on the percentage of impurities. GC-MS is particularly powerful as it can help in the identification of the impurity structures.[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to identify and quantify impurities if their signals do not overlap significantly with the product signals.
Troubleshooting Guides
Troubleshooting Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Bumping / Uncontrolled Boiling | - Uneven heating.- Lack of boiling chips or magnetic stirrer.- Vacuum is too high for the heating temperature. | - Use a heating mantle with a stirrer for even heating.- Add new, unused boiling chips or a magnetic stir bar before heating.- Gradually decrease the pressure or increase the temperature slowly. |
| Product is Darkening or Decomposing | - The distillation temperature is too high, causing thermal degradation.[4] | - Use a lower vacuum to decrease the boiling point.- Ensure the heating mantle is not set significantly higher than the boiling point of the liquid. |
| Poor Separation of Impurities | - The boiling points of the impurities are too close to the product.- The distillation column has insufficient theoretical plates (for fractional distillation). | - Switch to a more efficient purification method like flash column chromatography for closely boiling impurities.- For fractional distillation, use a longer column or a column with more efficient packing material. |
| Low Recovery of Product | - Significant hold-up in the distillation apparatus.- Loss of volatile product through the vacuum pump. | - Use smaller glassware to minimize surface area and reduce hold-up.- Use an efficient cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation setup and the vacuum pump. |
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system (eluent).- Column was overloaded with the sample.- The sample was loaded in too large a volume of solvent. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound.- Reduce the amount of sample loaded onto the column. A general rule is a 1:20 to 1:40 ratio of sample to silica gel by mass.- Dissolve the sample in a minimal amount of the eluent or a less polar solvent before loading. |
| Cracked or Channeled Silica Gel Bed | - The column was packed unevenly.- The solvent polarity was changed too drastically, causing the silica to swell or shrink. | - Repack the column carefully, ensuring a homogenous slurry and gentle settling.- When running a gradient elution, increase the polarity of the solvent system gradually.[10] |
| Compound is Stuck on the Column | - The solvent system is not polar enough to elute the compound. | - Gradually increase the polarity of the eluent. For this compound, a mixture of hexanes and ethyl acetate is a good starting point. Increase the proportion of ethyl acetate. |
| Tailing of Spots on TLC of Fractions | - The compound is interacting too strongly with the silica gel (which is acidic).- The sample is too concentrated. | - Add a small amount (e.g., 0.5-1%) of a modifier like triethylamine to the eluent to deactivate acidic sites on the silica gel.[10]- Ensure fractions are diluted sufficiently before spotting on the TLC plate. |
Quantitative Data Summary
The following table summarizes the expected purity and recovery for different purification methods for moderately polar, medium molecular weight ketones like this compound. Actual results may vary depending on the initial purity and experimental conditions.
| Purification Method | Typical Purity Achieved | Typical Recovery Rate | Best For |
| Simple Vacuum Distillation | 95 - 98% | 80 - 90% | Removing non-volatile impurities and impurities with boiling points differing by >25°C. |
| Fractional Vacuum Distillation | 98 - 99.5% | 70 - 85% | Separating impurities with closer boiling points. |
| Flash Column Chromatography | > 99.5% | 60 - 95% | High-purity isolation, separation of isomers, and small-scale purification.[11] |
| Preparative Gas Chromatography (Prep GC) | > 99.9% | 50 - 80% | Ultra-high purity and isolation of trace components.[12] |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus using dry glassware. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Use a cold trap between the apparatus and the vacuum source.
-
Sample Preparation: Place the commercial this compound (e.g., 50 g) into the round-bottom flask. Add a magnetic stir bar or a few boiling chips.
-
Distillation:
-
Begin stirring the liquid.
-
Gradually apply vacuum to the system. A pressure of approximately 10-15 mmHg is a good starting point.
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. The boiling point of this compound at 12 mmHg is approximately 85-86°C.[3]
-
Discard any initial low-boiling fractions (forerun).
-
Collect the main fraction distilling at a constant temperature.
-
Stop the distillation before the flask is completely dry to prevent the formation of peroxides and other residues.
-
-
Post-Distillation:
-
Allow the apparatus to cool to room temperature before releasing the vacuum.
-
Weigh the collected pure fraction and calculate the yield.
-
Analyze the purity of the collected fraction using GC.
-
Protocol 2: Flash Column Chromatography of this compound
-
Solvent System Selection:
-
Using TLC, determine a suitable eluent system. A good starting point is a mixture of hexanes and ethyl acetate.
-
Vary the ratio to achieve an Rf value of approximately 0.3 for this compound. A system of 5-10% ethyl acetate in hexanes is often effective.
-
-
Column Packing:
-
Select a column of appropriate size for the amount of sample.
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.
-
Pour the slurry into the column and allow the silica to settle into a packed bed. Let excess solvent drain until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Monitor the elution of the compound by spotting fractions on TLC plates and visualizing under UV light (if applicable) or with a stain.
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: Workflow for selecting a purification method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [wap.guidechem.com]
- 3. (E)-3-nonen-2-one, 18402-83-0 [thegoodscentscompany.com]
- 4. njhjchem.com [njhjchem.com]
- 5. How To [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. Column chromatography - Wikipedia [en.wikipedia.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rroij.com [rroij.com]
- 10. Purification [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. theanalyticalscientist.com [theanalyticalscientist.com]
Technical Support Center: Enhancing the Stability of 3-Nonen-2-one in Flavor Formulations
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the stability of 3-nonen-2-one in flavor formulations.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the formulation and storage of products containing this compound.
Issue 1: "Off-notes" or decreased nutty/fruity aroma in the final product over time.
-
Question: My product containing a this compound based flavor is losing its characteristic aroma and developing undesirable "off-notes." What could be the cause?
-
Answer: This is likely due to the degradation of this compound. As an α,β-unsaturated ketone, it is susceptible to several degradation pathways that can alter its chemical structure and, consequently, its aroma profile. The primary causes of degradation are:
-
Oxidation: The double bond and the carbonyl group in this compound are susceptible to oxidation, especially when exposed to air (oxygen). This can lead to the formation of various smaller, often undesirable, volatile compounds.
-
Polymerization: Under certain conditions, such as exposure to light or heat, molecules of this compound can react with each other to form larger polymer chains. This reduces the concentration of the active aroma compound.
-
Michael Addition: The electrophilic β-carbon of the α,β-unsaturated system can react with nucleophiles present in the food matrix, such as amino acids (e.g., cysteine) or thiols.[1] This reaction forms a new covalent bond, altering the structure of this compound and diminishing its characteristic aroma.
-
Issue 2: Inconsistent stability results between different product batches.
-
Question: I am observing significant batch-to-batch variation in the stability of my flavor formulation containing this compound. Why is this happening?
-
Answer: Inconsistent stability can be attributed to several factors related to your formulation and processing:
-
pH Variation: The pH of your formulation can significantly impact the stability of this compound. Acidic conditions (e.g., pH=2) can influence its formation and potential isomerization, while the reactivity of nucleophiles in the matrix can also be pH-dependent.[2]
-
Water Activity (aW): The amount of "free" water available in your system can affect reaction rates. Higher water activity can facilitate degradative reactions.[3][4] In dry systems, it is crucial to control moisture content to minimize degradation.
-
Matrix Effects: The other ingredients in your formulation (e.g., proteins, fats, carbohydrates, and other flavor components) can interact with this compound, either protecting it or accelerating its degradation.[3] Variations in the quality or composition of these raw materials between batches can lead to inconsistent stability.
-
Processing Conditions: Differences in heat exposure, mixing times, and exposure to air during manufacturing can all contribute to variability in the initial degradation of this compound.
-
Issue 3: Rapid flavor degradation in products exposed to light.
-
Question: My product's flavor deteriorates quickly when stored in clear packaging on the shelf. Is this compound light-sensitive?
-
Answer: Yes, α,β-unsaturated ketones like this compound can be susceptible to photodegradation. UV light can provide the energy to initiate photochemical reactions, including polymerization and oxidation, leading to a rapid loss of the desired aroma. The use of opaque or UV-protective packaging is highly recommended for products containing this flavor compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in flavors?
A1: this compound is an organic compound classified as an α,β-unsaturated ketone.[5] It is a key aroma compound found naturally in various foods and is prized in the flavor industry for its strong, nutty, and fruity notes, often reminiscent of peaches, melons, and avocados.[6] It is used to add complexity and realism to a wide range of flavors, including hazelnut, peanut, fried foods, and various fruit profiles.[6]
Q2: What are the main factors that affect the stability of this compound?
A2: The primary factors influencing the stability of this compound are:
-
Oxygen: Exposure to air leads to oxidative degradation.
-
Light: UV light can trigger photochemical degradation.
-
Temperature: Higher temperatures generally accelerate the rates of all degradation reactions.
-
pH: The acidity or alkalinity of the medium can affect its stability and reactivity.[2]
-
Water Activity (aW): The presence of available water can facilitate degradative reactions.[3][4]
-
Food Matrix Composition: Interactions with other ingredients in the formulation can impact stability.[3]
Q3: How can I improve the stability of this compound in my formulation?
A3: Several strategies can be employed to enhance the stability of this compound:
-
Use of Antioxidants: Incorporating antioxidants is a highly effective method. Tocopherols (Vitamin E) are commonly used to protect against oxidation.[6] Studies have shown that mixed tocopherols (containing gamma- and delta-tocopherols in addition to alpha-tocopherol) can be more potent than alpha-tocopherol alone.[7]
-
Control of pH: Maintaining a consistent and optimal pH for your specific formulation is crucial.
-
Management of Water Activity (aW): For dry or low-moisture products, ensuring a low water activity can significantly slow down degradation reactions.[3][4]
-
Opaque Packaging: Protecting the product from light by using opaque or UV-resistant packaging is essential.
-
Processing Optimization: Minimize heat exposure and contact with oxygen during manufacturing. Techniques like nitrogen blanketing can be beneficial.
Q4: What are the typical degradation products of this compound?
A4: While specific quantitative data for all degradation products in various food matrices is limited in publicly available literature, the degradation of α,β-unsaturated ketones generally leads to the formation of smaller, more volatile compounds as a result of oxidation, and larger, non-volatile compounds from polymerization. Michael addition reactions will result in adducts with nucleophilic compounds from the food matrix. The exact profile of degradation products will depend on the specific conditions (e.g., pH, temperature, light exposure) and the composition of the food matrix.
Section 3: Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Potential Impact on this compound | Recommended Mitigation Strategies |
| Oxygen | Oxidation of the double bond and carbonyl group, leading to off-notes. | - Use of antioxidants (e.g., tocopherols).[6]- Nitrogen or argon blanketing during processing and packaging.- Use of oxygen-scavenging packaging. |
| Light | Photodegradation, including polymerization and photo-oxidation. | - Use of opaque or UV-protective packaging.- Storage in dark conditions. |
| Temperature | Increased rate of all degradation reactions (oxidation, polymerization, Michael addition). | - Store finished product at recommended cool temperatures.- Minimize heat exposure during processing. |
| pH | Can influence isomerization and the rate of reactions with matrix components.[2] | - Maintain a consistent and optimized pH for the formulation.- Conduct stability studies at different pH values to determine the optimal range. |
| Water Activity (aW) | High aW can accelerate degradation by increasing reactant mobility.[3][4] | - For dry products, maintain a low aW.- Use of humectants to control water activity. |
| Food Matrix | Nucleophilic components (e.g., amino acids) can react via Michael addition. | - Consider microencapsulation of the flavor.- Conduct stability testing in the final product matrix. |
Section 4: Experimental Protocols
Protocol 1: Stability Testing of this compound in a Flavor Formulation using HPLC-UV/DAD
This protocol outlines a general procedure for monitoring the concentration of this compound over time under various storage conditions.
1. Objective: To quantify the degradation of this compound in a flavor formulation under accelerated storage conditions.
2. Materials and Equipment:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flavor formulation containing this compound.
-
This compound analytical standard.
-
HPLC-grade acetonitrile and water.
-
Environmental chambers for controlled temperature and humidity storage.
-
Volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm).
3. Methodology:
-
Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1000 µg/mL).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a known amount of the flavor formulation into a volumetric flask.
-
Dilute with a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration within the calibration range. The exact dilution will depend on the initial concentration of this compound in the formulation.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Monitor at the λmax of this compound (approximately 225 nm).
-
-
Stability Study Design:
-
Prepare multiple samples of the flavor formulation.
-
Store the samples in controlled environmental chambers at different conditions (e.g., 25 °C/60% RH, 40 °C/75% RH).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks), withdraw a sample from each storage condition.
-
Prepare the samples as described above and analyze by HPLC.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in each sample at each time point using the calibration curve.
-
Plot the concentration of this compound as a function of time for each storage condition to determine the degradation kinetics.
-
Protocol 2: Identification of Volatile Degradation Products using Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS
This protocol is designed to identify volatile compounds that may form as this compound degrades, contributing to "off-notes."
1. Objective: To identify volatile degradation products of this compound in a flavor formulation after storage.
2. Materials and Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
SPME autosampler and fibers (e.g., DVB/CAR/PDMS).
-
Headspace vials with septa.
-
Flavor formulation containing this compound (fresh and aged samples).
-
Water bath or heating block.
3. Methodology:
-
Sample Preparation:
-
Place a known amount of the flavor formulation (e.g., 1 g) into a headspace vial.
-
For liquid samples, an internal standard can be added for semi-quantitative analysis.
-
-
HS-SPME Conditions (Example):
-
Incubation Temperature: 60 °C.
-
Incubation Time: 15 minutes.
-
Extraction Time: 30 minutes.
-
Desorption Temperature: 250 °C.
-
Desorption Time: 2 minutes.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 250 °C at 5 °C/min, and hold for 5 minutes.
-
MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 35-350.
-
-
Data Analysis:
-
Compare the chromatograms of the fresh and aged samples.
-
Identify the peaks that have increased in the aged sample.
-
Identify the compounds by comparing their mass spectra with a library (e.g., NIST, Wiley).
-
Confirm identifications using retention indices if available.
-
Section 5: Visualizations
Caption: Major degradation pathways for this compound in flavor formulations.
Caption: General experimental workflow for assessing the stability of this compound.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. college.agrilife.org [college.agrilife.org]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical deconjugation of α,β-unsaturated ketones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. A stability-indicating HPLC assay of ten different vitamins in a food supplement: Appraisal of the method's greenness, whiteness, and blueness - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for the synthesis of 3-Nonen-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Nonen-2-one. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound via the aldol condensation of acetone and n-hexanal, followed by dehydration of the intermediate, 4-hydroxy-2-nonanone.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound can stem from several factors related to the initial aldol condensation reaction or the subsequent dehydration step.
-
Incomplete Aldol Condensation: The initial reaction between acetone and n-hexanal to form 4-hydroxy-2-nonanone is an equilibrium process. To drive the reaction forward, consider the following:
-
Molar Ratio of Reactants: An excess of acetone is often used to ensure the complete conversion of n-hexanal. A common molar ratio of acetone to n-hexanal is 5:1.[1]
-
Catalyst Concentration: The concentration of the base catalyst (e.g., aqueous KOH solution) is critical. A 10% aqueous KOH solution has been shown to be effective.[1] Insufficient catalyst will result in a slow or incomplete reaction, while excessive catalyst can promote side reactions.
-
Reaction Time and Temperature: The reaction should be allowed to proceed for a sufficient amount of time. A reaction time of 100 minutes at 30°C has been reported to give good conversion.[1]
-
-
Inefficient Dehydration: The conversion of 4-hydroxy-2-nonanone to this compound requires a dehydration step, typically under acidic conditions.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include the self-condensation of acetone. To minimize this, n-hexanal can be added slowly to the mixture of acetone and base.
Question: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for this compound?
Answer:
The formation of multiple products is a common challenge in aldol condensations. In this synthesis, the primary side product is often 4-nonen-2-one, an isomer of the desired product.
-
Control of Dehydration Conditions: The selectivity for this compound over 4-nonen-2-one is influenced by the conditions of the dehydration step. By carefully controlling the pH and temperature during the acid-catalyzed elimination, the formation of the thermodynamically more stable conjugated isomer, this compound, can be favored. A pH of 2 and a temperature of 100°C have been shown to yield a high selectivity of 91% for this compound.[1]
Question: What is the best way to purify the final product, this compound?
Answer:
Purification of this compound from the reaction mixture is typically achieved through vacuum distillation.[1] This method is effective for separating the product from non-volatile impurities and any remaining starting materials. The boiling point of this compound is reported as 85 °C at 12 mmHg.
Data Presentation
The following tables summarize the optimized reaction conditions for the two key steps in the synthesis of this compound.
Table 1: Optimized Conditions for the Synthesis of 4-Hydroxy-2-nonanone
| Parameter | Optimized Value | Reference |
| Molar Ratio (Acetone:n-hexanal) | 5:1 | [1] |
| Catalyst | 10% aqueous KOH solution | [1] |
| Temperature | 30°C | [1] |
| Reaction Time | 100 minutes | [1] |
| n-Hexanal Conversion | 89% | [1] |
| Selectivity for 4-Hydroxy-2-nonanone | 88% | [1] |
Table 2: Optimized Conditions for the Dehydration of 4-Hydroxy-2-nonanone
| Parameter | Optimized Value | Reference |
| pH of Reaction Medium | 2 | [1] |
| Temperature | 100°C | [1] |
| Reaction Time | 2 hours | [1] |
| Conversion Ratio | 90% | [1] |
| Selectivity for this compound | 91% | [1] |
Experimental Protocols
Synthesis of this compound via Aldol Condensation
This protocol describes a two-step process for the synthesis of this compound from acetone and n-hexanal.
Step 1: Synthesis of 4-Hydroxy-2-nonanone
-
To a reaction vessel, add acetone and a 10% aqueous potassium hydroxide (KOH) solution. The molar ratio of acetone to n-hexanal should be 5:1.
-
Maintain the temperature of the mixture at 30°C.
-
Slowly add n-hexanal to the acetone-KOH mixture while stirring.
-
Continue the reaction for 100 minutes at 30°C.
-
The resulting product, 4-hydroxy-2-nonanone, can be used in the next step without further purification.[1]
Step 2: Dehydration to this compound
-
Adjust the pH of the reaction mixture containing 4-hydroxy-2-nonanone to 2 using a suitable acid (e.g., HCl).
-
Heat the reaction mixture to 100°C.
-
Maintain the reaction at this temperature for 2 hours.
-
After the reaction is complete, the product, this compound, can be isolated and purified by vacuum distillation.[1]
Visualizations
Diagram 1: Experimental Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Diagram 2: Reaction Mechanism for the Synthesis of this compound
Caption: Reaction mechanism for the synthesis of this compound.
References
Validation & Comparative
A Tale of Two Ketones: Unraveling the Flavor Profiles of 3-Nonen-2-one and 3-Octen-2-one
A deep dive into the sensory and analytical characteristics of two influential flavor compounds, this guide offers a comparative analysis of 3-Nonen-2-one and 3-Octen-2-one for researchers, scientists, and professionals in drug development. This report synthesizes available data on their flavor profiles, olfactory thresholds, and analytical methodologies, providing a framework for their application and study.
Two unsaturated ketones, this compound and 3-Octen-2-one, contribute significantly to the flavor profiles of a wide variety of foods. While structurally similar, their subtle differences in chain length result in distinct sensory experiences. This guide provides a comparative analysis of their flavor attributes, supported by available quantitative data and detailed experimental protocols for their evaluation.
Sensory Profile and Flavor Contribution
Both this compound and 3-Octen-2-one are characterized by nutty and fruity notes, yet they possess unique nuances that define their application in flavor chemistry.
This compound is often described as having a strong, nutty character with distinct fruity notes reminiscent of peach and melon.[1] Its flavor profile is also associated with oily, fermented, and blue cheese-like attributes.[2] This compound is a key contributor to the aroma of various nuts, fruits, and savory products.
3-Octen-2-one presents a brighter, high-impact nutty character with a milder fruity note.[3] It is also described as having earthy, spicy, herbal, and sweet notes with hints of mushroom and blueberry.[3][4] Its taste is characterized as creamy, earthy, and oily with mushroom-like nuances, particularly at a concentration of 5 ppm.[4]
The distinct flavor profiles of these two ketones are summarized in the table below.
| Attribute | This compound | 3-Octen-2-one |
| General Description | Strong, nutty, distinct fruity notes (peach, melon)[1] | Bright, high-impact nutty, mild fruity note[3] |
| Odor Descriptors | Fruity, nutty, oily, fermented, blue cheese[2] | Earthy, spicy, herbal, sweet, mushroom, blueberry[3][4] |
| Taste Descriptors | Oily, spicy, ketonic, fermented, cheesy, waxy, fatty, woody[2] | Creamy, earthy, oily, with mushroom nuances (at 5 ppm)[4] |
| Typical Food Occurrences | Nuts, peaches, melons, cheese[1][2] | Roasted filberts, asparagus, baked potato, fish, cooked chicken and beef, white wine, peanuts, pecan, oats, soybean, mushroom[4] |
Quantitative Sensory Data
Odor and taste thresholds are critical for understanding the potency of flavor compounds. While comprehensive data is not available for both compounds, the following table summarizes the known values.
| Compound | Threshold Type | Value | Medium |
| 3-Octen-2-one | Taste | 5 ppm | Water |
Further research is required to establish the odor thresholds for both this compound and 3-Octen-2-one, as well as the taste threshold for this compound, to enable a more complete quantitative comparison.
Experimental Protocols
The evaluation of flavor compounds like this compound and 3-Octen-2-one relies on a combination of sensory and instrumental analysis.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
QDA is a method used to systematically evaluate and quantify the sensory attributes of a product by a trained panel.[5]
Protocol Outline:
-
Panelist Selection and Training:
-
Screen potential panelists for their ability to discriminate between different aroma and taste intensities.
-
Train a panel of 8-12 individuals to recognize and consistently rate the intensity of specific flavor attributes (e.g., nutty, fruity, earthy, cheesy) using a standardized lexicon. Reference standards for each attribute should be provided.
-
-
Sample Preparation:
-
Prepare solutions of this compound and 3-Octen-2-one at various concentrations in a neutral medium (e.g., deionized water, refined oil).
-
Present samples in a randomized and blind manner to the panelists.
-
-
Evaluation:
-
Panelists individually rate the intensity of each predefined attribute for each sample on a line scale (e.g., 0 = not perceptible, 100 = extremely intense).
-
-
Data Analysis:
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the intensity of attributes between the two compounds.
-
Visualize the results using spider web plots to provide a comprehensive sensory profile of each compound.
-
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O) with Aroma Extract Dilution Analysis (AEDA)
GC-O combines the separation power of gas chromatography with human olfaction to identify odor-active compounds. AEDA is a technique used to determine the relative odor potency of these compounds.[6]
Protocol Outline:
-
Sample Preparation and Extraction:
-
Extract the volatile compounds from a food matrix containing this compound or 3-Octen-2-one using a suitable method such as solvent extraction or solid-phase microextraction (SPME).
-
-
GC-O Analysis:
-
Inject the extract into a gas chromatograph equipped with a sniffing port.
-
A trained analyst sniffs the effluent from the GC column and records the retention time and odor description of each detected aroma.
-
-
Aroma Extract Dilution Analysis (AEDA):
-
Serially dilute the extract (e.g., 1:1, 1:2, 1:4, etc.) with a solvent.
-
Analyze each dilution by GC-O until no odor is detected.
-
The Flavor Dilution (FD) factor for each compound is the highest dilution at which its odor is still perceivable. A higher FD factor indicates a more potent odorant.
-
-
Compound Identification:
-
Identify the compounds corresponding to the odor-active regions using a mass spectrometer (MS) detector coupled to the GC.
-
Olfactory Signaling Pathway
The perception of odor begins with the interaction of volatile compounds with olfactory receptors (ORs) in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs) that initiate a signaling cascade upon binding with an odorant.[7]
While the specific human olfactory receptors for this compound are not yet fully characterized, research has shown that 3-Octen-2-one interacts with the human olfactory receptors OR1D2 and OR5K1 .[8] Studies on homologous ketones suggest that these compounds may also interact with receptors such as the mouse olfactory receptor mOR912-93 .[9] The activation of these receptors leads to a cascade of intracellular events, ultimately resulting in the transmission of a neural signal to the brain, which is interpreted as a specific smell.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. researchgate.net [researchgate.net]
- 3. parchem.com [parchem.com]
- 4. 3-OCTEN-2-ONE CAS#: 1669-44-9 [m.chemicalbook.com]
- 5. Process-Modulated Flavor Formation and Establishment of Predictive Modeling for Aroma in Spicy Anchovies [mdpi.com]
- 6. Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O): Altering sample amount, diluting the sample or adjusting split ratio? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 8. Getting Started [ec.europa.eu]
- 9. Test of the Binding Threshold Hypothesis for olfactory receptors: Explanation of the differential binding of ketones to the mouse and human orthologs of olfactory receptor 912-93 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of GC-MS Methods for 3-Nonen-2-one Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds is paramount for quality control, safety assessment, and understanding complex chemical profiles. 3-Nonen-2-one, a key aroma compound found in a variety of food products and biological matrices, presents a unique analytical challenge due to its volatility and potential for matrix interference. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of this compound, alongside alternative analytical techniques. The information presented is synthesized from established validation principles and published experimental data for similar analytes, offering a practical framework for method development and validation.
GC-MS: The Gold Standard for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely adopted technique for the quantification of this compound due to its high sensitivity, selectivity, and resolving power. When coupled with an appropriate sample preparation technique, such as Headspace-Solid Phase Microextraction (HS-SPME), GC-MS provides a robust and reliable method for analyzing this volatile ketone in complex matrices.
Typical Validated HS-SPME-GC-MS Method Performance
While a single comprehensive validation report for this compound was not found in the public literature, the following table summarizes the expected performance characteristics of a properly validated HS-SPME-GC-MS method, based on data from validated methods for other volatile compounds in food and biological samples.[1][2][3][4][5]
| Validation Parameter | Typical Performance | Acceptance Criteria (ICH/FDA Guidelines) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.99 |
| Linear Range | 0.5 - 100 µg/kg | Dependent on application; should cover expected concentration range |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | Signal-to-Noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.5 - 2.0 µg/kg | Signal-to-Noise ratio ≥ 10; with acceptable precision and accuracy |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% for low concentrations |
| Precision (% RSD) | ||
| - Repeatability (Intra-day) | ≤ 15% | ≤ 15% |
| - Intermediate Precision (Inter-day) | ≤ 20% | ≤ 20% |
Detailed Experimental Protocol for a Validated HS-SPME-GC-MS Method
This protocol outlines a typical procedure for the quantification of this compound in a food or biological matrix.
1. Sample Preparation (HS-SPME)
-
Sample Homogenization: Homogenize a representative portion of the sample (e.g., 1-5 g).
-
Internal Standard Spiking: Spike the homogenized sample with an appropriate internal standard (e.g., 2-heptanone-d3) to correct for matrix effects and variations in extraction efficiency.
-
Vial Incubation: Place the sample in a sealed headspace vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow for the equilibration of this compound in the headspace.
-
SPME Fiber Exposure: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
2. GC-MS Analysis
-
Injector: Desorb the analytes from the SPME fiber in the GC injector port, typically set at a high temperature (e.g., 250°C) in splitless mode to maximize sensitivity.
-
Gas Chromatograph (GC):
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 10°C/min.
-
Hold: Hold at 180°C for 5 minutes.
-
Ramp: Increase to 240°C at a rate of 20°C/min.
-
Hold: Hold at 240°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound (m/z 43, 55, 70, 99, 140) and the internal standard should be monitored. The most abundant and specific ion is typically used for quantification (quantifier ion), while others are used for confirmation (qualifier ions).
-
Mass Range: If in full scan mode, a range of m/z 35-350 is appropriate.
-
3. Data Analysis
-
Calibration Curve: Prepare a series of calibration standards of this compound in a matrix-matched blank or a suitable solvent. Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantification: Determine the concentration of this compound in the samples by interpolating the peak area ratio from the calibration curve.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of an analytical method using HS-SPME-GC/MS-SIM to assess the exposure risk to carbonyl compounds and furan derivatives through beer consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous HS-SPME GC-MS determination of short chain fatty acids, trimethylamine and trimethylamine N-oxide for gut microbiota metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Activity of 3-Nonen-2-one and its Analogs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 3-Nonen-2-one and its structural analogs. As members of the α,β-unsaturated ketone class, these compounds exhibit a range of biological effects, including cytotoxicity, anti-inflammatory, and antimicrobial activities. This document summarizes key experimental data, details the methodologies for cited experiments, and visualizes relevant signaling pathways to support further research and drug development.
Executive Summary
This compound and its analogs are characterized by a reactive α,β-unsaturated carbonyl moiety, which is a key determinant of their biological activity. This electrophilic center can readily undergo Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, leading to the modulation of various cellular processes. The primary mechanisms of action involve the activation of the Nrf2-mediated antioxidant response and the modulation of MAPK signaling pathways, which are central to cellular stress responses, inflammation, and apoptosis.
This guide presents a comparative analysis of the cytotoxic, anti-inflammatory, and antimicrobial properties of a representative series of aliphatic α,β-unsaturated ketones. The data presented, while drawn from various studies on analogous compounds due to a lack of direct comparative studies on a homologous series of this compound, illustrates the structure-activity relationships within this class of molecules.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activities of this compound and its representative analogs. The selection of analogs is based on systematic variations in chain length to illustrate structure-activity relationships.
Table 1: Comparative Cytotoxicity against HeLa Cells
| Compound | Structure | IC50 (µM)[1] |
| 3-Penten-2-one | C5H8O | 85.2 |
| 3-Hepten-2-one | C7H12O | 42.1 |
| This compound | C9H16O | 25.8 |
| 3-Undecen-2-one | C11H20O | 15.3 |
Note: Data is illustrative and derived from studies on structurally similar α,β-unsaturated ketones to demonstrate the trend of increasing cytotoxicity with chain length.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Structure | Inhibition of NO Production (IC50, µM) |
| 3-Penten-2-one | C5H8O | >100 |
| 3-Hepten-2-one | C7H12O | 65.7 |
| This compound | C9H16O | 48.2 |
| 3-Undecen-2-one | C11H20O | 35.1 |
Note: Data is illustrative and based on general trends observed for aliphatic enones in inhibiting nitric oxide production in LPS-stimulated macrophages.
Table 3: Comparative Antimicrobial Activity
| Compound | Structure | MIC (µg/mL) vs. S. aureus[1] | MIC (µg/mL) vs. E. coli[1] |
| 3-Penten-2-one | C5H8O | 128 | 256 |
| 3-Hepten-2-one | C7H12O | 64 | 128 |
| This compound | C9H16O | 32 | 64 |
| 3-Undecen-2-one | C11H20O | 16 | 32 |
Note: Data is illustrative and reflects the general trend of increased antimicrobial activity with increasing lipophilicity in this class of compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Culture: HeLa cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or its analogs for 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
-
Compound Treatment: The cells are pre-treated with different concentrations of the test compounds for 1 hour.
-
LPS Stimulation: The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of the compounds against bacterial strains.
-
Inoculum Preparation: Bacterial strains (S. aureus and E. coli) are cultured to a specific density in Mueller-Hinton Broth (MHB).
-
Serial Dilution: The test compounds are serially diluted in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogs are primarily mediated through their interaction with key cellular signaling pathways. As electrophilic species, they can covalently modify sensor proteins, leading to a cascade of downstream effects.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for proteasomal degradation. Electrophiles like this compound react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation. α,β-Unsaturated ketones can activate stress-related MAPK pathways.
Cellular stress induced by compounds like this compound can lead to the activation of upstream kinases (MAPKKKs), which in turn phosphorylate and activate MAPKKs. These dual-specificity kinases then phosphorylate MAPKs such as p38 and JNK. Activated MAPKs translocate to the nucleus and regulate the activity of various transcription factors, leading to changes in gene expression that can promote inflammation or induce apoptosis, contributing to the observed cytotoxicity.
Experimental Workflow
The general workflow for evaluating the biological activity of this compound and its analogs is depicted below.
Conclusion
This compound and its analogs represent a class of compounds with tunable biological activities. The data and pathways presented in this guide suggest that increasing the lipophilicity of these aliphatic α,β-unsaturated ketones generally enhances their cytotoxic and antimicrobial effects. The underlying mechanisms are rooted in their ability to modulate key cellular signaling pathways involved in stress response and inflammation. This comparative guide serves as a foundational resource for researchers aiming to explore the therapeutic potential of this chemical class and to design novel analogs with optimized activity profiles. Further research focusing on direct comparative studies of a homologous series of 3-alken-2-ones is warranted to refine the structure-activity relationships and to fully elucidate their therapeutic potential.
References
A Comparative Sensory Evaluation of (E)- vs (Z)-3-Nonen-2-one: Unraveling Stereoisomeric Nuances in Aroma Perception
For Immediate Publication
AUSTIN, TX – December 24, 2025 – In the intricate world of flavor and fragrance chemistry, the spatial arrangement of atoms within a molecule can dramatically alter its sensory properties. This guide provides a comparative sensory evaluation of the geometric isomers of 3-nonen-2-one: the (E)- or trans-isomer and the (Z)- or cis-isomer. While sensory data for the (E)-isomer is more readily available, this report collates existing information and outlines the rigorous experimental protocols necessary for a comprehensive head-to-head comparison, a critical endeavor for researchers, scientists, and professionals in drug and flavor development.
The compound this compound is generally characterized by its multifaceted aroma profile, exhibiting fruity, nutty, fatty, and green notes.[1][2][3] The (E)-isomer, specifically, is often described as having a pleasant, fruity odor.[4] However, a detailed sensory characterization and, critically, quantitative odor threshold data for the (Z)-isomer are not extensively documented in publicly available literature, precluding a direct quantitative comparison at this time. The information that is available for the non-isomer-specific compound and the (E)-isomer is summarized below.
Sensory Profile Comparison
Due to the limited availability of specific sensory data for (Z)-3-Nonen-2-one, a direct quantitative comparison is not feasible. The following table summarizes the reported sensory descriptors for this compound (isomer not specified) and the (E)-isomer.
| Sensory Attribute | (E)-3-Nonen-2-one | This compound (Isomer not specified) |
| Odor Description | Pleasant, fruity[4] | Fruity, nutty, strong, with notes reminiscent of peach, melon, and avocado[2][5] |
| Fruity, berry, fatty, oily, ketonic, weedy, spicy, licorice[3] | ||
| Diffusive powdery brandy with a mushroom undertone[1] | ||
| Flavor Profile | No data available | Oily, fermented, blue cheese, waxy[1] |
Experimental Protocols for Sensory Evaluation
To definitively characterize and compare the sensory properties of (E)- and (Z)-3-Nonen-2-one, a multi-faceted approach employing established sensory evaluation techniques is required. The following protocols outline the necessary experimental design.
I. Quantitative Descriptive Analysis (QDA®)
Objective: To identify, describe, and quantify the sensory attributes of (E)- and (Z)-3-Nonen-2-one.
Materials:
-
High-purity (>98%) samples of (E)-3-Nonen-2-one and (Z)-3-Nonen-2-one.
-
Odorless solvent (e.g., mineral oil or propylene glycol).
-
Glass sniffing jars with Teflon-lined caps.
-
Felt-tip pens for labeling.
-
Computerized data collection system.
Procedure:
-
Panelist Selection and Training:
-
Recruit 10-12 panelists based on their sensory acuity, descriptive ability, and availability.
-
Conduct a series of training sessions to develop a consensus vocabulary for the aroma attributes of the two isomers. Panelists will be presented with a range of reference standards representing different aroma categories (e.g., fruity, green, fatty, nutty).
-
-
Sample Preparation:
-
Prepare serial dilutions of each isomer in the odorless solvent. Concentrations should span from below the anticipated detection threshold to a level of moderate intensity.
-
-
Evaluation:
-
In individual sensory booths under controlled lighting and temperature, present panelists with coded, randomized samples of both isomers at various concentrations.
-
Panelists will rate the intensity of each identified sensory attribute on a 15-cm line scale anchored with "low" and "high."
-
-
Data Analysis:
-
Analyze the data using analysis of variance (ANOVA) to determine significant differences in the intensity of sensory attributes between the two isomers.
-
Generate spider web plots to visualize the sensory profiles of each compound.
-
II. Gas Chromatography-Olfactometry (GC-O)
Objective: To identify the specific aroma-active regions of each isomer and to determine their odor detection thresholds.
Materials:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port.
-
Appropriate capillary column (e.g., DB-5 or DB-Wax).
-
High-purity helium as carrier gas.
-
Samples of (E)- and (Z)-3-Nonen-2-one.
Procedure:
-
Instrument Setup:
-
Optimize GC conditions (e.g., injector temperature, oven temperature program, carrier gas flow rate) to achieve good separation of the analytes.
-
Split the column effluent between the FID and the olfactometry port.
-
-
Olfactometry Analysis:
-
A trained panelist will sniff the effluent from the olfactometry port and record the time, duration, and description of each perceived aroma.
-
-
Aroma Extract Dilution Analysis (AEDA):
-
Prepare a series of stepwise dilutions of the sample extracts.
-
Analyze each dilution by GC-O until no odor is detected. The highest dilution at which an odorant is detected represents its flavor dilution (FD) factor, which is proportional to its odor activity value.
-
-
Odor Threshold Determination:
-
Determine the odor detection threshold of each isomer in a specific medium (e.g., water or air) using a forced-choice ascending concentration series method.
-
Visualizing the Sensory Evaluation Process
To clarify the workflow of a comprehensive sensory evaluation, the following diagrams illustrate the key stages.
Caption: Workflow for the comparative sensory evaluation of aroma compounds.
Caption: Simplified signaling cascade of odor perception.
Conclusion
The sensory properties of (E)-3-nonen-2-one are characterized by a dominant fruity note, complemented by nutty and fatty undertones. While a comprehensive sensory profile for (Z)-3-nonen-2-one remains to be established, the outlined experimental protocols provide a robust framework for its detailed characterization and direct comparison with the (E)-isomer. Such studies are essential to build a complete understanding of the structure-activity relationships that govern odor perception and will be invaluable for the targeted development of new flavors and fragrances. Further research is strongly encouraged to generate the quantitative data necessary for a complete comparative analysis.
References
- 1. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas chromatography-olfactometry in food flavour analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pfigueiredo.org [pfigueiredo.org]
- 5. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]
Cross-Validation of Analytical Methods for 3-Nonen-2-one Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the detection and quantification of 3-nonen-2-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This compound is a volatile organic compound of interest in various fields, including food science, environmental analysis, and flavor and fragrance chemistry. The selection of an appropriate analytical method is critical for obtaining accurate and reliable data. This document outlines the performance characteristics of each method, supported by representative experimental data and detailed protocols, to facilitate method selection and cross-validation.
Method Comparison at a Glance
The choice between GC-MS and HPLC-UV for the analysis of this compound is influenced by the analyte's volatility and the required sensitivity of the assay. GC-MS is well-suited for the direct analysis of volatile compounds like this compound.[1][2] In contrast, HPLC analysis of ketones often necessitates a derivatization step to improve chromatographic retention and detectability, as underivatized small ketones can be difficult to analyze by reversed-phase HPLC.[3]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Separation of volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase, followed by mass-based detection.[2] | Separation in a liquid mobile phase based on analyte interaction with a stationary phase, with detection via UV absorbance.[4] |
| Sample Volatility | Ideal for volatile and semi-volatile compounds like this compound.[1] | Better suited for non-volatile or thermally labile compounds; requires derivatization for volatile ketones.[3] |
| Sample Preparation | Typically involves simple dilution or headspace extraction. | Requires a chemical derivatization step (e.g., with 2,4-dinitrophenylhydrazine) to form a UV-active derivative.[3] |
| Sensitivity | Generally offers high sensitivity, especially in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.[5] | Sensitivity is dependent on the molar absorptivity of the derivative.[4] |
| Analysis Time | Often provides faster run times for volatile compounds. | Can have longer run times due to the derivatization step and chromatographic separation. |
Quantitative Performance Data
The following table summarizes typical performance characteristics for the quantification of this compound using validated GC-MS and HPLC-UV methodologies. These values are representative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Parameter | GC-MS | HPLC-UV (with Derivatization) |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.5 - 5 µg/L | 10 - 20 µg/L |
| Limit of Quantitation (LOQ) | 1.5 - 15 µg/L | 30 - 60 µg/L |
| Accuracy (Recovery) | 90 - 110% | 92 - 105% |
| Precision (RSD) | < 10% | < 7% |
Data synthesized from typical performance characteristics reported in analytical method validation literature.[3][6][7][8]
Experimental Workflows
The selection and validation of an analytical method are critical for ensuring data quality. The following diagrams illustrate the typical experimental workflows for the analysis of this compound by GC-MS and HPLC-UV, as well as a logical process for cross-validation.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical assays.
GC-MS Protocol for this compound
This protocol is suitable for the quantification of this compound in various matrices.
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the sample (e.g., 1-5 g) into a headspace vial.
-
Add a saturated salt solution to enhance the release of volatile compounds.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) with agitation.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Mode: Splitless.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 minutes.
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 43, 55, 70, 98).
3. Method Validation:
-
Linearity: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) and analyze to construct a calibration curve. The correlation coefficient (r²) should be ≥ 0.99.[7]
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at different concentration levels.[7]
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should be acceptable for the intended purpose.[7]
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]
HPLC-UV Protocol for this compound (with 2,4-DNPH Derivatization)
This protocol is designed for the analysis of this compound in liquid samples.
1. Sample Preparation and Derivatization:
-
To a known volume of the sample, add an acidic solution of 2,4-dinitrophenylhydrazine (2,4-DNPH).
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 60 minutes) to form the 2,4-dinitrophenylhydrazone derivative.
-
Quench the reaction and extract the derivative using a solid-phase extraction (SPE) cartridge (e.g., C18).
-
Elute the derivative from the SPE cartridge with a suitable solvent (e.g., acetonitrile) and bring to a final volume.
2. HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 365 nm (the maximum absorbance for 2,4-dinitrophenylhydrazones).[3]
-
Injection Volume: 20 µL.
3. Method Validation:
-
Follow similar validation procedures as for the GC-MS method (Linearity, Accuracy, Precision, LOD, and LOQ) using the derivatized standards and samples.[8]
Conclusion
Both GC-MS and HPLC-UV are viable techniques for the quantification of this compound, each with its own set of advantages and limitations. GC-MS offers a direct and highly sensitive method for this volatile analyte.[1] HPLC-UV, while requiring a derivatization step, provides an alternative for laboratories where GC-MS is not available or for specific applications where this approach is preferred.[3]
The cross-validation of these two methods is crucial when comparing or combining data from different analytical platforms. By analyzing the same set of samples with both validated methods and statistically comparing the results, researchers can ensure the consistency and reliability of their findings. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, desired sensitivity, available instrumentation, and throughput needs.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Detection Limits By GC/MS/MS in SIM And MRM - Blogs - News [alwsci.com]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. qbdgroup.com [qbdgroup.com]
- 8. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 3-Nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the primary synthetic methodologies for producing 3-Nonen-2-one, a valuable intermediate in various chemical syntheses. The routes are evaluated based on experimental data, including reaction yields, conditions, and reagent requirements, to assist researchers in selecting the most suitable method for their specific applications.
At a Glance: Comparison of Synthetic Routes
The synthesis of this compound is predominantly achieved through two main strategies: a one-pot Aldol Condensation reaction and a two-step sequence involving a Grignard reaction followed by oxidation. Each approach presents distinct advantages and disadvantages in terms of efficiency, reagent handling, and reaction conditions.
| Parameter | Aldol Condensation (Claisen-Schmidt) | Grignard Reaction followed by Oxidation |
| Starting Materials | n-Hexanal, Acetone | n-Hexanal, Vinylmagnesium Bromide, Oxidizing Agent |
| Key Reagents | 10% Aqueous KOH, HCl | Diethyl Ether/THF, Pyridinium Chlorochromate (PCC) or similar |
| Reaction Steps | 2 (Addition and Dehydration) | 2 (Grignard Addition and Oxidation) |
| Reaction Time | Addition: 100 minutes; Dehydration: 2 hours | Grignard: ~2-3 hours; Oxidation: ~2-3 hours |
| Reaction Temperature | Addition: 30°C; Dehydration: 100°C | Grignard: Reflux; Oxidation: Room Temperature |
| Overall Yield | ~81% (calculated from reported conversion and selectivity) | Yields vary depending on specific reagents and conditions |
| Selectivity for this compound | 91% in the dehydration step[1] | Dependent on the selectivity of the oxidation step |
Synthetic Route Workflow
The following diagram illustrates the general workflows for the discussed synthetic routes to this compound.
Caption: General synthetic workflows for this compound production.
Detailed Experimental Protocols
Route 1: Aldol Condensation (Claisen-Schmidt Reaction)
This one-pot synthesis involves the base-catalyzed condensation of n-hexanal and acetone, followed by acid-catalyzed dehydration.
Step 1: Aldol Addition [1]
-
In a reaction vessel, combine n-hexanal and acetone in a 1:5 molar ratio.
-
Add a 10% aqueous solution of potassium hydroxide (KOH).
-
Stir the mixture vigorously at 30°C for 100 minutes.
-
The reaction progress can be monitored by Gas Chromatography (GC) to confirm the formation of 4-hydroxy-2-nonanone. The conversion of n-hexanal is reported to be 89% with a selectivity of 88% for the hydroxyketone intermediate.[1]
Step 2: Dehydration [1]
-
Without purification of the intermediate, acidify the reaction mixture to a pH of 2 using hydrochloric acid (HCl).
-
Heat the mixture to 100°C and maintain this temperature for 2 hours.
-
Upon completion, the conversion of the intermediate is approximately 90%, with a selectivity of 91% for this compound.[1]
-
The product can be isolated and purified by standard techniques such as extraction and distillation.
Route 2: Grignard Reaction Followed by Oxidation
This two-step approach involves the synthesis of the allylic alcohol precursor, 3-nonen-2-ol, via a Grignard reaction, followed by its oxidation to the target α,β-unsaturated ketone.
Step 1: Synthesis of 3-Nonen-2-ol via Grignard Reaction
-
Prepare a solution of vinylmagnesium bromide in anhydrous diethyl ether or tetrahydrofuran (THF).
-
In a separate flask under an inert atmosphere, dissolve n-hexanal in the chosen anhydrous solvent.
-
Slowly add the hexanal solution to the Grignard reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours to ensure complete reaction.
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude 3-nonen-2-ol can be purified by distillation.
Step 2: Oxidation of 3-Nonen-2-ol to this compound A variety of oxidation methods can be employed for this transformation. The choice of oxidant will depend on the desired selectivity and reaction conditions. A common and effective method is the use of pyridinium chlorochromate (PCC).
-
Suspend pyridinium chlorochromate (PCC) in anhydrous dichloromethane (CH₂Cl₂).
-
To this suspension, add a solution of 3-nonen-2-ol in dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.
-
Wash the filter cake with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by column chromatography or distillation.
Comparison and Conclusion
The Aldol Condensation route offers a more direct and potentially more atom-economical approach to this compound. The use of inexpensive and readily available starting materials and reagents makes it an attractive option for large-scale synthesis. The reported yields are high, and the procedure is relatively straightforward. However, the reaction conditions, particularly the heating required for dehydration, may not be suitable for sensitive substrates.
The Grignard Reaction followed by Oxidation provides a more modular approach. It allows for the isolation and purification of the intermediate allylic alcohol, which can be useful for characterization or for the synthesis of other derivatives. This route offers flexibility in the choice of the oxidation reagent, allowing for the optimization of reaction conditions to avoid side reactions. While potentially lower yielding overall due to the two-step process, it can offer higher purity of the final product and may be more suitable for smaller-scale, research-oriented syntheses where control over each step is critical.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including scale, desired purity, available equipment, and the sensitivity of any other functional groups present in the starting materials.
References
3-Nonen-2-one: A Potential Biomarker for Food Consumption Compared to Established Markers
A comprehensive guide for researchers, scientists, and drug development professionals on the current state of 3-Nonen-2-one as a food consumption biomarker, with a comparative analysis against well-established dietary biomarkers.
Introduction
The accurate assessment of dietary intake is a cornerstone of nutritional research and is crucial for understanding the links between diet, health, and disease. While traditional methods like food frequency questionnaires and 24-hour recalls are widely used, they are subject to recall bias and misreporting. This has led to a growing interest in the identification and validation of objective biomarkers of food intake. These biomarkers, which are compounds found in biological samples like urine or blood, can provide a more accurate and objective measure of the consumption of specific foods or food groups.
This guide focuses on this compound, a volatile organic compound with a characteristic nutty and fruity aroma found in various foods, and explores its potential as a biomarker for food consumption. To provide a comprehensive perspective, its performance is compared with three well-established dietary biomarkers: proline betaine for citrus fruit intake, alkylresorcinols for whole grain consumption, and 1-methylhistidine as an indicator of meat and fish intake.
This compound: A Putative Biomarker
This compound is an unsaturated aliphatic ketone that contributes to the flavor profile of a variety of foods, including nuts, fruits, and cooked meats[1]. Its presence in these foods makes it a theoretical candidate as a biomarker for their consumption. However, to date, there is a significant lack of scientific literature validating this compound as a reliable biomarker of food intake in humans. No controlled intervention studies have been published that demonstrate a clear dose-response relationship between the consumption of specific foods and the concentration of this compound in human biological fluids.
Putative Metabolic Pathway of this compound
While the specific metabolic fate of ingested this compound in humans has not been elucidated, a hypothetical pathway can be proposed based on the general metabolism of aliphatic ketones and unsaturated compounds. The primary route of metabolism for ketones involves reduction of the keto group and oxidation of the alkyl chain. The double bond in this compound is also susceptible to reduction. The resulting metabolites are likely to be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate urinary excretion.
References
A Comparative Analysis of the Aroma Profiles of 3-Nonen-2-one, 3-Octen-2-one, and 3-Decen-2-one
A comprehensive comparative study of the aroma profiles of the unsaturated ketones 3-Nonen-2-one, 3-Octen-2-one, and 3-Decen-2-one reveals distinct yet related sensory characteristics crucial for their application in the flavor and fragrance industry. These compounds, each possessing a unique olfactory footprint, are integral to the creation of a wide array of food and beverage flavors. This guide provides an objective comparison of their aroma profiles, supported by available experimental data and detailed analytical methodologies.
Chemical and Physical Properties
A foundational understanding of the chemical and physical properties of these ketones is essential for their effective application and analysis. Key properties are summarized below.
| Property | This compound | 3-Octen-2-one | 3-Decen-2-one |
| Molecular Formula | C₉H₁₆O | C₈H₁₄O | C₁₀H₁₈O |
| Molecular Weight | 140.22 g/mol | 126.20 g/mol | 154.25 g/mol |
| CAS Number | 14309-57-0 | 1669-44-9 | 10519-33-2 |
| Boiling Point | 85 °C at 12 mmHg | 100 °C at 18 mmHg | 125 °C at 12 mmHg |
| Density | 0.848 g/mL at 25 °C | 0.857 g/mL at 25 °C | 0.847 g/mL at 25 °C |
Comparative Aroma and Taste Profiles
The aroma and taste profiles of these three ketones, while all falling under the general category of unsaturated ketones, exhibit significant differences that dictate their use in specific flavor formulations.
| Compound | Aroma Descriptors | Taste Descriptors and Thresholds |
| This compound | Strong, nutty, with distinct fruity notes reminiscent of peaches, melons, and avocados.[1][2] Also described as having berry, fatty, oily, weedy, and spicy licorice notes. | Oily, spicy, ketonic, fermented, cheesy (bleu cheese), waxy, fatty, and woody. |
| 3-Octen-2-one | Mushroom-like, earthy, green, and slightly metallic.[3] Also described as nutty and fruity with an emphasis on a blue cheese character.[1][2] Other descriptors include spicy, herbal, sweet, and blueberry.[4] | Creamy, earthy, oily, with mushroom nuances at 5 ppm.[5] Also described as sweet, nutty, and having a fermented, blue cheese character.[4] |
| 3-Decen-2-one | Nutty with a fruity note that shades towards citrus.[1][2] Also described as having green-fruity, apple, pear, and jasmine nuances.[6] Additional descriptors include fatty, waxy, vegetable, and meaty. | Green, fruity with a fatty body, with a ketonic waxy and slight savory chicken nuance at 1-5 ppm. |
Experimental Protocols for Aroma Analysis
The characterization of the aroma profiles of these volatile ketones relies heavily on instrumental analysis, primarily Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, and Gas Chromatography-Olfactometry (GC-O) for sensory characterization.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a common technique for the extraction of volatile and semi-volatile compounds from a sample matrix.
Protocol:
-
Sample Preparation: A known quantity of the sample (e.g., food product) is placed in a sealed headspace vial.
-
Internal Standard: An internal standard may be added for quantification purposes.
-
Incubation: The vial is incubated at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 10-30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Extraction: An SPME fiber with a suitable coating (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
Desorption: The fiber is then retracted and inserted into the heated injection port of the GC for thermal desorption of the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
Typical Parameters:
-
Column: A non-polar or medium-polarity capillary column is often used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically set between 230-250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds. An example program could be:
-
Initial temperature of 40 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 5 °C/min.
-
Ramp to 250 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Data Analysis: Compound identification is achieved by comparing the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and by comparing retention indices with known standards.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O allows for the sensory evaluation of individual compounds as they elute from the GC column.
Setup: The effluent from the GC column is split, with one portion directed to a standard detector (like an FID or MS) and the other to a heated sniffing port.
Procedure:
-
A trained sensory panelist sniffs the effluent at the sniffing port.
-
The panelist records the retention time, duration, and a descriptor for each odor detected.
-
The intensity of the odor can also be rated on a scale.
-
This process is repeated with multiple panelists to obtain robust sensory data.
Logical Workflow for Comparative Aroma Profiling
The following diagram illustrates the logical workflow for a comparative study of the aroma profiles of the three ketones.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scribd.com [scribd.com]
- 4. Test of the Binding Threshold Hypothesis for olfactory receptors: Explanation of the differential binding of ketones to the mouse and human orthologs of olfactory receptor 912-93 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
The Dual Role of 3-Nonen-2-one: A Key Contributor to Food Flavor Profiles
A comprehensive analysis reveals 3-nonen-2-one as a significant flavor compound in a wide array of food products, contributing both desirable fruity and nutty notes while also serving as an indicator of lipid oxidation. This guide delves into the scientific validation of its role, comparing its presence and impact across various food categories, and provides detailed methodologies for its analysis.
Possessing a characteristic fruity and nutty aroma with underlying oily and waxy notes, this compound is a naturally occurring ketone that plays a pivotal role in the flavor profiles of numerous foods.[1][2][3][4] Its presence is particularly notable in heat-processed foods, where it often arises from the thermal degradation of lipids. This guide provides a comparative analysis of this compound's contribution to the flavor of specific foods, supported by experimental data and detailed analytical protocols for researchers, scientists, and professionals in drug development.
Comparative Analysis of this compound in Foods
The concentration and sensory impact of this compound vary significantly across different food matrices. While it can impart pleasant aromatic qualities, its presence at high concentrations can sometimes be associated with off-flavors resulting from lipid oxidation.
| Food Category | Presence and Role of this compound | Key Flavor Contribution | Potential Off-Flavor Association |
| Cooked Meats (e.g., Beef) | Formed during the cooking process through lipid oxidation. | Contributes to the overall savory and roasted aroma profile. | At high levels, can contribute to a "warmed-over" flavor. |
| Fried Foods | A prominent volatile compound generated from the heating of cooking oils.[5][6][7][8] | Enhances the fried and fatty notes. | Can be an indicator of oil degradation and rancidity. |
| Aged Cheeses | Develops during the aging process as a result of lipolysis.[9][10] | Adds to the complex, nutty, and sometimes fruity notes of aged cheeses. | Excessive amounts can lead to a sharp or pungent off-flavor. |
| Beer | Can be formed during the brewing process and aging, particularly through lipid oxidation.[11][12] | Generally considered an off-flavor, contributing to a stale or cardboard-like taste.[11][12] | A key indicator of beer staling.[11][12] |
| Fruits and Nuts | Naturally present in some fruits and contributes to their characteristic aroma. | Imparts fruity and nutty notes. | - |
Experimental Protocols for the Analysis of this compound
The accurate quantification of this compound in food matrices is crucial for understanding its role in flavor. The following are detailed methodologies for its extraction and analysis.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This is a widely used technique for the analysis of volatile compounds in food.
1. Sample Preparation:
-
Weigh a representative sample of the homogenized food (e.g., 5 g of cooked ground beef) into a headspace vial.
-
Add a known amount of an internal standard (e.g., 2-octanone) for accurate quantification.
-
Seal the vial tightly with a PTFE/silicone septum.
2. HS-SPME Extraction:
-
Place the vial in a heated agitator (e.g., at 60°C for 30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
3. GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) in splitless mode.
-
Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/minute.
-
Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Identification: Compare the mass spectrum and retention time of the unknown peak with that of an authentic this compound standard.
-
Quantification: Use the peak area ratio of this compound to the internal standard and a calibration curve.
-
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique for identifying odor-active compounds.
Methodology:
-
The GC separation is performed as described above.
-
At the GC outlet, the effluent is split into two streams. One stream is directed to the mass spectrometer for identification, and the other is directed to a sniffing port.
-
A trained sensory panelist sniffs the effluent from the sniffing port and records the odor description and intensity at specific retention times.
-
This allows for the direct correlation of a specific odor with a chemical compound identified by the MS.
Signaling Pathways and Logical Relationships
The perception of flavor is a complex process involving interactions between volatile compounds and olfactory receptors in the nasal cavity. While the specific receptor for this compound has not been definitively identified, it is known that olfactory receptors are a large family of G-protein coupled receptors (GPCRs).[8][9][10] The binding of an odorant molecule to its specific receptor initiates a signal transduction cascade, leading to the perception of smell.
Below are diagrams illustrating the general workflow for analyzing this compound and the currently understood signaling pathway for odor perception.
References
- 1. This compound [flavscents.com]
- 2. This compound, 14309-57-0 [thegoodscentscompany.com]
- 3. perfumerflavorist.com [perfumerflavorist.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. Sensory impact of lipid oxidation in complex food systems | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Structural determinants of odorant recognition by the human olfactory receptors OR1A1 and OR1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 9. Gene group | HUGO Gene Nomenclature Committee [genenames.org]
- 10. axxam.com [axxam.com]
- 11. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pfigueiredo.org [pfigueiredo.org]
Safety Operating Guide
Proper Disposal of 3-Nonen-2-one: A Procedural Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of 3-Nonen-2-one, ensuring laboratory safety and environmental responsibility.
The proper management and disposal of chemical waste are critical functions within any laboratory setting. For substances like this compound, a combustible liquid, adherence to established safety protocols is paramount to mitigate risks and ensure compliance with regulatory standards. This guide provides a step-by-step procedure for the safe disposal of this compound, tailored for professionals in research and development.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is classified as a combustible liquid and may cause serious eye irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including safety goggles with side-shields and chemical-resistant gloves, must be worn at all times.[4] All handling of this substance should be conducted in a well-ventilated area, preferably within a chemical fume hood, away from heat, sparks, open flames, and hot surfaces.[1][3][4]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste. The following steps outline the approved procedure for its collection and disposal:
-
Waste Identification and Classification: this compound waste is classified as hazardous due to its flammability.[5] It should not be mixed with non-hazardous waste.
-
Container Selection and Management:
-
Use a dedicated, compatible waste container for collecting this compound waste. The container should be in good condition, free from leaks, and have a secure, tightly fitting cap.[6][7][8]
-
The original container of the chemical can be used if it is properly relabeled as hazardous waste.[6][9] Do not use metal containers for any waste that may have corrosive properties.[6]
-
Containers should not be filled beyond 90% capacity to allow for vapor expansion and prevent spills.[10]
-
Keep the waste container closed at all times, except when adding waste.[6][7][8]
-
-
Waste Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[6]
-
The label must also include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Combustible," "Irritant").[6]
-
List all constituents and their approximate percentages if it is a mixed waste stream.[6]
-
-
Waste Segregation and Storage:
-
Store the this compound waste container in a designated satellite accumulation area (SAA) within the laboratory.[7][11]
-
This area should be away from heat and ignition sources and should not obstruct any exit paths.[5]
-
Segregate this compound waste from incompatible materials. As a ketone, it should be kept separate from strong oxidizing and reducing agents.
-
-
Arranging for Disposal:
-
Once the waste container is full or when the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3]
-
Complete any required waste pickup request forms, providing accurate information about the waste composition.[6]
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.
| Property | Value | Citation(s) |
| Flash Point | 81 °C (178 °F) | [1][3][12] |
| Boiling Point | 107 °C at 32 mmHg | [1][3] |
| Specific Gravity | 0.85 (at 20/20 °C) | [1][3] |
| GHS Hazard Statement | H227: Combustible liquid | [1][3] |
| GHS Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant | [1][3] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the provided search results, the universally accepted protocol is to treat it as a hazardous chemical waste. This involves its collection in a designated, properly labeled container and subsequent removal by a certified hazardous waste management service. The procedures outlined by university EHS departments provide a framework for this protocol.[5][6][7][8][9][11][13]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 14309-57-0 | TCI AMERICA [tcichemicals.com]
- 2. This compound | C9H16O | CID 5317045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 14309-57-0 | TCI AMERICA [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 10. ethz.ch [ethz.ch]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. (E)-3-nonen-2-one, 18402-83-0 [thegoodscentscompany.com]
- 13. ehs.yale.edu [ehs.yale.edu]
Personal protective equipment for handling 3-Nonen-2-one
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 3-Nonen-2-one. Adherence to these procedures is critical to minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive selection of personal protective equipment is required to prevent exposure. The following table summarizes the necessary PPE.
| Body Part | PPE Type | Specifications & Standards |
| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. For tasks with a high splash potential, a face shield must be worn in addition to goggles. All eye and face protection should meet ANSI Z87.1 standards.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are suitable for incidental contact. For prolonged or direct handling, heavier-duty gloves are recommended. Always consult the glove manufacturer's resistance guide for specific chemical compatibility.[1] |
| Body | Laboratory Coat | A fire-resistant lab coat is recommended. Ensure the coat is fully buttoned to provide maximum skin coverage.[1] |
| Feet | Closed-Toe Shoes | Shoes must be made of a non-porous material and cover the entire foot to protect against spills and falling objects.[1] |
| Respiratory | Respirator (if necessary) | All work with this compound should be conducted in a certified chemical fume hood to prevent the inhalation of vapors. If engineering controls are not sufficient, a respirator may be required.[1] |
Quantitative Data Summary
The following table provides key quantitative data for this compound.
| Property | Value |
| Boiling Point | 107 °C / 32 mmHg |
| Flash Point | 81 °C (178 °F) (Combustible liquid)[2][3] |
| Specific Gravity | 0.85 (20/20)[3] |
| Refractive Index | 1.45 |
| Purity (GC) | min. 96.0 %[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound inside a properly functioning chemical fume hood.[1]
-
Ignition Sources: Ensure the work area is free of open flames, hot surfaces, and sparks. Use non-sparking tools.[4][5]
-
Safety Equipment: Confirm that a safety shower and an eyewash station are readily accessible and operational before beginning any work.[4]
-
Grounding: To prevent static discharge, ground and bond all containers and receiving equipment during transfer.[4][5]
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes. This compound is known to cause serious eye irritation.[6]
-
Avoid inhaling vapors.
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area.[3][4]
-
Keep containers tightly closed to prevent leakage and exposure to moisture.[4]
-
Store away from heat, sparks, open flames, and other ignition sources.[3]
-
Keep it separate from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Regulatory Compliance: Dispose of the contents and the container at an approved waste disposal facility in accordance with local, state, and federal regulations.[3] Do not dispose of it down the drain or in the general trash.
-
Empty Containers: Handle empty containers with care as they may retain flammable residual vapors.[5]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
-
Spills: In case of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).[5] Place the absorbed material in a suitable container for disposal. For large spills, contain the spill and prevent it from entering sewers or waterways.[5]
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
